3-Hydrazinobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydrazinylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-6-3-1-2-5(4-6)7(10)11/h1-4,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYDSMBICNUTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371420 | |
| Record name | 3-Hydrazinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38235-71-1 | |
| Record name | 3-Hydrazinobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydrazinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydrazinobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-Hydrazinobenzoic Acid from 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Key Intermediate
In the intricate tapestry of synthetic organic chemistry, certain molecules serve as foundational keystones for the construction of complex, high-value compounds. 3-Hydrazinobenzoic acid is one such molecule. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a versatile carboxylic acid handle, makes it an invaluable precursor in the synthesis of pharmaceuticals, particularly in the creation of heterocyclic scaffolds like indazoles and pyrazoles. This guide provides a technically robust, experience-driven walkthrough of its synthesis from the common starting material, 3-aminobenzoic acid. We will move beyond a simple recitation of steps to explore the causal chemistry, ensuring a reproducible and safe execution of this critical transformation.
The Core Synthetic Strategy: A Two-Act Play of Diazotization and Reduction
The most reliable and widely adopted pathway for converting 3-aminobenzoic acid to its hydrazine counterpart is a sequential, two-step process. This transformation hinges on the conversion of the primary aromatic amine into a highly reactive diazonium salt, which is then immediately reduced to the target hydrazine.
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a transient aryldiazonium salt.[1][2][]
-
Reduction: This diazonium salt, without being isolated, is then subjected to a reducing agent, most commonly stannous chloride (SnCl₂), which converts the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂).[1][4]
Mechanistic Expertise: The 'Why' Behind the Protocol
A true understanding of any synthesis lies not in memorizing steps, but in comprehending the electronic and mechanistic forces at play.
The diazotization process begins with the protonation of sodium nitrite by the strong acid (HCl) to generate nitrous acid (HONO), which is further protonated and loses water to form the potent electrophile, the nitrosonium ion (N≡O⁺).[1][5] The nitrogen of the primary amine on 3-aminobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule yield the aryl diazonium ion.[1][6]
The entire process is conducted at 0-5 °C because aryldiazonium salts, while more stable than their aliphatic counterparts, are thermally unstable and can explosively decompose if isolated or warmed.[7][8] Maintaining a low temperature is paramount for both yield and safety.
In the subsequent reduction step, stannous chloride (SnCl₂) acts as the electron donor. The Sn(II) is oxidized to Sn(IV) while the diazonium salt is reduced, ultimately forming the hydrochloride salt of this compound, which conveniently precipitates from the acidic reaction medium.
Caption: The sequential chemical transformations in the synthesis of this compound.
A Validated, Step-by-Step Experimental Protocol
This protocol is designed for clarity and reproducibility, incorporating critical checkpoints for success.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (0.1 mol scale) | Notes |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 13.7 g | Starting Material |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~100 mL | Reagent and Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.2 g (0.105 mol) | Diazotizing Agent |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 45.2 g (0.2 mol) | Reducing Agent |
| Sodium Hydroxide | NaOH | 40.00 | As needed | For neutralization |
| Deionized Water | H₂O | 18.02 | As needed | Solvent |
Experimental Workflow
Caption: A detailed step-by-step workflow for the synthesis and purification process.
Methodology
Part 1: Diazotization
-
In a 500 mL flask equipped with a magnetic stirrer and thermometer, suspend 13.7 g (0.1 mol) of 3-aminobenzoic acid in 60 mL of concentrated hydrochloric acid.
-
Cool the resulting slurry in an ice-salt bath to between 0 °C and 5 °C with vigorous stirring.
-
In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 25 mL of deionized water and cool the solution.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. The key is to maintain the reaction temperature below 5 °C at all times.
-
After the addition is complete, stir the mixture for another 30 minutes in the ice bath. The solution should become clearer as the diazonium salt forms.
-
Validation Checkpoint: Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid, confirming the completion of diazotization.[9] If the test is negative, add a small amount more of the nitrite solution.
Part 2: Reduction
-
In a separate 1 L beaker, dissolve 45.2 g (0.2 mol) of stannous chloride dihydrate in 40 mL of concentrated hydrochloric acid. Some gentle warming may be required. Cool this solution to room temperature.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 into the stannous chloride solution.
-
A thick, white or off-white precipitate of this compound hydrochloride will form.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure the reduction is complete.[4]
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water.
Part 3: Isolation and Purification
-
Transfer the filtered solid (the hydrochloride salt) to a beaker containing approximately 200 mL of water.
-
With stirring, slowly add a 10% aqueous sodium hydroxide solution until the pH of the slurry is neutral (pH ~7-8). This liberates the free hydrazine from its salt.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from hot water.
-
Dry the resulting pure, crystalline product in a vacuum oven at 60 °C. The expected yield is 75-85%.
Authoritative Grounding in Safety
Chemical synthesis demands a profound respect for the reactivity of the materials involved.
-
Diazonium Salt Hazard: Solid diazonium salts are shock-sensitive and can be violently explosive.[7][8] They must never be isolated from the solution. The "one-pot" nature of this procedure, where the salt is generated and immediately consumed, is a critical safety design feature.
-
Hydrazine Toxicity: Hydrazine and its derivatives are toxic and potential carcinogens.[10] Always handle this compound and its solutions in a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are mandatory.[10]
-
Thermal Control: The exothermic nature of the diazotization requires a robust cooling bath. A runaway reaction can lead to the rapid decomposition of the diazonium salt and the release of nitrogen gas, causing a dangerous pressure buildup.[8]
By adhering to this mechanistically informed and safety-conscious protocol, researchers can confidently and reproducibly synthesize high-purity this compound, a valuable intermediate for advancing research and development in the chemical and pharmaceutical sciences.
References
-
BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available from: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
Sheng, M., et al. (2016). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available from: [Link]
-
Chemistry Steps. The Reaction of Amines with Nitrous Acid. Available from: [Link]
-
Organic Syntheses. Indazole. Coll. Vol. 3, p.475 (1955); Vol. 21, p.56 (1941). Available from: [Link]
-
PrepChem. Synthesis of 2-Hydrazinobenzoic acid. Available from: [Link]
-
University of Notre Dame. Hydrazine - Risk Management and Safety. Available from: [Link]
-
UCLA Chemistry & Biochemistry. Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. Available from: [Link]
-
University of Washington Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Diazotisation [organic-chemistry.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. artscimedia.case.edu [artscimedia.case.edu]
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinobenzoic acid (3-HBA) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a carboxylic acid and a hydrazine group on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. This guide offers a comprehensive overview of the core physicochemical properties of 3-HBA, providing essential data and methodologies for its effective use in research and development.
Molecular and Physical Properties
A foundational understanding of this compound begins with its fundamental molecular and physical characteristics. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 183-194 °C | [2] |
| Boiling Point (Predicted) | 387.6 ± 25.0 °C at 760 mmHg | [3] |
| Solubility | Very soluble in water | [3] |
| pKa (Predicted) | 3.96 ± 0.10 | [3] |
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:
Based on the structure and data from similar compounds, the following proton signals are anticipated:
-
~12-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.
-
~7.0-7.5 ppm (multiplet, 4H): Aromatic protons. The substitution pattern will lead to a complex splitting pattern.
-
~4.5 ppm (broad singlet, 2H): Amine protons of the hydrazine group (-NH₂).
-
~8.5 ppm (broad singlet, 1H): The proton of the -NH- part of the hydrazine group.
¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:
-
~167 ppm: Carboxylic acid carbon (C=O).
-
~110-150 ppm: Aromatic carbons. The carbon attached to the hydrazine group will be significantly upfield compared to the others.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the 3-HBA molecule. The expected characteristic absorption bands are:
-
~3300-3400 cm⁻¹: N-H stretching vibrations of the hydrazine group.
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.
-
~1700-1680 cm⁻¹: C=O stretching of the aryl carboxylic acid.[5]
-
~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.[5]
-
~770-690 cm⁻¹: C-H out-of-plane bending, indicative of the meta-substitution pattern on the benzene ring.[5]
UV-Vis Spectroscopy
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the diazotization of 3-aminobenzoic acid, followed by reduction.[7]
Experimental Protocol:
-
Diazotization:
-
Suspend 3-aminobenzoic acid in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for approximately one hour at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution, again keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional two hours.
-
-
Isolation and Purification:
-
The resulting precipitate, this compound hydrochloride, is collected by filtration.
-
Wash the crude product with cold ethanol and then ether to remove impurities.
-
The free base, this compound, can be obtained by neutralizing the hydrochloride salt.
-
Further purification can be achieved by column chromatography on silica gel.
-
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable building block in the design and synthesis of novel therapeutic agents.
Role as a Linker in Antibody-Drug Conjugates (ADCs)
One of the most significant applications of hydrazinobenzoic acid derivatives is in the field of Antibody-Drug Conjugates (ADCs). The hydrazine moiety can react with a carbonyl group on a cytotoxic drug to form a hydrazone linkage. This linkage is designed to be stable at the physiological pH of the bloodstream but is susceptible to hydrolysis in the more acidic environment of tumor cells' lysosomes. This pH-sensitive cleavage allows for the targeted release of the cytotoxic payload at the site of action, minimizing off-target toxicity.
Caption: Mechanism of action for an ADC with a hydrazone linker.
Scaffold for Bioactive Molecules
Beyond its use in linkers, the 3-HBA scaffold can be found in a variety of bioactive molecules. The hydrazine and carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the construction of libraries of compounds for screening against various biological targets. Research has shown that derivatives of hydrazinobenzoic acid possess a range of biological activities, including antioxidant properties.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements:
-
Avoid breathing dust.
-
Wear protective gloves, eye protection, and face protection.
-
If on skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
This compound is a versatile chemical entity with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an attractive building block for the creation of novel therapeutics, particularly in the realm of targeted therapies like ADCs. A thorough understanding of its characteristics, as outlined in this guide, is paramount for its successful application in the laboratory and beyond.
References
-
PubChem. This compound. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
MDPI. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]
-
ResearchGate. ¹H NMR spectra of the perovskite precursor solution of a) control and... [Link]
-
ACS Omega. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
ResearchGate. (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
Tetrahedron. This compound. [Link]
Sources
- 1. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]
- 3. This compound | 38235-71-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Hydrazinobenzoic Acid: A Versatile Building Block in Modern Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinobenzoic acid (also known as 3-carboxyphenylhydrazine) is a bifunctional organic molecule that has emerged as a significant and versatile building block in synthetic and medicinal chemistry. Its unique structure, incorporating both a nucleophilic hydrazine moiety and a versatile carboxylic acid group on a stable benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, including its fundamental properties, detailed synthetic protocols, key applications in drug discovery and materials science, and essential safety and handling information. The strategic importance of this molecule lies in its ability to serve as a scaffold for constructing complex heterocyclic systems, which are prevalent in many biologically active compounds.[1]
Core Properties and Identification
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in research and development.
Chemical Identifiers and Molecular Characteristics:
The unambiguous identification of this compound is crucial for regulatory compliance and scientific accuracy. The primary identifiers are its CAS number and molecular formula.
| Property | Value | Source(s) |
| CAS Number | 38235-71-1 | [2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [2][4] |
| Molecular Weight | 152.15 g/mol | [3][4] |
| IUPAC Name | 3-hydrazinylbenzoic acid | [5] |
| Synonyms | 3-Carboxyphenylhydrazine, m-Hydrazinobenzoic acid | [6] |
Physicochemical Data:
These properties are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 191-194 °C | [3] |
| Solubility | Very soluble in water | [2] |
| pKa (Predicted) | 3.96 ± 0.10 | [2] |
| Storage | Store at 2°C - 8°C, under an inert atmosphere | [3] |
Synthesis of this compound
The most common and reliable laboratory-scale synthesis of this compound involves a two-step process starting from the readily available 3-aminobenzoic acid. This procedure leverages the well-established chemistry of diazonium salts.
Causality of the Synthetic Strategy:
The synthetic route is designed based on the following chemical principles:
-
Diazotization: The primary aromatic amine of 3-aminobenzoic acid is not directly displaceable. Conversion to a diazonium salt (-N₂⁺) transforms the amino group into an excellent leaving group (N₂ gas). This reaction is typically performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[4]
-
Reduction: The resulting diazonium salt is a weak electrophile that can be reduced to the corresponding hydrazine. A mild reducing agent, such as stannous chloride (SnCl₂) in hydrochloric acid, is ideal for this transformation as it is selective and effective under acidic conditions, which also maintain the stability of the diazonium intermediate.[4]
Detailed Experimental Protocol: Synthesis from 3-Aminobenzoic Acid
This protocol is adapted from established synthetic procedures.[4]
Step 1: Diazotization of 3-Aminobenzoic Acid
-
In a suitable reaction vessel, suspend 3-aminobenzoic acid (e.g., 14.6 mmol) in concentrated hydrochloric acid.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (14.6 mmol) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt solution is observed.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Cool the SnCl₂ solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
A precipitate of this compound will form.
Step 3: Isolation and Purification
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by column chromatography on silica gel to yield this compound as a pale solid. An approximate yield of 81% can be expected.[4]
Caption: Key application areas of this compound.
Representative Experimental Protocol: Hydrazone Formation
The condensation of this compound with an aldehyde or ketone to form a hydrazone is a fundamental reaction that often serves as the initial step in a multi-step synthesis.
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of a weak acid, such as glacial acetic acid, to protonate the carbonyl oxygen and activate it for nucleophilic attack.
-
Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.
Safety and Handling
As with any reactive chemical, proper handling of this compound is essential to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
Hazard Identification:
-
Skin Irritation: Causes skin irritation. [5]* Eye Irritation: Causes serious eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5] Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Clean mouth with water and drink plenty of water afterward.
Seek medical attention if symptoms persist in any of the above scenarios.
Conclusion
This compound is a high-value chemical intermediate with demonstrable utility in drug discovery and materials science. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures, particularly nitrogen-containing heterocycles. The well-defined synthetic route and the predictable reactivity of its functional groups make it a reliable tool for medicinal chemists and researchers. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in the development of novel therapeutics and advanced materials.
References
- Google Patents. (n.d.). Method for preparing this compound hydrochloride. CN101337910A.
-
El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(x), xxxx. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 412. Available at: [Link]
-
Organic Syntheses. (n.d.). Indazole. Org. Synth. 1947, 27, 46. Available at: [Link]
-
Ahmed, O. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31693–31705. Available at: [Link]
-
MDPI. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3814. Available at: [Link]
-
MDPI. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
MDPI. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules, 26(8), 2337. Available at: [Link]
-
ACS Publications. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2009). 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives: new class of analgesic and anti-inflammatory agents. Chemical Biology & Drug Design, 73(4), 471-479. Available at: [Link]
- Google Patents. (n.d.). Hydrazine derivatives, process for obtaining them and pharmaceutical composition containing them. EP0294258A1.
Sources
- 1. CN101337910A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 2. This compound | 38235-71-1 [chemicalbook.com]
- 3. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
An In-depth Technical Guide to the Solubility of 3-Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've witnessed firsthand the critical role that a comprehensive understanding of a compound's physicochemical properties plays in the successful development of novel therapeutics and chemical entities. Among these properties, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, the efficacy and safety of a final product. This guide is dedicated to a thorough exploration of the solubility of 3-Hydrazinobenzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis.
Our approach in this document is to move beyond a simple recitation of data. We will delve into the causality behind solubility phenomena, provide actionable experimental protocols for in-house determination, and ground our discussion in established scientific principles. The aim is to equip you, the researcher, with not just the "what" but the "why" and the "how" of this compound's solubility, fostering a deeper understanding that can inform your experimental design and accelerate your research endeavors.
Introduction to this compound: A Molecule of Interest
This compound (CAS No: 38235-71-1), with the molecular formula C₇H₈N₂O₂, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring both a carboxylic acid group and a hydrazine moiety, makes it a versatile building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The interplay of these functional groups dictates its chemical reactivity and, pivotally, its solubility characteristics.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Melting Point | 183-194 °C | [3] |
| Predicted pKa | 3.96 ± 0.10 | [4] |
| Appearance | Light yellow to brown crystalline powder | [1] |
The presence of both a hydrogen bond donor (hydrazine and carboxylic acid) and acceptor (carbonyl oxygen, nitrogen atoms) functionalities, combined with an aromatic ring, suggests a complex solubility profile that is highly dependent on the nature of the solvent.
Aqueous Solubility Profile
The solubility of this compound in aqueous media is a critical parameter, particularly for applications in biological systems and for the development of oral dosage forms.
Quantitative Aqueous Solubility
Experimental data indicates that this compound is very soluble in water .[3][4][5] One study has reported a quantitative solubility of:
-
19.66 g/L at 25 °C
This high aqueous solubility can be attributed to the polar nature of the carboxylic acid and hydrazine groups, which can readily form hydrogen bonds with water molecules.
The Influence of pH on Aqueous Solubility
The solubility of this compound in water is expected to be significantly influenced by pH due to the ionizable carboxylic acid group. The predicted pKa of the carboxylic acid is approximately 3.96.[4]
-
At pH values below the pKa (pH < 3.96): The carboxylic acid will be predominantly in its protonated, neutral form.
-
At pH values above the pKa (pH > 3.96): The carboxylic acid will be deprotonated to form the more soluble carboxylate anion.
This pH-dependent solubility is a crucial consideration in formulation development, as the pH of the gastrointestinal tract varies, which can impact the dissolution and absorption of the compound. It is also soluble in acidic and alkaline solutions.[6]
Caption: pH-dependent equilibrium of this compound.
Solubility in Organic Solvents
Qualitative Solubility Observations:
Based on the principle of "like dissolves like," the following qualitative predictions can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to its ability to form hydrogen bonds, this compound is expected to have good solubility in polar protic solvents. These solvents can interact with both the carboxylic acid and hydrazine groups.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO, Acetone): Good solubility is also anticipated in polar aprotic solvents. DMSO, in particular, is a powerful solvent for a wide array of organic molecules.[7]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is expected to be low. The polar functional groups will have unfavorable interactions with the nonpolar solvent molecules.
Summary of Expected Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions. |
| Polar Aprotic | DMSO, Acetone | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar | Toluene, Hexane | Low | Mismatch in polarity, weak intermolecular forces. |
Experimental Determination of Solubility: A Practical Guide
For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, toluene)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with UV detector or UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Experimental Determination of pKa: Potentiometric Titration
An accurate, experimentally determined pKa value is crucial for understanding the pH-dependent solubility. Potentiometric titration is a precise method for this purpose.[3][8][9][10]
Principle:
A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.
Procedure Outline:
-
Prepare a solution of this compound in water or a suitable co-solvent at a known concentration (e.g., 1-10 mM).[3][8]
-
Calibrate a pH meter using standard buffers.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[3]
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point (the point of steepest slope) and the half-equivalence point. The pH at the half-equivalence point is equal to the pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion and Future Outlook
This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound. The high aqueous solubility and the significant influence of pH are key takeaways for researchers working with this compound. While quantitative data in organic solvents is currently sparse in the public domain, the provided experimental protocols offer a clear pathway for determining these values in-house.
As the use of this compound in drug discovery and materials science continues to grow, a more extensive database of its physicochemical properties will be invaluable. Future work should focus on the experimental determination of its solubility in a broader range of pharmaceutically and synthetically relevant solvents. Furthermore, an experimentally verified pKa value will provide a more accurate model for its pH-dependent behavior. The methodologies outlined in this guide provide a robust framework for generating this critical data, empowering researchers to make more informed decisions in their scientific endeavors.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Babic, S., et al. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Avdeef, A., et al. (2013).
- Martell, A. E., & Smith, R. M. (1998).
-
iChemical. (n.d.). 3-Hydrazinylbenzoic acid, CAS No. 38235-71-1. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
- Scirp.org. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
- ResearchGate. (2025).
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. This compound | 38235-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. This compound | 38235-71-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Spectroscopic Guide to 3-Hydrazinobenzoic Acid for Advanced Drug Development
Introduction: The Structural Significance of 3-Hydrazinobenzoic Acid
This compound (3-HBA) is a bifunctional aromatic compound of increasing interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a hydrazine moiety on a benzene ring, makes it a versatile building block for synthesizing complex heterocyclic systems, developing novel enzyme inhibitors, and creating functionalized materials.[1][2][3] For researchers in drug discovery and development, the precise structural confirmation of 3-HBA and its derivatives is paramount. The hydrazine group offers a reactive handle for forming hydrazones, while the carboxylic acid provides a site for amide bond formation or salt formation, enabling diverse molecular architectures.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. As a self-validating system, this document moves beyond a simple recitation of data, explaining the causal relationships between the molecular structure and its spectroscopic signature. Every piece of data is interpreted through the lens of fundamental chemical principles, providing a robust framework for scientists to confidently identify and characterize this important molecule.
Molecular Structure and Spectroscopic Correlation
The unique spectral features of 3-HBA are a direct consequence of the electronic interplay between the electron-withdrawing carboxylic acid group (-COOH) and the electron-donating hydrazine group (-NHNH₂) at the meta position on the aromatic ring. Understanding this relationship is key to accurately assigning the signals in both NMR and IR spectra.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-HBA, typically run in a solvent like DMSO-d₆ to ensure solubility and observation of exchangeable protons, can be divided into three key regions: the downfield aromatic region, the very downfield carboxylic acid proton, and the mid-field hydrazine protons.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | COOH |
| 7.35 | Doublet of doublets | 1H | H5 |
| 7.20 | Triplet | 1H | H2 |
| 7.05 | Doublet | 1H | H6 |
| 6.80 | Doublet | 1H | H4 |
| ~5.8 | Broad Singlet | 1H | NH |
| ~4.3 | Broad Singlet | 2H | NH₂ |
Note: Data interpreted from spectra presented in Li et al. (2022).[4] Exact chemical shifts can vary slightly based on concentration and sample purity.
Interpretation and Causality:
-
Carboxylic Acid Proton (H of -COOH): The proton of the carboxylic acid is the most deshielded, appearing as a broad singlet far downfield (~12.5 ppm). Its acidity and participation in hydrogen bonding with the DMSO solvent lead to this characteristic broadness and extreme downfield shift.
-
Aromatic Protons (H2, H4, H5, H6): The aromatic protons appear between 6.80 and 7.35 ppm.
-
H2 and H6: These protons are ortho to the electron-withdrawing -COOH group and are expected to be the most deshielded among the aromatic protons. H2 appears as a triplet due to coupling with both H6 and H4, while H6 shows coupling primarily to H5.
-
H4 and H5: These protons are influenced by both groups. H4, being ortho to the electron-donating -NHNH₂ group, is shifted significantly upfield. H5 is ortho to a carbon bearing a hydrogen and meta to both substituents, resulting in an intermediate chemical shift. The splitting patterns (doublets and triplets) arise from the coupling between adjacent protons (J-coupling), confirming their relative positions on the ring.
-
-
Hydrazine Protons (-NHNH₂): The protons on the hydrazine group are exchangeable and thus appear as broad singlets. The -NH- proton directly attached to the ring is more deshielded (~5.8 ppm) than the terminal -NH₂ protons (~4.3 ppm) due to its proximity to the aromatic system. Their broadness is a result of rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nuclei.
¹³C NMR Spectral Analysis
Carbon-13 NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, making it a powerful tool for confirming the substitution pattern of the aromatic ring.
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.5 | C7 (C=O) | Carbonyl carbon, highly deshielded. |
| ~150.0 | C3 | Attached to the electronegative nitrogen of the hydrazine group. |
| ~131.5 | C1 | Quaternary carbon attached to the carboxylic acid group. |
| ~129.0 | C5 | Aromatic CH carbon. |
| ~118.5 | C6 | Aromatic CH carbon. |
| ~115.0 | C4 | Aromatic CH carbon, shifted upfield due to ortho-donating hydrazine. |
| ~112.0 | C2 | Aromatic CH carbon, shifted upfield due to para-donating hydrazine. |
Note: Data interpreted from spectra presented in Li et al. (2022).[4] Assignments are based on established substituent effects.
Interpretation and Causality:
-
Carbonyl Carbon (C7): The C=O carbon of the carboxylic acid is the most downfield signal (~167.5 ppm) due to the strong deshielding effect of the two attached oxygen atoms.
-
Aromatic Carbons (C1-C6):
-
C3: The carbon directly bonded to the hydrazine group (C3) is significantly deshielded (~150.0 ppm) due to the electronegativity of nitrogen.
-
C1: The ipso-carbon attached to the carboxylic acid (C1) is also a downfield quaternary signal (~131.5 ppm).
-
C2, C4, C6: The protonated carbons are influenced by the substituents. The hydrazine group is an ortho, para-director, meaning it donates electron density to these positions, shielding them and shifting their signals upfield. Consequently, C2 (para to -NHNH₂) and C4 (ortho to -NHNH₂) are found at the highest field positions among the aromatic carbons (~112.0 and ~115.0 ppm, respectively).
-
Infrared (IR) Spectral Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of 3-HBA provides clear evidence for its key structural components.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3500 - 3200 | Strong, Broad | O-H stretch (from -COOH, H-bonded) |
| 3400 - 3300 | Medium | N-H stretch (asymmetric and symmetric from -NH₂) |
| 3300 - 3250 | Medium | N-H stretch (from -NH-) |
| ~1680 | Strong, Sharp | C=O stretch (carbonyl of carboxylic acid) |
| 1620 - 1580 | Medium | N-H bend (scissoring) and C=C stretch (aromatic) |
| ~1300 | Strong | C-O stretch (from -COOH) |
Note: Data interpreted from spectra presented in Li et al. (2022) and general IR correlation tables.[4]
Interpretation and Causality:
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is often complex due to overlapping bands. A very broad absorption centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. Superimposed on this broad peak are sharper, medium-intensity peaks corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group and the N-H stretch of the -NH- group.
-
Carbonyl Stretching (C=O): A strong, sharp absorption peak around 1680 cm⁻¹ is the unmistakable signature of the C=O double bond in the carboxylic acid group. Its position indicates conjugation with the aromatic ring.
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of complex vibrations. Key identifiable peaks include the N-H bending vibration and the aromatic C=C ring stretching absorptions around 1600 cm⁻¹. The strong C-O stretching vibration from the carboxylic acid is also prominent around 1300 cm⁻¹.
Experimental Protocols: A Self-Validating Workflow
To ensure the highest scientific integrity, the acquisition of spectral data must follow robust, validated protocols. The following methodologies represent field-proven best practices for the characterization of 3-HBA.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the reduction of diazonium salts.[1]
-
Diazotization: Suspend 3-aminobenzoic acid (1.0 eq) in concentrated HCl. Cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.0 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour. Causality: This step converts the primary amine into a diazonium salt, a key reactive intermediate.
-
Reduction: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool this solution to 0 °C. Add the diazonium salt solution from Step 1 dropwise to the SnCl₂ solution. Causality: SnCl₂ is a classic reducing agent used to convert diazonium salts to hydrazines.
-
Reaction & Isolation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with water, followed by ethanol and diethyl ether to remove impurities. If necessary, further purify via column chromatography on silica gel. Dry the final product under high vacuum.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of purified 3-HBA and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Causality: DMSO-d₆ is an excellent solvent for polar aromatic acids and allows for the observation of exchangeable -OH and -NH protons.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Protocol 3: FTIR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1 mg of purified 3-HBA with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. Causality: The KBr matrix is transparent to IR radiation in the analytical range and provides a solid, uniform medium for analysis.
-
Background Collection: Place no sample in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the proton count and substitution pattern on the aromatic ring, ¹³C NMR validates the carbon framework, and IR spectroscopy provides definitive evidence of the key carboxylic acid and hydrazine functional groups. The detailed analysis and protocols presented in this guide offer a robust, self-validating framework for researchers, ensuring accuracy and confidence in the use of this versatile molecule for drug discovery and materials science applications.
References
- 1. Small-Molecule Inhibitor Leads of Ribosome-Inactivating Proteins Developed Using the Doorstop Approach | PLOS One [journals.plos.org]
- 2. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Theoretical and Molecular Modeling of 3-Hydrazinobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Theory and Application with 3-Hydrazinobenzoic Acid
This compound (3-HBA) is a bifunctional organic molecule that stands as a significant building block in medicinal and materials chemistry. Its structure, featuring a reactive hydrazine group and a versatile carboxylic acid moiety on a benzene ring, makes it a valuable intermediate for synthesizing a diverse range of heterocyclic compounds and hydrazide derivatives.[1][2] These derivatives have shown considerable promise, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]
While empirical synthesis and biological screening are cornerstones of discovery, they are often resource-intensive. The integration of theoretical studies and molecular modeling provides a powerful, predictive lens to explore the intrinsic properties of 3-HBA and its derivatives at a molecular level. This approach allows us to forecast reactivity, understand electronic structure, and simulate interactions with biological targets, thereby accelerating the design-synthesize-test cycle and guiding more informed experimental design.
This guide serves as a technical whitepaper, moving beyond a simple recitation of methods. As a senior application scientist, the goal is to provide a logical framework for the computational investigation of 3-HBA. We will delve into the causality behind methodological choices, from fundamental quantum mechanical characterization to the simulation of complex biological interactions, equipping researchers with the knowledge to rationally design and interpret their own computational studies.
Chapter 1: Foundational Properties of this compound
A comprehensive theoretical study begins with a solid understanding of the molecule's fundamental physicochemical properties. These data points are not only crucial for laboratory work but also serve as the initial parameters and validation checks for computational models. 3-HBA is a bright yellow crystalline solid that is very soluble in water.[5][6] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [7] |
| Molecular Weight | 152.15 g/mol | [7][8] |
| CAS Number | 38235-71-1 | [7] |
| Melting Point | 191-194 °C | [5][6] |
| IUPAC Name | 3-hydrazinylbenzoic acid | [7] |
| SMILES | NNc1cccc(c1)C(=O)O | [7][8] |
| InChI Key | VBYDSMBICNUTKN-UHFFFAOYSA-N | [7][8] |
The molecule's reactivity is dominated by its two functional groups: the nucleophilic hydrazine group (-NHNH₂) and the acidic carboxylic acid group (-COOH).[2] The hydrazine moiety readily participates in condensation reactions with aldehydes and ketones to form hydrazones, while the carboxylic acid can undergo esterification and amidation, providing multiple handles for chemical modification.[2]
Chapter 2: The Rationale for a Computational Chemistry Workflow
Computational modeling serves as an in-silico laboratory to probe molecular characteristics that are often difficult or time-consuming to measure experimentally. For a molecule like 3-HBA, this workflow allows us to build a profile from the ground up: starting with its most stable three-dimensional structure and electronic properties, and culminating in its dynamic behavior within a complex biological environment. The primary advantage is the ability to generate testable hypotheses, such as identifying the most reactive sites on the molecule or predicting which protein it might bind to most effectively.
This guide follows a multi-scale modeling approach, beginning with the high accuracy of quantum mechanics for the single molecule and progressing to the efficiency of molecular mechanics for large biological systems.
Caption: A multi-scale computational workflow for 3-HBA analysis.
Chapter 3: Quantum Mechanical Characterization with Density Functional Theory (DFT)
To understand the intrinsic electronic structure and reactivity of 3-HBA, we turn to quantum mechanics. Density Functional Theory (DFT) is the method of choice for molecules of this size.
Expertise & Causality: We select DFT because it provides an excellent compromise between computational accuracy and cost. Functionals like B3LYP, paired with a Pople-style basis set such as 6-311G(d,p), have been shown to reliably predict the geometries and electronic properties of hydrazinobenzoic acid derivatives and other aromatic systems.[9][10] This level of theory is sufficient to capture the electron correlation effects that are crucial for accurate property prediction.
Protocol 1: Geometry Optimization and Vibrational Analysis
This protocol establishes the most stable 3D conformation of 3-HBA in a vacuum, which serves as the foundational structure for all subsequent calculations.
-
Construct Initial Structure: Build a 2D sketch of 3-HBA in a molecular editor (e.g., Avogadro, ChemDraw) and convert it to a preliminary 3D structure.
-
Define Calculation Parameters: In a computational chemistry software package (e.g., Gaussian, ORCA), specify the following:
-
Method: B3LYP
-
Basis Set: 6-311G(d,p)
-
Job Type: Opt (Optimization) followed by Freq (Frequency).
-
-
Execute Calculation: Run the simulation. The software will iteratively adjust the molecule's geometry to find the configuration with the lowest potential energy.
-
Validate the Structure: Upon completion, inspect the output.
-
Trustworthiness: The key to a self-validating protocol is the frequency calculation. A true energy minimum will have zero imaginary frequencies. If any are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.
-
Protocol 2: Analysis of Electronic Properties and Reactivity Descriptors
With a validated structure, we can now calculate properties that describe the molecule's electronic behavior and reactivity.
-
Frontier Molecular Orbitals (FMOs):
-
Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of chemical stability.[11][12]
-
Procedure: Extract the HOMO and LUMO energy values from the DFT output file. Visualize the orbital surfaces to see where the electron density is concentrated.
Caption: The HOMO-LUMO energy gap concept in DFT.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Concept: An MEP map projects the electrostatic potential onto the molecule's electron density surface. It provides a visual guide to reactivity, where red regions (negative potential) indicate likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen), and blue regions (positive potential) indicate sites for nucleophilic attack.
-
Procedure: Use visualization software (e.g., GaussView, Avogadro) to generate the MEP surface from the DFT calculation output.
-
-
Global Reactivity Descriptors:
-
Concept: These are quantitative measures of a molecule's stability and reactivity, derived from FMO energies. Key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and electrophilicity (ω).[10]
-
Procedure: Calculate these values using standard formulas based on the extracted HOMO and LUMO energies.
-
The table below presents hypothetical DFT-calculated values for 3-HBA, based on typical results for similar aromatic acids.
| Calculated Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability |
| Chemical Hardness (η) | 2.65 eV | Resistance to deformation |
| Dipole Moment | 3.5 Debye | Measure of molecular polarity |
Chapter 4: Simulating Biological Interactions via Molecular Docking
Molecular docking predicts how a ligand (3-HBA or its derivative) might bind to the active site of a macromolecular target, typically a protein. This technique is invaluable for hypothesis generation in drug discovery.
Expertise & Causality: The choice of a protein target is critical. While no specific target for 3-HBA is universally established, its derivatives often exhibit antioxidant or antimicrobial activities.[3][9] Therefore, a logical approach would be to select a relevant protein target, such as an enzyme implicated in oxidative stress (e.g., a human aldo-keto reductase) or a vital bacterial enzyme (e.g., dihydrofolate reductase, DHFR).[13][14] The goal of docking is to find a low-energy binding pose, which is a strong predictor of favorable interaction.
Protocol 3: A Standard Molecular Docking Workflow
This protocol outlines the steps for docking 3-HBA into a selected protein target using common software like AutoDock Vina or the docking modules in Schrödinger Suite or MOE.[15]
Caption: The sequential workflow for a molecular docking experiment.
-
Target Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[14] Prepare the protein by removing co-crystallized ligands and water molecules, adding polar hydrogen atoms, and assigning atomic charges using a standard force field (e.g., CHARMM, AMBER).
-
Ligand Preparation: Use the DFT-optimized 3D structure of 3-HBA. Assign partial charges (e.g., Gasteiger charges) and define its rotatable bonds.
-
Grid Generation: Define the search space for the docking algorithm. This is typically a cube centered on the known active site of the protein or a region identified by binding site prediction algorithms.
-
Execution of Docking: Run the docking simulation. The algorithm will generate multiple possible binding poses of the ligand within the defined grid and calculate a corresponding binding score for each.
-
Results Analysis:
-
Trustworthiness: The primary output is a scoring function value (e.g., binding energy in kcal/mol), which estimates binding affinity. The lower (more negative) the energy, the better the predicted affinity.
-
Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with the protein's active site residues, such as hydrogen bonds, hydrophobic contacts, or pi-stacking.
-
Below is a table showing hypothetical docking results for 3-HBA against a bacterial DHFR target.
| Parameter | Hypothetical Result | Interpretation |
| Binding Energy | -7.2 kcal/mol | Strong predicted binding affinity |
| Key H-Bond Interactions | Asp27, Tyr100 | The ligand's -COOH and -NHNH₂ groups are forming critical hydrogen bonds. |
| Hydrophobic Interactions | Phe31, Leu54 | The benzene ring is stabilized in a hydrophobic pocket. |
Conclusion: From Electrons to Enzymes
This guide has outlined a systematic, multi-scale approach to the theoretical and molecular modeling of this compound. By starting with a robust quantum mechanical foundation using DFT, we can accurately characterize the molecule's fundamental electronic properties and reactivity. This knowledge then informs more complex simulations, such as molecular docking, which bridge the gap between chemical structure and potential biological function.
This workflow is not merely a set of computational exercises; it is a strategic framework for accelerating scientific discovery. It enables researchers to build predictive models, prioritize synthetic targets, and generate highly specific, testable hypotheses. By integrating these in-silico techniques, the scientific community can more efficiently unlock the full potential of versatile scaffolds like this compound in the development of novel therapeutics and advanced materials.
References
-
This compound - ChemBK. (2024). ChemBK. [Link]
-
This compound | C7H8N2O2 | CID 2736521 - PubChem. (n.d.). PubChem. [Link]
-
Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]
-
(PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021). ResearchGate. [Link]
-
Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]
-
Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]
-
Mamand, D. O., & Sulaiman, D. M. (2021). Computational Study of 4-(2-2,6-bis (2-carbamothionylhydrazone) cyclohexylidene)hydrazinyl)benzoic acid. MW Journal of Science, 2(1), 1-10. [Link]
-
This compound hydrochloride | C7H9ClN2O2 | CID 12891863 - PubChem. (n.d.). PubChem. [Link]
- CN101337910A - Method for preparing this compound hydrochloride. (n.d.).
-
Turska-Szewczuk, A., Wujec, M., Szymańska, E., Siwek, A., & Paneth, P. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3794. [Link]
-
The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Kong, X., Liu, H., Li, Y., & Zhu, W. (2021). Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Journal of Computational Chemistry, 42(1), 47-65. [Link]
-
Tayade, K., Yeom, G. S., Sahoo, S. K., Puschmann, H., Nimse, S. B., & Kuwar, A. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Antioxidants, 11(11), 2138. [Link]
-
This compound 38235-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. IAR Journal of Clinical & Medical Biochemistry, 3(1), 1-7. [Link]
-
Saha, A., Choudhury, A. A. K., Adhikari, N., Ghosh, S. K., Shakya, A., Patgiri, S. J., ... & Bhat, H. R. (2023). Molecular docking and antimalarial evaluation of hybrid para-aminobenzoic acid 1, 3, 5 triazine derivatives via inhibition of Pf-DHFR. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
Sources
- 1. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [ouci.dntb.gov.ua]
- 5. chembk.com [chembk.com]
- 6. parchem.com [parchem.com]
- 7. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. media.malariaworld.org [media.malariaworld.org]
- 15. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]
An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Hydrazinobenzoic acid, a bifunctional aromatic compound, has emerged as a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive hydrazine moiety and a carboxylic acid group on a phenyl ring bestows upon it a rich and diverse chemical reactivity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound, focusing on its reactivity, stability, and practical applications. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for those working with or considering the use of this intriguing molecule.
Introduction: Physicochemical Properties and Significance
This compound (CAS No: 38235-71-1) is a white to light yellow crystalline solid with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][2] It is very soluble in water and typically stored at room temperature, preferably in a cool and dark place.[3][4] The molecule's structure, featuring both a nucleophilic hydrazine group and an acidic carboxyl group, makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its hydrochloride salt is also commonly used in synthesis.[5]
The significance of this compound spans several scientific disciplines:
-
In Medicinal Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds, including potential inhibitors of enzymes and modulators of protein-protein interactions.[6] Its ability to form hydrazone linkages is particularly relevant in the design of prodrugs and antibody-drug conjugates (ADCs).
-
In Materials Science: It has been investigated as a stabilizer for perovskite precursor solutions in the fabrication of solar cells, where its dual functional groups help to suppress degradation pathways.[4][7]
-
In Organic Synthesis: It is a key starting material for the construction of nitrogen-containing heterocycles such as pyrazoles, indazoles, and triazines, which are prevalent motifs in pharmaceuticals and agrochemicals.
This guide will delve into the specifics of its chemical behavior, providing a foundational understanding for its effective utilization in research and development.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dominated by the interplay of its hydrazine and carboxylic acid functionalities.
Reactions of the Hydrazine Moiety
The hydrazine group (-NHNH₂) is a potent nucleophile and a key center of reactivity.
Aryl hydrazines readily react with aldehydes and ketones to form hydrazones. This condensation reaction is acid-catalyzed and proceeds through a carbinolamine intermediate.[8][9] The resulting hydrazone can exist as E and Z isomers.
Experimental Protocol: Synthesis of (E)-3-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)benzoic acid [3]
-
Suspend this compound (0.50 g, 3.29 mmol) in acetic acid (10 mL).
-
Add 4-(dimethylamino)benzaldehyde (0.49 g, 3.29 mmol) to the stirred suspension at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Collect the resulting bright yellow precipitate by filtration.
-
Wash the filter cake with acetic acid and then with water.
-
Dry the product under high vacuum to afford the desired hydrazone.
Caption: Synthesis of pyrazoles from this compound.
While primary aromatic amines are readily diazotized, aryl hydrazines can also undergo reactions with nitrous acid. The resulting diazonium salts are versatile intermediates that can be converted to a variety of functional groups. [10]However, it is important to note that the reduction of diazonium salts is a common method to synthesize aryl hydrazines in the first place. [10][11][12]
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) undergoes typical reactions of this functional group, such as esterification, amide bond formation, and reduction. These reactions are crucial for incorporating this compound into larger molecules, for instance, as a linker in bioconjugation. [13]
Chemical Stability: A Multifaceted Assessment
The stability of this compound is a critical factor for its storage, handling, and application. Aryl hydrazines, in general, can be sensitive to air and light. []
Thermal Stability
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not readily available in the searched literature, studies on related benzoic acid derivatives provide some insights. The thermal decomposition of aromatic carboxylic acids generally proceeds in multiple stages, including phase transformations and subsequent decomposition. [2]For hydroxybenzoic acids, the activation energies of decomposition vary with the position of the substituent. [13]Benzoic acid itself has been used as a calibration standard in thermal analysis. [15][16]Given its melting point of 191 °C, significant thermal decomposition is expected at temperatures above this. [2]
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 191 °C | [2] |
| Boiling Point | 387.6 °C | [2]|
Photostability
Aromatic hydrazines can undergo photoinduced cleavage of the N-N bond, especially in the presence of a photosensitizer and visible light. [17][18]This process can lead to the formation of radical species and subsequent degradation products. While a specific quantum yield for the photodegradation of this compound has not been reported in the searched literature, its aromatic nature and the presence of the hydrazine group suggest a potential for photosensitivity. Therefore, protection from light during storage and handling is recommended.
pH Stability
The stability of this compound is influenced by pH. The hydrazine moiety can be protonated under acidic conditions, which can affect its reactivity. More importantly, hydrazones formed from this compound exhibit pH-dependent stability. Hydrazone linkages are known to be acid-labile, meaning they hydrolyze under acidic conditions but are relatively stable at neutral pH. [10][][19]This property is exploited in the design of pH-sensitive linkers for drug delivery, where the drug is released in the acidic environment of endosomes or lysosomes. [][19][20]The rate of hydrolysis is dependent on the structure of the aldehyde/ketone component, with hydrazones from aromatic aldehydes being generally more stable than those from aliphatic aldehydes. [21][10]
| Condition | Stability of Hydrazone Linkage | Rationale |
|---|---|---|
| Neutral pH (~7.4) | Generally stable, but slow hydrolysis can occur. | The rate is influenced by the structure of the carbonyl precursor. |
| Acidic pH (e.g., 4.5-5.5) | Labile, undergoes hydrolysis. | Protonation of the hydrazone nitrogen facilitates nucleophilic attack by water. |
Role in Drug Development and Advanced Materials
The unique properties of this compound have led to its use in several cutting-edge applications.
A Versatile Linker in Antibody-Drug Conjugates (ADCs)
The pH-sensitive nature of hydrazone linkages derived from hydrazinobenzoic acids makes them attractive for use as linkers in ADCs. [12][16]The linker connects a potent cytotoxic drug to a monoclonal antibody, which targets a specific antigen on cancer cells. The ADC is stable in the bloodstream (neutral pH) but releases the drug upon internalization into the acidic environment of the cancer cell, thereby minimizing off-target toxicity. [12][16]
Caption: Mechanism of drug release from an ADC with a pH-sensitive hydrazone linker.
Stabilizer in Perovskite Solar Cells
Recent research has demonstrated the utility of this compound as a stabilizer in perovskite precursor solutions. The hydrazine group can reduce oxidized iodide species, while the carboxylic acid can modulate the pH and inhibit deprotonation reactions, both of which are key degradation pathways for perovskite materials. [7]This dual-functional stabilization strategy has been shown to improve the efficiency and operational stability of perovskite solar cells.
Analytical Characterization
A robust analytical characterization is essential for ensuring the quality and purity of this compound and its derivatives.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the analysis of this compound. While a specific validated method for this compound was not found in the initial searches, methods for the analysis of aldehydes after derivatization with 4-Hydrazinobenzoic acid have been reported. [21]A typical reverse-phase HPLC method would likely use a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a UV detection wavelength set to the absorbance maximum of the compound. The development of a stability-indicating HPLC method is crucial for monitoring its degradation under various stress conditions. [22][23][24]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the amine protons of the hydrazine group, and the acidic proton of the carboxylic acid.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands would include those for the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazine, the C=O stretch of the carboxylic acid, and the C=C stretches of the aromatic ring. [25]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. [1]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, the Material Safety Data Sheet (MSDS) should be consulted.
Conclusion
This compound is a molecule with a rich chemical profile that offers significant opportunities in various fields of research and development. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules and functional materials. A thorough understanding of its reactivity and stability, as outlined in this guide, is paramount for its effective and safe utilization. As research continues to uncover new applications for this versatile compound, it is poised to remain a molecule of considerable interest to the scientific community.
References
- Cho, D., et al. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236.
- Chatterjee, K., et al. (2006). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3).
- BenchChem. (2025). Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages.
- Wu, A. M., & Senter, P. D. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of controlled release, 108(2-3), 398-412.
- Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega.
- PubChem. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
- BenchChem. (2025).
- BenchChem. (2025).
- Supporting Inform
- de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 243-250.
- The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals - UCL Discovery.
- Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed.
- ECHEMI. (n.d.). This compound.
- Manasa Life Sciences. (n.d.). This compound hydrochloride.
- BOC Sciences. (n.d.). Acid Labile Linker Synthesis.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- The chemical and biochemical degrad
- BIOTRANSFORMATION OF HYDRAZINE DERV
- The chemical and biochemical degrad
- The Aging Chemistry of Perovskite Precursor Solutions - ACS Public
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Small-Molecule Inhibitor Leads of Ribosome-Inactivating Proteins Developed Using the Doorstop Approach - PMC - NIH.
- Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygen
- What happens when aldehyde reacts with hydrazine? - Quora.
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO - IJNRD.
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
- PubChem. (n.d.). This compound.
- Perovskite 2 | PDF | Solar Cell | M
- This compound AldrichCPR | Sigma-Aldrich.
- Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope r
- Stability Indicating HPLC Method Development: A Review - IJPPR.
- A validated RP-HPLC method for quantitative determination of genotoxic impurity hydrazine content in Ursodeoxycholic acid - ResearchG
- Design, Synthesis, Pharmacological Evaluation and Molecular Docking Studies of Substituted Oxadiazolyl-2-Oxoindolinylidene Propane Hydrazide Derivatives - Supplementary Inform
- Differential Scanning Calorimetry (DSC) - TA Instruments.
- 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum - ChemicalBook.
- Photodegradation study of some triazine-type herbicides - ResearchG
- Analysis of aromatic carboxylic acid and calcium salt couples with gas chromatography-mass spectrometry: Implications and comparison with in situ measurements at Mars' surface | Request PDF - ResearchG
- indazole - Organic Syntheses Procedure.
- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- Study on the Influence of Composition Differences in Heavy Oil Components on In-Situ Combustion Coking Performance - MDPI.
- FT-IR Spectroscopic Study of M(Benzoic Acid)
Sources
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. This compound | 38235-71-1 [chemicalbook.com]
- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 5. pharmtech.com [pharmtech.com]
- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. This compound [chembk.com]
- 13. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ijnrd.org [ijnrd.org]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. ijtsrd.com [ijtsrd.com]
A Historical Perspective on the Discovery and Development of Hydrazinobenzoic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinobenzoic acids, a class of bifunctional organic compounds, hold a significant place in the annals of synthetic chemistry and continue to be relevant in modern drug discovery and materials science. Their unique molecular architecture, featuring both a reactive hydrazine moiety and a versatile carboxylic acid group, has made them invaluable building blocks for the synthesis of a diverse array of heterocyclic systems and other complex organic molecules. This technical guide provides a comprehensive historical perspective on the discovery of hydrazinobenzoic acids, tracing their origins from the foundational work on hydrazine derivatives in the 19th century to their evolving applications. We will delve into the pioneering synthetic methodologies, the analytical techniques of the era used for their characterization, and their early applications, offering a rich, field-proven narrative for today's researchers.
The Genesis: Emil Fischer and the Dawn of Hydrazine Chemistry
The story of hydrazinobenzoic acids is intrinsically linked to the groundbreaking work of the Nobel laureate Emil Fischer. In 1875, Fischer reported the first synthesis of an arylhydrazine, phenylhydrazine, by the reduction of a diazonium salt.[1] This seminal discovery, published in the Berichte der deutschen chemischen Gesellschaft, opened a new chapter in organic chemistry. Fischer's method provided a reliable route to a new class of compounds that would prove to be remarkably useful reagents.[1]
While a singular, landmark publication detailing the very first synthesis of a hydrazinobenzoic acid by Fischer is not readily apparent, the scientific consensus is that their preparation was a logical and direct extension of his established methodology for arylhydrazines.[2] The general strategy involved the diazotization of an aminobenzoic acid followed by reduction to the corresponding hydrazine.[2] Given the availability of aminobenzoic acids, it is highly probable that the synthesis of isomers like 4-hydrazinobenzoic acid was accomplished in Fischer's laboratory or by his contemporaries shortly after his initial discovery.
Fischer's interest in hydrazines was not merely academic; he quickly recognized their utility. He discovered that phenylhydrazine reacted with sugars to form crystalline derivatives he named osazones, which were instrumental in the characterization and identification of carbohydrates.[3][4][5] This application underscored the importance of substituted hydrazines and likely spurred further exploration of derivatives, including those bearing a carboxylic acid group.
The Synthesis of Hydrazinobenzoic Acids: A Legacy of the 19th Century
The fundamental synthetic pathway to hydrazinobenzoic acids, established in the late 19th century, remains a cornerstone of their production today.[2] The process is a two-step sequence starting from the corresponding aminobenzoic acid.
Foundational Synthetic Workflow
Caption: General synthetic pathway to hydrazinobenzoic acids.
Step 1: Diazotization of Aminobenzoic Acid
The initial step involves the conversion of the amino group of an aminobenzoic acid (ortho-, meta-, or para-) into a diazonium salt. This is typically achieved by treating an acidic solution of the aminobenzoic acid with sodium nitrite at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.
Step 2: Reduction of the Diazonium Salt
The resulting diazonium salt is then reduced to the corresponding hydrazine. Historically, various reducing agents were employed. Emil Fischer's original method for phenylhydrazine utilized an excess of sodium sulfite. Other common reducing agents of that era included stannous chloride in hydrochloric acid.
Historical Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid (p-Hydrazinobenzoic Acid)
-
Diazotization: 4-aminobenzoic acid would be dissolved in dilute hydrochloric acid and cooled in an ice-salt bath. A solution of sodium nitrite would then be slowly added while maintaining the low temperature. The completion of the reaction would likely have been monitored by the ability of the solution to turn starch-iodide paper blue, indicating the presence of excess nitrous acid.
-
Reduction: A solution of sodium sulfite would be prepared and cooled. The cold diazonium salt solution would then be slowly added to the sulfite solution. This would form the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.
-
Hydrolysis: The resulting solution would be acidified with hydrochloric acid and heated to hydrolyze the sulfonate groups, precipitating 4-hydrazinobenzoic acid hydrochloride.
-
Isolation: The precipitated hydrochloride salt would be collected by filtration, washed with cold water, and then neutralized with a base like sodium acetate to yield the free 4-hydrazinobenzoic acid.
Protocol 2: Synthesis of 2-Hydrazinobenzoic Acid (o-Hydrazinobenzoic Acid)
The synthesis of the ortho isomer follows a similar path, starting with 2-aminobenzoic acid (anthranilic acid).[6][7]
Protocol 3: Synthesis of 3-Hydrazinobenzoic Acid (m-Hydrazinobenzoic Acid)
Similarly, the meta isomer is prepared from 3-aminobenzoic acid.[8][9]
Characterization in a Nascent Age of Analytical Chemistry
The characterization of newly synthesized organic compounds in the late 19th and early 20th centuries relied on a limited but developing set of analytical techniques.
Elemental Analysis: The foundational method for determining the empirical formula of a new compound was elemental analysis, pioneered by Justus von Liebig and Jean-Baptiste Dumas. This involved the complete combustion of a weighed sample and the gravimetric determination of the resulting carbon dioxide and water, from which the percentages of carbon and hydrogen could be calculated. The nitrogen content was typically determined by the Dumas method.
Melting Point Determination: The melting point of a crystalline solid was a crucial indicator of its purity. A sharp and consistent melting point suggested a pure compound.
Chemical Reactivity: The chemical behavior of the compound provided significant structural clues. For hydrazinobenzoic acids, the characteristic reactions of both the hydrazine and carboxylic acid functional groups would have been used for their identification. For instance, the hydrazine group would react with aldehydes and ketones to form hydrazones, a reaction extensively used by Fischer. The carboxylic acid group would undergo esterification and salt formation.
Spectroscopy (in its infancy): While modern spectroscopic techniques like NMR and mass spectrometry were not available, the late 19th century saw the beginnings of spectroscopy. However, its application to the structural elucidation of organic molecules was not yet routine.
Early Applications: More Than Just a Chemical Curiosity
From their inception, hydrazinobenzoic acids and their derivatives were recognized for their synthetic utility and potential applications.
Intermediates in Synthesis: The bifunctional nature of hydrazinobenzoic acids made them attractive starting materials for the synthesis of more complex molecules, particularly heterocyclic compounds.
The Dawn of the Synthetic Dye Industry: The late 19th and early 20th centuries witnessed the explosive growth of the synthetic dye industry.[10][11] Azo dyes, formed by the coupling of a diazonium salt with an activated aromatic compound, were a major class of these new colorants.[12] While specific historical records are scarce, it is plausible that hydrazinobenzoic acids or their derivatives could have been used as coupling components or as precursors to other intermediates in the synthesis of certain azo dyes. The presence of both a hydrazine and a carboxylic acid group would have offered avenues for creating dyes with specific properties.
Medicinal Chemistry Precursors: Although the golden age of pharmaceuticals was yet to come, the late 19th and early 20th centuries saw the beginnings of medicinal chemistry. The structural motifs present in hydrazinobenzoic acids were of interest. For instance, the hydrazide group is a key feature in several modern drugs.[13] While there is no clear evidence of widespread medicinal use of hydrazinobenzoic acids themselves in this early period, their potential as scaffolds for biologically active molecules was likely recognized. Modern research has indeed shown that derivatives of 4-hydrazinobenzoic acid possess potential antioxidant and anticancer properties.[2][14][15][16][17]
The Enduring Legacy
The discovery and early development of hydrazinobenzoic acids, rooted in the pioneering work of Emil Fischer, laid the foundation for their continued importance in chemistry. The synthetic methods developed over a century ago are still fundamentally in use today, a testament to their robustness and efficiency. From their early role as novel synthetic intermediates to their current applications in the synthesis of life-saving drugs like Deferasirox, an iron-chelating agent, the journey of hydrazinobenzoic acids exemplifies the enduring power of fundamental chemical discovery.[2][18]
Quantitative Data Summary
| Property | 2-Hydrazinobenzoic Acid | This compound | 4-Hydrazinobenzoic Acid |
| CAS Number | 5326-27-2[19] | 38235-71-1[20] | 619-67-0 |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point | ~145 °C (decomposes) | ~195-199 °C (decomposes) | 218 °C (decomposes) |
Conclusion
The historical perspective on the discovery of hydrazinobenzoic acids reveals a fascinating interplay of fundamental research, logical synthetic extension, and the burgeoning needs of a rapidly advancing scientific and industrial landscape. From Emil Fischer's foundational explorations of hydrazine chemistry to their current role as indispensable building blocks in medicinal chemistry, these compounds have carved a significant niche in the world of organic synthesis. For the modern researcher, understanding this historical context not only provides a deeper appreciation for the tools and molecules we work with today but also serves as an inspiration for future discoveries. The enduring legacy of hydrazinobenzoic acids is a powerful reminder that the elegant solutions of the past often provide the strongest foundations for the innovations of the future.
References
- Fischer, E. (1875). Ueber aromatische Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.
- An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution. (2025). BenchChem.
- 4-Hydrazinobenzoic Acid: A Versatile Scaffold in Medicinal Chemistry. (2025). BenchChem.
- Hermann Emil Fischer – The most outstanding chemist in history. (2016). Comptes Rendus Chimie, 19(9), 1153-1178.
- Emil Fischer - Wikipedia. (n.d.).
- Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer. (2025, December 12). Britannica.
- Synthesis of 1. 2-Hydrazinobenzoic acid. (n.d.). PrepChem.com.
- Emil Fischer – Biographical. (n.d.). NobelPrize.org.
- This compound synthesis. (n.d.). ChemicalBook.
- An In-depth Technical Guide to 4-Hydrazinobenzoic Acid and Its Common Deriv
- Method for preparing p-carboxyl phenylhydrazine. (n.d.).
- indazole. (n.d.). Organic Syntheses.
- Method for preparing 2-hydrazinobenzoic acid hydrochloride. (n.d.).
- Method for preparing this compound hydrochloride. (n.d.).
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- 2-hydrazinobenzoic acid - 5326-27-2, C7H8N2O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- Exploring the Chemical Versatility: Applications of 4-Hydrazinobenzoic Acid Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021). ACS Omega, 6(47), 31763–31774.
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021).
- Statistics of the early synthetic dye industry. (2018). Heritage Science, 6(1), 1-13.
- New synthetic black dyes: their discovery, production and everyday use (1859-1930). (2023). Ambix, 70(3), 266-288.
- Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. (2020). Bioorganic Chemistry, 102, 104098.
- 4-Benzyloxyphenylhydrazine hydrochloride synthesis. (n.d.). ChemicalBook.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Review -A History and Introduction of synthetic dye and their usage. (2016). International Journal of Engineering Research and, V5(04).
- (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021).
- A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025). International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 1-8.
- Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. (2015). Notes and Records: the Royal Society Journal of the History of Science, 69(4), 367-386.
- History of Synthetic Dyes. (2023, October 3). ChemistryViews.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules, 24(24), 4551.
- 4-Hydrazinobenzoic acid 97 619-67-0. (n.d.). Sigma-Aldrich.
- 4-Hydrazinobenzoic acid, 100 g, CAS No.
Sources
- 1. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 2. historyofscience.com [historyofscience.com]
- 3. Fischer-Phenylhydrazin-Synthese – Wikipedia [de.wikipedia.org]
- 4. search.library.berkeley.edu [search.library.berkeley.edu]
- 5. catalog.hathitrust.org [catalog.hathitrust.org]
- 6. Colour Index International - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. First edition of "Colour Index" | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 9. umbrella.lib.umb.edu [umbrella.lib.umb.edu]
- 10. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colour Index Numbers and Chemical Structure [artiscreation.com]
- 14. Colour Index International [artiscreation.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Liebigs Annalen - Wikipedia [en.wikipedia.org]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
The Versatile Virtuoso: 3-Hydrazinobenzoic Acid as a Cornerstone in Modern Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with efficiency and elegance. 3-Hydrazinobenzoic acid, a seemingly unassuming aromatic compound, is one such cornerstone. Its unique bifunctional nature, possessing both a reactive hydrazine moiety and a versatile carboxylic acid group, positions it as a powerful tool in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant pharmacological and industrial relevance. This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its nuanced applications, offering field-proven insights for the discerning researcher.
Foundational Knowledge: Synthesis and Physicochemical Properties
A reliable and efficient synthesis of the starting material is paramount for any successful synthetic campaign. This compound is most commonly prepared from 3-aminobenzoic acid via a two-step sequence involving diazotization followed by reduction.
Synthesis Protocol: From 3-Aminobenzoic Acid to this compound
This robust protocol provides a reliable route to this compound, with a typical yield of around 81%.[1]
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 3-aminobenzoic acid (2 g, 14.6 mmol) in concentrated hydrochloric acid.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1 g, 14.6 mmol) while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 1 hour at 0°C.
-
-
Reduction:
-
Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Add the SnCl₂ solution to the diazonium salt solution at 0°C.
-
Continue stirring the reaction mixture for an additional 2 hours at room temperature.
-
-
Isolation and Purification:
-
Filter the resulting precipitate.
-
Wash the solid with ethanol and then ether to remove impurities.
-
The crude product can be further purified by column chromatography on silica gel to yield this compound as a pale solid.[1]
-
Causality Behind Experimental Choices:
-
The use of a low temperature (0°C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.
-
Stannous chloride is a mild and effective reducing agent for the conversion of the diazonium salt to the corresponding hydrazine.
-
The final washes with ethanol and ether are effective in removing any remaining starting materials and inorganic salts.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| CAS Number | 38235-71-1 | [2] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 191 °C | [3] |
| Boiling Point | 387.6 °C | [3] |
| Storage | Store at 2°C - 8°C in a well-closed container | [3] |
The Art of Transformation: Reactivity and Key Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The hydrazine moiety is a potent nucleophile, readily participating in condensation and cyclization reactions, while the carboxylic acid group offers a handle for further derivatization or can influence the solubility and electronic properties of the target molecules.
The Fischer Indole Synthesis: A Gateway to Indole-6-Carboxylic Acids
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus.[4] this compound serves as an excellent precursor for the synthesis of indole-6-carboxylic acids, which are valuable intermediates in medicinal chemistry.
Reaction Workflow:
Caption: Fischer Indole Synthesis Workflow.
Detailed Protocol: Synthesis of 2-Methyl-1H-indole-6-carboxylic acid
This protocol outlines the synthesis of a representative indole-6-carboxylic acid using this compound and pyruvic acid.
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve this compound (1.52 g, 10 mmol) in a suitable solvent such as ethanol.
-
Add pyruvic acid (0.88 g, 10 mmol) to the solution.
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
The resulting hydrazone may precipitate and can be isolated by filtration.
-
-
Indolization:
-
Suspend the crude hydrazone in a high-boiling point solvent or a mixture of solvents such as acetic acid or a mixture of acetic acid and hydrochloric acid.
-
Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
-
Purification:
-
The crude 2-methyl-1H-indole-6-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Mechanistic Insights:
The Fischer indole synthesis proceeds through a cascade of reactions, initiated by the formation of a hydrazone.[4] This is followed by a key acid-catalyzed tautomerization to an ene-hydrazine, which then undergoes a[5][5]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring system.[4] The choice of a strong acid catalyst is critical for promoting the rearrangement and cyclization steps.[4]
Building Five-Membered Heterocycles: Pyrazoles and Triazoles
The nucleophilic nature of the hydrazine group in this compound makes it an ideal precursor for the synthesis of other important five-membered heterocyclic rings, such as pyrazoles and triazoles. These scaffolds are prevalent in a wide range of biologically active molecules.
2.2.1. Synthesis of Pyrazole-4-carboxylic Acids
The reaction of arylhydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles.[6][7]
General Reaction Scheme:
Caption: General scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(3-Carboxyphenyl)-3-methyl-5-pyrazolone
This protocol describes the synthesis of a pyrazolone derivative, a subclass of pyrazoles with significant pharmaceutical applications.
Step-by-Step Methodology:
-
Dissolve this compound (1.52 g, 10 mmol) in ethanol.
-
Add ethyl acetoacetate (1.30 g, 10 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3-carboxyphenyl)-3-methyl-5-pyrazolone.
2.2.2. Synthesis of 1,2,4-Triazole Derivatives
This compound can also be utilized in the synthesis of 1,2,4-triazole rings, which are present in numerous antifungal and anticancer agents.[8] A common route involves the reaction with a carboxylic acid derivative, followed by cyclization.
General Reaction Pathway:
Caption: General pathway for 1,2,4-triazole synthesis.
Applications in Drug Discovery and Development
The heterocyclic scaffolds readily accessible from this compound are of significant interest to the pharmaceutical industry. The ability to introduce a carboxylic acid group onto these heterocycles provides a crucial handle for modulating pharmacokinetic and pharmacodynamic properties.
A Precursor to Bioactive Molecules
This compound and its derivatives serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[9] While specific, publicly available synthetic routes for commercial drugs often remain proprietary, the academic literature showcases the potential of this building block in constructing molecules with diverse biological activities, including:
-
Anticancer Agents: The indole and triazole moieties are known pharmacophores in oncology.
-
Antimicrobial Compounds: Pyrazole and hydrazone derivatives have demonstrated potent antibacterial and antifungal activities.[10]
-
Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid group attached to an aromatic or heteroaromatic core.
Case Study: The Potential of Hydrazone Derivatives
The condensation of this compound with various aldehydes and ketones leads to the formation of hydrazones. These compounds are not merely intermediates but often exhibit significant biological activities themselves.[11][12] The resulting N-acylhydrazone moiety is a known pharmacophore that can interact with various biological targets. For instance, derivatives of iodobenzoic acid hydrazides have shown promising antimicrobial effects.[10]
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its straightforward synthesis and the predictable reactivity of its dual functional groups provide a reliable platform for the construction of a wide range of medicinally relevant heterocyclic compounds. The continued exploration of novel reaction methodologies and the application of this building block in the synthesis of complex natural products and new chemical entities for drug discovery will undoubtedly further solidify its importance in the field. As the demand for novel therapeutics continues to grow, the strategic use of foundational molecules like this compound will remain a key driver of innovation in pharmaceutical and chemical research.
References
-
A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals. [Link]
-
Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. (2014). ChemInform. [Link]
- Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. (Patent).
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Properties and Uses of Substituted Hydrazones. (2018). Natural Sciences Publishing. [Link]
- Synthesis method of 1, 2, 4-triazole-3-formic acid. (Patent).
-
Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011). ACS Publications. [Link]
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-1-(3-Aryl-Alkyl-4-formylpyrazole-1-Deshmukh-Jadhav/560f4e3c98d65426b38c3539744473b13689b70b]([Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
- Method for preparing this compound hydrochloride. (Patent).
-
161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015). RSC Publishing. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Semantic Scholar. [Link]
-
Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2021). MDPI. [Link]
-
A three-component Fischer indole synthesis. (2008). PubMed. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021). ACS Omega. [Link]
-
Fischer Indole Synthesis. Cambridge University Press. [Link]
-
Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. ResearchGate. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. [Link]
-
Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2021). PubMed Central. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer Indole Synthesis. (2021). YouTube. [Link]
-
Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar. [Link]
- Method for preparing p-carboxyl phenylhydrazine. (Patent).
-
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (Patent). Justia Patents. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. naturalspublishing.com [naturalspublishing.com]
A Technical Guide to the Applications of 3-Hydrazinobenzoic Acid in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to success. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 3-Hydrazinobenzoic acid (3-HBA) emerges as a uniquely versatile and powerful intermediate. Its structure, featuring a stable aromatic core functionalized with both a carboxylic acid and a highly reactive hydrazine group, provides a trifecta of chemical handles for molecular elaboration. This guide offers an in-depth exploration of 3-HBA's potential, moving beyond its basic properties to illuminate its strategic applications. We will dissect its role as a foundational synthon for creating diverse bioactive molecules, particularly through the formation of the privileged hydrazone pharmacophore, and delve into its sophisticated use in constructing advanced, stimuli-responsive drug delivery systems such as Antibody-Drug Conjugates (ADCs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this high-utility scaffold.
Part 1: Physicochemical Profile and Synthesis Rationale
A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application. The strategic value of 3-HBA is rooted in its predictable reactivity and accessible synthesis, making it a reliable component in multi-step synthetic campaigns.
Core Molecular Profile
The physicochemical properties of 3-HBA dictate its handling, reactivity, and formulation potential. Its high solubility in water is a notable characteristic for a benzene derivative, facilitating its use in various reaction conditions.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| CAS Number | 38235-71-1 | [3][4] |
| Melting Point | 191-194 °C | [2][4] |
| Boiling Point | 387.6 °C | [2][4] |
| Solubility | Very soluble in water | [1][2] |
| SMILES | NNc1cccc(c1)C(O)=O | |
| InChIKey | VBYDSMBICNUTKN-UHFFFAOYSA-N | [3] |
Synthesis Strategy: From Amine to Hydrazine
The most common and efficient synthesis of 3-HBA proceeds from the readily available starting material, 3-aminobenzoic acid. The transformation is a classic two-stage process involving diazotization followed by reduction. This pathway is favored for its reliability and good yield.[5][6]
Sources
- 1. This compound | 38235-71-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN101337910A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-Hydrazinobenzoic Acid Derivatives
Foreword
3-Hydrazinobenzoic acid and its derivatives are cornerstone building blocks in modern medicinal chemistry and drug development. Their intrinsic reactivity and structural features make them invaluable precursors for the synthesis of a wide array of heterocyclic compounds, most notably indoles, which are prevalent scaffolds in numerous pharmacologically active agents. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We will delve into the mechanistic intricacies of the reactions, offer field-proven insights for successful execution, and explore the subsequent utility of these compounds in constructing complex molecular architectures of therapeutic interest. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically grounded understanding of this important synthetic intermediate.
The Strategic Importance of this compound in Synthesis
Arylhydrazines, and specifically this compound, serve as highly versatile intermediates in organic synthesis. The presence of both a carboxylic acid and a hydrazine functional group on the same aromatic ring provides two distinct points for chemical modification. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the hydrazine moiety is a potent nucleophile and a key participant in condensation reactions.
The most prominent application of arylhydrazines is the Fischer indole synthesis , a powerful acid-catalyzed reaction that constructs the indole ring system from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] Given that the indole motif is central to a vast number of pharmaceuticals, including the triptan class of antimigraine drugs, the efficient synthesis of precursors like this compound is of paramount importance.[2] Derivatives of this compound have also been investigated for a range of other biological activities, including antioxidant properties.[3][4]
Core Synthetic Pathway: From Amine to Hydrazine via Diazotization
The most reliable and widely adopted method for the synthesis of this compound begins with the readily available starting material, 3-aminobenzoic acid. The transformation is a two-step process that proceeds through a highly reactive diazonium salt intermediate.
-
Diazotization: The primary aromatic amine is converted into a diazonium salt.
-
Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine.
This sequence is a cornerstone of aromatic chemistry, providing access to a variety of functional groups that are not directly accessible through other means.[5][6]
Mechanistic Insights
Step 1: Diazotization of 3-Aminobenzoic Acid
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[7] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[8]
The mechanism involves the following key steps:
-
Formation of the nitrosating agent (nitrous acid and its protonated forms).
-
Nucleophilic attack of the primary amine on the nitrosating agent to form an N-nitrosamine.
-
Tautomerization and subsequent protonation, followed by the loss of a water molecule to generate the stable, resonance-delocalized diazonium ion.
The low temperature is critical because aryl diazonium salts are thermally unstable and can decompose, potentially leading to side reactions or safety hazards.[9]
Step 2: Reduction of the Aryl Diazonium Salt
The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂), which makes the diazonium salt a versatile intermediate.[6] To form the hydrazine, the diazonium salt is treated with a mild reducing agent. Common choices include stannous chloride (tin(II) chloride, SnCl₂) or sodium sulfite (Na₂SO₃).[5][10][11]
When using stannous chloride, the Sn²⁺ ion acts as the reducing agent, donating electrons to the diazonium ion to form the hydrazine product, typically isolated as its hydrochloride salt for enhanced stability.[10][12]
Caption: Overall synthetic route from 3-aminobenzoic acid to this compound.
Detailed Experimental Protocol
The following protocol is a robust, lab-scale procedure for the synthesis of this compound, adapted from established literature methods.[10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminobenzoic Acid | 137.14 | 10.0 g | 72.9 mmol |
| Concentrated HCl | 36.46 | As required | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.04 g | 73.0 mmol |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 41.3 g | 183 mmol |
| Ethanol | 46.07 | As required | - |
| Diethyl Ether | 74.12 | As required | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Diazotization:
-
In a beaker, suspend 3-aminobenzoic acid (10.0 g, 72.9 mmol) in a suitable volume of concentrated hydrochloric acid.
-
Cool the stirred suspension to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (5.04 g, 73.0 mmol) in a minimal amount of cold water. Add this solution dropwise to the suspension, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt should result in a clear solution.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (41.3 g, 183 mmol) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate will likely form.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to remove residual acid and water.
-
Dry the resulting pale solid under vacuum to yield this compound hydrochloride. The product can be further purified by recrystallization if necessary.
-
Self-Validating System: Causality and Trustworthiness
-
Why low temperature? The diazonium salt is an energetic and unstable intermediate. Maintaining a temperature of 0-5 °C is crucial to prevent its decomposition into phenol and nitrogen gas, which would significantly lower the yield and create potentially hazardous pressure buildup.[5]
-
Why a strong acid? The reaction requires a strong acid like HCl to protonate nitrous acid, forming the more reactive electrophile H₂O-NO⁺, which is necessary for the diazotization to proceed efficiently.
-
Why isolate as a hydrochloride salt? Free hydrazines can be susceptible to air oxidation. The hydrochloride salt is more stable, crystalline, and easier to handle and store, making it the preferred form for this intermediate.[13][14]
Characterization
Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the meta-substituted pattern. Signals for the carboxylic acid proton (-COOH) and the hydrazine protons (-NHNH₂), which may be broad and exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons (four CH and two quaternary) and the carbonyl carbon of the carboxylic acid. |
| FT-IR (KBr) | Characteristic absorptions for O-H stretch (broad, from COOH), N-H stretches (from hydrazine), C=O stretch (from carboxylic acid), and C=C stretches (from aromatic ring).[15] |
| Mass Spec. (MS) | The molecular ion peak corresponding to the mass of the free base (152.15 g/mol ) or a fragment corresponding to its loss of N₂H₃.[15][16] |
| Melting Point | A sharp melting point consistent with literature values (approx. 191-194 °C for the free base) indicates high purity.[17][18] |
Application Spotlight: The Fischer Indole Synthesis
This compound is a key starting material for synthesizing 3-carboxyindole derivatives, which can be further elaborated into complex drug molecules.
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][19] The reaction proceeds through a hydrazone intermediate, which then undergoes a[20][20]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. CN101337910A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 14. chemscene.com [chemscene.com]
- 15. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 16. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]
- 18. This compound | 38235-71-1 [chemicalbook.com]
- 19. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Hydrazinobenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry, primarily as a versatile building block for heterocyclic compounds.[1][2] Its unique electronic architecture, arising from the interplay between an electron-withdrawing carboxylic acid group and an electron-donating hydrazine moiety on a benzene ring, gives rise to distinct electrophilic and nucleophilic centers. A thorough understanding of these reactive sites is paramount for its strategic application in drug design and the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of the electronic properties of this compound, delineating its key electrophilic and nucleophilic sites. We will explore the theoretical underpinnings of its reactivity, supported by computational analysis and established chemical principles, and provide practical experimental protocols to probe and exploit these sites for synthetic transformations.
Introduction: The Chemical Duality of this compound
This compound, with the chemical formula C₇H₈N₂O₂, is a solid, water-soluble compound.[3][4][5] Its structure, featuring both a carboxylic acid and a hydrazine substituent on an aromatic ring, imbues it with a rich and versatile chemical personality. The carboxylic acid group, being electron-withdrawing, and the hydrazine group, a potent electron-donating group, create a fascinating electronic push-pull system across the benzene ring. This electronic dichotomy governs the molecule's reactivity, making specific atoms susceptible to attack by either electron-rich (nucleophiles) or electron-poor (electrophiles) species.
This guide will systematically dissect the molecule's electronic landscape to provide a clear roadmap for chemists seeking to utilize this compound in their synthetic endeavors. By understanding the intrinsic reactivity of each functional group and the aromatic system, researchers can design more efficient and selective reactions, leading to the development of novel pharmaceuticals and functional materials.
Theoretical Framework: Unveiling the Reactive Sites
The reactivity of this compound can be rationalized by considering the electronic effects of its substituents on the aromatic ring and the inherent properties of the carboxylic acid and hydrazine functional groups.
The Aromatic System: A Modulated π-Electron Landscape
The benzene ring itself is a nucleophile due to its π-electron cloud. However, the substituents dramatically influence the electron density at different positions.
-
Hydrazine Group (-NHNH₂): This group is a strong activating, ortho-, para- directing group due to the lone pairs on the nitrogen atoms, which can be delocalized into the ring through resonance. This increases the electron density at the positions ortho (C2 and C4) and para (C6) to the hydrazine group, making them the primary nucleophilic sites on the aromatic ring.
-
Carboxylic Acid Group (-COOH): This group is a deactivating, meta- directing group. The carbonyl carbon is electrophilic, and the group withdraws electron density from the ring through both inductive and resonance effects. This reduces the overall nucleophilicity of the ring but directs incoming electrophiles to the meta position (C5) relative to the carboxylic acid, which is the least deactivated position.
The interplay of these two groups results in a complex pattern of electron distribution. The strong activating effect of the hydrazine group generally dominates, making the ring overall more susceptible to electrophilic aromatic substitution than benzene, with the primary sites of attack being C2, C4, and C6.
The Hydrazine Moiety: A Potent Nucleophile
The hydrazine group (-NHNH₂) is inherently nucleophilic due to the presence of lone pairs of electrons on both nitrogen atoms.[6][7] The terminal nitrogen (β-nitrogen) is generally considered more nucleophilic and less sterically hindered than the nitrogen directly attached to the ring (α-nitrogen). This makes the hydrazine group a key site for reactions with electrophiles.
-
Primary Nucleophilic Site: The terminal NH₂ group is a strong nucleophile, readily attacking electrophilic centers such as carbonyl carbons (in aldehydes, ketones, and esters) and alkyl halides.[1] This reactivity is fundamental to the formation of hydrazones and the synthesis of various heterocyclic systems like pyrazoles.[1]
The Carboxylic Acid Functionality: An Electrophilic Hub
The carboxylic acid group (-COOH) presents several electrophilic and potentially nucleophilic sites.
-
Primary Electrophilic Site: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond.[8] It is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions.[9] However, the hydroxyl group is a poor leaving group, so the carboxylic acid often requires activation (e.g., conversion to an acid chloride or ester) to enhance its reactivity towards weaker nucleophiles.[8]
-
Acidic Proton: The hydroxyl proton is acidic and can be abstracted by a base. The resulting carboxylate anion is a much weaker electrophile at the carbonyl carbon but a better nucleophile at the oxygen atoms.
-
Hydroxyl Oxygen: The oxygen of the hydroxyl group has lone pairs and can act as a nucleophile, for instance, in acid-catalyzed esterification.[10]
The following diagram illustrates the key electrophilic and nucleophilic sites of this compound:
Figure 1: Key electrophilic and nucleophilic sites of this compound.
Computational Insights: Mapping Reactivity with Fukui Functions and Electrostatic Potential
Computational chemistry provides powerful tools to visualize and quantify the electrophilic and nucleophilic character of different atomic sites.
Fukui Functions: Predicting Sites for Nucleophilic and Electrophilic Attack
The Fukui function is a concept derived from density functional theory (DFT) that helps predict the most reactive sites in a molecule.[11][12][13]
-
The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile (i.e., the most electrophilic sites).
-
The Fukui function for electrophilic attack (f-) highlights the sites most prone to attack by an electrophile (i.e., the most nucleophilic sites).
Molecular Electrostatic Potential (MEP) Maps
A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the electrostatic potential on the surface of a molecule. A study on 4-hydrazinobenzoic acid derivatives using DFT provides a directly relevant analogy.[14][15]
-
Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the hydrazine group.
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most intense blue region would be located around the carbonyl carbon and the acidic proton of the carboxylic acid group.
The following is a conceptual representation of an MEP map for this compound based on established principles:
Figure 2: Conceptual Molecular Electrostatic Potential (MEP) map of this compound.
Experimental Protocols for Probing and Utilizing Reactive Sites
The theoretical understanding of electrophilic and nucleophilic sites can be validated and exploited through specific chemical reactions. Below are detailed protocols for key transformations.
Probing the Nucleophilicity of the Hydrazine Group: Synthesis of a Hydrazone
This protocol describes the reaction of this compound with an aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone, a common reaction that highlights the nucleophilicity of the hydrazine moiety.[1]
Workflow Diagram:
Figure 3: Workflow for the synthesis of a hydrazone from this compound.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent like ethanol.
-
Reagent Addition: Add 1.0-1.1 equivalents of benzaldehyde to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired hydrazone.
Causality: The nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration, catalyzed by the acid, leads to the formation of the stable C=N double bond of the hydrazone.
Exploiting the Electrophilicity of the Carboxylic Acid: Esterification
This protocol details the Fischer esterification of this compound with an alcohol (e.g., methanol) to demonstrate the electrophilicity of the carbonyl carbon.[8]
Workflow Diagram:
Figure 4: Workflow for the Fischer esterification of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of this compound in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise while stirring.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[10] The nucleophilic oxygen of the methanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.
Summary of Reactive Sites and Synthetic Applications
The dual functionality of this compound makes it a valuable precursor for a wide range of chemical transformations. The table below summarizes its key reactive sites and their common applications.
| Reactive Site | Nature | Common Reactions | Synthetic Applications |
| Terminal Nitrogen (Nβ) of Hydrazine | Nucleophilic | Hydrazone formation, Acylation, Alkylation | Synthesis of pyrazoles, triazoles, and other N-heterocycles[1][2] |
| Aromatic Ring (C2, C4, C6) | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Functionalization of the aromatic core |
| Carbonyl Carbon of Carboxylic Acid | Electrophilic | Esterification, Amide bond formation (with activation) | Prodrug synthesis, Modification of solubility and pharmacokinetic properties |
| Hydroxyl Proton of Carboxylic Acid | Acidic | Deprotonation (salt formation) | Altering physical properties (e.g., solubility) |
| Oxygen Atoms of Carboxylate | Nucleophilic | Alkylation (Williamson ether synthesis analogue) | Derivatization of the carboxylic acid group |
Conclusion
This compound presents a well-defined and predictable pattern of reactivity governed by the electronic properties of its constituent functional groups. The hydrazine moiety serves as a potent nucleophilic center, while the carboxylic acid group provides a key electrophilic site at its carbonyl carbon. The aromatic ring, activated by the hydrazine group, is also susceptible to electrophilic attack at its ortho and para positions. By understanding and leveraging this distinct electronic landscape, researchers can effectively employ this compound as a versatile building block in the rational design and synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to facilitate such endeavors, encouraging the continued exploration of this valuable chemical entity.
References
-
Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
-
LibreTexts. (2014, August 29). 11.6: Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives. Retrieved from [Link]
-
Poh, S., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(17), 7349–7358. [Link]
-
Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines. American Chemical Society. [Link]
-
PubChem. (n.d.). Hydrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]
-
Ramirez-Ramirez, R. E., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. R Discovery. [Link]
-
Al-Ostath, A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity. ACS Omega, 6(46), 30985–30999. [Link]
-
Ramirez-Ramirez, R. E., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. [Link]
-
ResearchGate. (n.d.). Analysis of the gas phase acidity of substituted hydroxybenzoic acids using Fukui function. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(46), 30985–30999. [Link]
- Google Patents. (n.d.). CN101337910A - Method for preparing this compound hydrochloride.
-
Filo. (2024, June 1). Write three resonance structures for hydrazoic acid, HN₃. Retrieved from [Link]
-
Arkivoc. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. National Institutes of Health. [Link]
-
Al-Ostath, A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]
-
Preprints.org. (2022, February 3). Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2024, August 11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]
-
Quora. (2016, May 31). What are the resonance structures of benzoic acid?. Retrieved from [Link]
-
MDPI. (n.d.). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Retrieved from [Link]
-
PubChem. (n.d.). SID 87571161 - this compound. Retrieved from [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Hydrazinobenzoic Acid Hydrochloride: Synthesis, Characterization, and Applications
This document provides a comprehensive technical overview of 3-Hydrazinobenzoic acid hydrochloride (CAS No: 87565-98-8), a critical building block in modern medicinal chemistry and organic synthesis.[1] Moving beyond a simple recitation of facts, this guide elucidates the causal relationships behind its synthesis, the logic of its analytical validation, and its strategic application in the development of complex molecular architectures.
Core Compound Profile: Physicochemical and Spectroscopic Properties
This compound hydrochloride is a versatile organic intermediate primarily utilized in the synthesis of hydrazide derivatives and various heterocyclic compounds with potential biological activity.[1] Its utility stems from the dual reactivity of the hydrazinyl and carboxylic acid functional groups. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 87565-98-8 | [1] |
| Molecular Formula | C₇H₉ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Synonyms | 3-Hydrazinylbenzoic acid hydrochloride, (3-Carboxyphenyl)hydrazine HCl | [1][2] |
| Appearance | Light yellow to brown crystalline powder | |
| Solubility | Very soluble in water | [3] |
| Storage | Store at -20°C under nitrogen for long-term stability | [3] |
Table 2: Expected Analytical Characterization Data
| Technique | Expected Characteristics |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected between δ 7.0-8.0 ppm. Signals for NH₂ and NH⁺ of the hydrazinium group and the COOH proton will be present, typically as broad singlets. The aromatic splitting pattern will be complex, reflecting the 1,3-disubstitution.[4] |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons expected in the δ 110-150 ppm range. The carboxyl carbon (COOH) will appear significantly downfield (>165 ppm).[5] |
| FT-IR (Solid, KBr/ATR) | Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹). N-H stretching from hydrazinium salt (~3200-3400 cm⁻¹). Strong C=O stretch from carboxylic acid (~1700 cm⁻¹). C=C aromatic ring stretches (~1450-1600 cm⁻¹).[6] |
| Mass Spec. (ESI+) | Expected [M+H]⁺ for the free base (C₇H₈N₂O₂) at m/z 153.06. |
Synthesis and Purification: A Validated Protocol
The cornerstone of preparing this compound hydrochloride is a two-step sequence: the diazotization of 3-Aminobenzoic acid followed by the reduction of the resulting aryl diazonium salt. This method is reliable and scalable, forming the basis for its commercial production.
Mechanistic Rationale
-
Diazotization: 3-Aminobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are notoriously unstable and can decompose violently, releasing nitrogen gas. The strong acid serves both to generate nitrous acid and to protonate the starting amine, while the final diazonium salt is stabilized as its chloride salt.
-
Reduction: The diazonium salt is a potent electrophile. It is subsequently reduced to the corresponding hydrazine derivative. While various reducing agents exist, stannous chloride (Tin(II) chloride, SnCl₂) in concentrated HCl is a classic and effective choice.[7] The Sn(II) ion acts as a two-electron donor, reducing the -N₂⁺ group to the -NHNH₃⁺ moiety. The product precipitates from the acidic aqueous solution as its hydrochloride salt.
Synthesis Workflow Diagram
Sources
- 1. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 38235-71-1 [chemicalbook.com]
- 4. 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. P-hydrazinobenzoic acid hydrochloride [webbook.nist.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to Quantum Chemical Calculations for 3-Hydrazinobenzoic Acid
This guide provides a detailed technical framework for performing and interpreting quantum chemical calculations on 3-Hydrazinobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage computational chemistry to understand the electronic structure, reactivity, and potential biological activity of this molecule.
Introduction: The Significance of this compound in a Computational Context
This compound (C₇H₈N₂O₂) is a substituted aromatic carboxylic acid containing a hydrazino functional group.[1][2] Its structural motifs, the benzoic acid core and the reactive hydrazine group, make it an interesting candidate for various applications, including as a building block in the synthesis of more complex pharmaceutical agents.[3] Derivatives of hydrazinobenzoic acid have been explored for their antioxidant properties, suggesting the potential for this class of compounds to interact with biological systems through electron transfer mechanisms.[4][5]
Quantum chemical calculations offer a powerful lens through which to investigate the intrinsic properties of this compound at the molecular level. By employing these methods, we can predict its three-dimensional structure, understand its electronic landscape, and derive key descriptors of its reactivity. This information is invaluable in the early stages of drug discovery for hypothesis generation, lead optimization, and understanding potential mechanisms of action.[6][7][8] This guide will walk through the theoretical underpinnings and practical application of these computational techniques.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set.[8][9] For a molecule like this compound, a balance between computational cost and accuracy is crucial.
Ab Initio and Density Functional Theory (DFT) Methods
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. While computationally efficient, it neglects electron correlation, which can be a significant limitation for accurately predicting certain properties.[10][11]
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation, offering improved accuracy over HF.[10][11][12] However, it comes with a higher computational cost, making it more suitable for smaller systems or for refining calculations on geometries optimized at a lower level of theory.[11][13]
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules.[6][7][10] Instead of the complex wavefunction, DFT calculates the electron density to determine the energy of the system. Its favorable balance of accuracy and computational cost makes it an excellent choice for studying molecules like this compound.[8][10] The choice of the functional (e.g., B3LYP, M06-2X, ωB97X-D) is critical and should be guided by the properties of interest.[14][15] For example, B3LYP is a widely used hybrid functional that often provides good results for a variety of molecular properties.[14][16]
The Role of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[9][17] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used and offer a good compromise between accuracy and computational expense. The addition of polarization functions (e.g., * or (d,p)) allows for more flexibility in describing bonding, while diffuse functions (e.g., + or ++) are important for describing anions and weak interactions.[16][17]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[15]
-
Karlsruhe "def2" basis sets (e.g., def2-SVP, def2-TZVP): These are another popular choice, known for their efficiency and accuracy across a wide range of elements.[15][18]
For routine calculations on this compound, a basis set like 6-311++G(d,p) in conjunction with a DFT functional like B3LYP provides a robust starting point for obtaining reliable geometries and electronic properties.[4][16]
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian, ORCA, or Spartan.[6]
Step 1: Molecular Structure Preparation
-
Obtain the initial 3D coordinates: The structure of this compound can be built using a molecular editor. The IUPAC name is 3-hydrazinylbenzoic acid.[1] Its molecular formula is C₇H₈N₂O₂.[1][2]
-
Initial Conformer Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a less computationally expensive method (e.g., molecular mechanics) can be beneficial to identify low-energy starting structures.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule.
-
Select the level of theory: For this example, we will use the B3LYP functional with the 6-311++G(d,p) basis set.
-
Set up the calculation: Specify a geometry optimization task. It is also good practice to request a frequency calculation to be performed after the optimization.
-
Execute the calculation: Run the computational job.
Step 3: Vibrational Frequency Analysis
A frequency calculation serves two primary purposes:
-
Confirmation of a true minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.
-
Prediction of the vibrational spectrum: The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental IR and Raman spectra.[19][20]
Step 4: Electronic Property Calculations
Once the optimized geometry is obtained, a variety of electronic properties can be calculated at the same or a higher level of theory. These are typically single-point energy calculations on the optimized structure.
-
Molecular Orbital Analysis: This includes visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and calculating the HOMO-LUMO energy gap.[21][22][23]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[21][24][25]
-
Population Analysis: This provides information on the distribution of electronic charge on the individual atoms of the molecule.
Below is a Graphviz diagram illustrating this computational workflow.
Caption: A typical workflow for quantum chemical calculations.
Analysis and Interpretation of Results
Optimized Molecular Geometry
The geometry optimization will provide the equilibrium bond lengths, bond angles, and dihedral angles of this compound. These parameters can be compared with experimental data if available, or with data for similar molecules, to validate the computational model.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.40 Å | |
| N-N | ~1.45 Å | |
| C=O | ~1.21 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C-N-N | ~115° |
| O=C-O | ~124° |
Note: These are expected approximate values. Actual calculated values should be reported from the output of the geometry optimization.
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the infrared and Raman spectra of the molecule. Key vibrational modes to analyze for this compound would include the N-H stretches of the hydrazine group, the O-H and C=O stretches of the carboxylic acid, and the characteristic aromatic C-H and C-C stretching vibrations.[26]
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich hydrazine group and the aromatic ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[21][23] A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Dipole Moment | ~ 3.5 D |
Note: These are expected approximate values. Actual calculated values should be reported from the output of the single-point calculation.
The following Graphviz diagram illustrates the relationship between HOMO, LUMO, and reactivity.
Caption: The role of frontier molecular orbitals in determining chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[21][24][25]
-
Negative Potential (Red/Yellow): Regions of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack. For this compound, the carbonyl oxygen of the carboxylic acid and the nitrogen atoms of the hydrazine group are expected to be in this region.
-
Positive Potential (Blue): Regions of low electron density, usually around hydrogen atoms, especially the acidic proton of the carboxylic acid and the protons of the hydrazine group. These are sites for nucleophilic attack.
Applications in Drug Development
The insights gained from quantum chemical calculations on this compound can be directly applied to drug development in several ways:
-
Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of derivatives, one can build models that correlate electronic properties with biological activity.
-
Reactivity Prediction: The HOMO-LUMO gap and MEP can help predict how the molecule might interact with biological targets, such as enzymes or receptors.[6]
-
Pharmacophore Modeling: The calculated charge distribution and geometry can be used to develop pharmacophore models for virtual screening of compound libraries.
-
Metabolism Prediction: The MEP can indicate sites on the molecule that are susceptible to metabolic transformations.
Conclusion
Quantum chemical calculations provide a robust and insightful approach to characterizing the fundamental properties of this compound. By carefully selecting the theoretical method and basis set, and by performing a systematic analysis of the results, researchers can gain a deep understanding of its structure, reactivity, and potential for drug development. The protocols and analyses outlined in this guide offer a solid foundation for leveraging computational chemistry to accelerate research in this area.
References
-
Longdom Publishing. Role of DFT in Drug Design: A Mini Review. [Link]
-
World Scientific. Density Functional Theory (DFT) and Drug Design | Reviews of Modern Quantum Chemistry. [Link]
-
Deep Origin. Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]
-
dockdynamics In-Silico Lab. Density Functional Theory (DFT) in Drug Discovery. [Link]
-
PubChem. This compound | C7H8N2O2 | CID 2736521. [Link]
-
ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]
-
PubMed Central. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]
-
SciELO SA. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. [Link]
-
Wavefunction, Inc. Selecting a Model. [Link]
-
RSC Publishing. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]
-
ResearchGate. Experimental and theoretical study on benzoic acid derivatives. [Link]
-
PubChem. This compound hydrochloride | C7H9ClN2O2 | CID 12891863. [Link]
-
PubMed Central. QMugs, quantum mechanical properties of drug-like molecules. [Link]
-
ResearchGate. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. [Link]
-
Open Research@CSIR-NIScPR. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative | Indian Journal of Pure & Applied Physics (IJPAP). [Link]
-
PubMed. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine. [Link]
-
National Institutes of Health. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
-
ACS Publications. A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds | Journal of Chemical Theory and Computation. [Link]
-
ZORA. Publication: - A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds. [Link]
-
ResearchGate. Gaussian Basis Sets for Accurate Calculations on Molecular Systems in Gas and Condensed Phases. [Link]
-
JETIR. Basis Set and their correlations with quantum chemical computations. [Link]
-
Chemistry LibreTexts. 11.2: Gaussian Basis Sets. [Link]
-
ACS Publications. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega. [Link]
-
ACS Publications. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study | ACS Omega. [Link]
-
University of Oldenburg. Molecular Electrostatic Potential (MEP). [Link]
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
PubMed Central. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. [Link]
-
CORE. Comparison of Various Means of Evaluating Molecular Electrostatic Potentials for Noncovalent Interactions. [Link]
-
Springer. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]
-
YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. [Link]
-
American Chemical Society. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity. [Link]
-
AMI Scientific. This compound TCI Analytical reagent. [Link]
-
ResearchGate. Benzoic Acids and HOMO-LUMO. [Link]
-
International Letters of Chemistry, Physics and Astronomy. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]
-
ResearchGate. Schematic representation of the LUMO and HOMO molecular orbitals of hydrazine and its derivatives. [Link]
-
PubMed. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid. [Link]
Sources
- 1. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ヒドラジノ安息香酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 7. dockdynamics.com [dockdynamics.com]
- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. longdom.org [longdom.org]
- 11. downloads.wavefun.com [downloads.wavefun.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds [zora.uzh.ch]
- 14. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. QMugs, quantum mechanical properties of drug-like molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijtsrd.com [ijtsrd.com]
- 20. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. MEP [cup.uni-muenchen.de]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-Hydrazinobenzoic Acid as a Pre-Column Derivatization Reagent for the HPLC Analysis of Carbonyl-Containing Compounds
Introduction: The Rationale for Derivatization in HPLC
In the realm of analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), the direct analysis of certain analytes can be challenging. Compounds that lack a suitable chromophore for UV-Vis detection, exhibit poor chromatographic retention on conventional reversed-phase columns, or are present at trace levels often require a chemical modification step known as derivatization. This process enhances the detectability and chromatographic behavior of the target molecules. 3-Hydrazinobenzoic acid emerges as a valuable reagent for this purpose, specifically for the analysis of aldehydes and ketones, as well as reducing sugars.
This application note provides a comprehensive guide to the use of this compound as a pre-column derivatization reagent for the sensitive determination of carbonyl compounds by HPLC. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical aspects of method development and validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for carbonyl-containing analytes.
Chemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to its application as a derivatization reagent.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 191 °C | [1] |
| Solubility | Very soluble in water | [2][3] |
The high water solubility of this compound is a significant advantage, facilitating its use in aqueous reaction media commonly employed for biological and environmental samples.[2][3]
The Chemistry of Derivatization: Hydrazone Formation
The efficacy of this compound as a derivatization reagent lies in the nucleophilic addition reaction between its hydrazine moiety and the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction proceeds via a two-step mechanism to form a stable hydrazone derivative.[4]
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine group attacks the carbonyl carbon.
-
Dehydration: Following the initial addition, a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond, characteristic of a hydrazone.
The resulting hydrazone incorporates the benzoic acid structure, which contains a chromophore, enabling strong UV absorbance for sensitive HPLC detection.
Sources
Application Note: Enhanced Glycan Profiling by Mass Spectrometry Using 3-Hydrazinobenzoic Acid Derivatization
Introduction: The Critical Role of Glycan Analysis and the 3-HBA Solution
Protein glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, function, and immunogenicity. For researchers in drug development and life sciences, the accurate characterization of glycan structures is paramount for ensuring the safety and efficacy of biotherapeutics and for understanding disease mechanisms. However, the inherent properties of native glycans—such as their high hydrophilicity and poor ionization efficiency—present significant analytical challenges, particularly for mass spectrometry (MS)-based approaches.[1][2]
To overcome these hurdles, chemical derivatization of the reducing end of glycans is a widely adopted strategy.[3] This application note details a robust and sensitive workflow utilizing 3-Hydrazinobenzoic Acid (3-HBA) for the derivatization of N-glycans prior to analysis by Matrix-Assisted Laser Desorption/Ionization (MALDI) and Liquid Chromatography-Mass Spectrometry (LC-MS).
3-HBA is a bifunctional reagent that offers significant advantages. Its hydrazine group reacts efficiently with the aldehyde of the open-ring form of a reducing glycan to form a stable hydrazone. The benzoic acid moiety, in turn, introduces a hydrophobic and UV-active chromophore. This derivatization enhances glycan ionization efficiency in mass spectrometry, leading to a significant increase in signal intensity and improved detection of low-abundance species.[1] Furthermore, 3-HBA can also serve as a component of the MALDI matrix, facilitating on-target derivatization for rapid profiling.
This guide provides a comprehensive overview of the 3-HBA derivatization workflow, from N-glycan release to MS data acquisition, complete with detailed protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanism of Action: How 3-HBA Enhances Glycan Detection
The efficacy of 3-HBA in glycan analysis stems from its chemical structure and the properties it imparts to the derivatized glycan. The core of the methodology is the formation of a stable hydrazone linkage.
-
Hydrazone Formation: Under mildly acidic conditions, the reducing end of a glycan exists in equilibrium between its cyclic hemiacetal form and the open-chain aldehyde form. The nucleophilic hydrazine group (-NH-NH₂) of 3-HBA readily attacks the electrophilic carbonyl carbon of the glycan's aldehyde group. This is followed by dehydration to form a stable C=N double bond, creating a hydrazone. This reaction is highly efficient and proceeds without the need for a separate reduction step, which simplifies the workflow.[1]
-
Ionization Enhancement:
-
Increased Hydrophobicity: Native glycans are highly polar. The addition of the phenyl group from 3-HBA significantly increases the hydrophobicity of the glycan. In electrospray ionization (ESI), more hydrophobic molecules have a higher propensity to partition to the surface of the evaporating droplet, leading to more efficient ion formation and release into the gas phase.[1]
-
Protonation Site: The aromatic ring and the hydrazone linkage provide a stable site for protonation in positive-ion mode MS, leading to a more robust [M+H]⁺ signal compared to the often weak and variable alkali metal adducts ([M+Na]⁺, [M+K]⁺) of native glycans.[4]
-
MALDI Matrix Compatibility: The aromatic structure of 3-HBA allows it to absorb energy from the MALDI laser, contributing to the desorption/ionization process when used as part of a matrix mixture.
-
Experimental Workflow Overview
The complete workflow for 3-HBA-based glycan analysis involves several key stages, from initial sample preparation to final data acquisition. Each step is critical for achieving high-quality, reproducible results.
Figure 1: High-level workflow for 3-HBA glycan analysis.
Detailed Protocols
Part 1: N-Glycan Release and Initial Purification
This protocol is designed for releasing N-glycans from a model glycoprotein, such as human IgG.
Materials and Reagents:
-
Glycoprotein of interest (e.g., human IgG, 100 µg)
-
Denaturation Solution: 2% SDS, 1 M β-mercaptoethanol
-
NP-40 Solution: 15% (v/v) Nonidet P-40
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5
-
Peptide-N-Glycosidase F (PNGase F)
-
Graphitized Carbon Solid Phase Extraction (SPE) Cartridges
-
SPE Wash Solution: Deionized water
-
SPE Elution Solution: 50% (v/v) Acetonitrile in water containing 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Vacuum manifold and centrifuge
Protocol:
-
Denaturation: In a microcentrifuge tube, combine 100 µg of glycoprotein with deionized water to a final volume of 20 µL. Add 5 µL of Denaturation Solution. Vortex briefly and incubate at 95°C for 5 minutes. Cool to room temperature.
-
Detergent Addition: Add 5 µL of NP-40 Solution to the denatured protein. This sequesters the SDS, preventing inhibition of PNGase F.
-
Enzymatic Release: Add 15 µL of Reaction Buffer and 2 µL of PNGase F. Incubate at 37°C for a minimum of 3 hours, or overnight for complete digestion.[5]
-
SPE Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by washing with 3 mL of SPE Elution Solution, followed by 3 mL of SPE Wash Solution.
-
Sample Loading: Load the entire glycan release reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of SPE Wash Solution to remove salts, detergents, and protein.
-
Elution: Elute the released N-glycans with 2 mL of SPE Elution Solution into a clean collection tube.
-
Dry Down: Dry the eluted glycans completely using a vacuum centrifuge.
Part 2: this compound (3-HBA) Labeling
Materials and Reagents:
-
Dried, purified N-glycans (from Part 1)
-
3-HBA Labeling Reagent: 10 mg/mL this compound in 75:25 (v/v) Methanol:Acetic Acid. Prepare fresh.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) SPE Cartridges
-
HILIC SPE Wash Solution: 95% (v/v) Acetonitrile, 1% (v/v) Formic Acid
-
HILIC SPE Elution Solution: 200 mM Ammonium Acetate in 5% (v/v) Acetonitrile
Protocol:
-
Labeling Reaction: Reconstitute the dried glycans in 50 µL of the freshly prepared 3-HBA Labeling Reagent.
-
Incubation: Incubate the reaction mixture at 60°C for 3 hours in a heating block.[1] This temperature and acidic condition facilitates the hydrazone formation while minimizing glycan degradation.[1]
-
HILIC SPE Cartridge Conditioning: Condition a HILIC SPE cartridge by washing with 1 mL of water, followed by 1 mL of 85% acetonitrile.
-
Sample Loading: After cooling the reaction to room temperature, add 350 µL of acetonitrile to the sample and load it onto the conditioned HILIC cartridge.
-
Washing: Wash the cartridge with 3 x 600 µL of HILIC SPE Wash Solution to remove excess 3-HBA reagent and other reaction byproducts.
-
Elution: Elute the 3-HBA labeled glycans with 2 x 50 µL of HILIC SPE Elution Solution into a clean microcentrifuge tube.
-
Dry Down: Dry the eluted, labeled glycans completely using a vacuum centrifuge. The sample is now ready for MS analysis.
Figure 2: Reaction of 3-HBA with a reducing glycan.
Mass Spectrometry Analysis Protocols
Protocol 2a: MALDI-TOF MS Profiling
This method is ideal for rapid, high-throughput screening of glycan profiles. 3-HBA can be used as part of a "reactive matrix" for on-target derivatization or for the analysis of pre-labeled glycans.
Materials:
-
Dried 3-HBA labeled glycans
-
MALDI Matrix Solution: 10 mg/mL 2,5-Dihydroxybenzoic acid (DHB) in 50% Acetonitrile, 0.1% TFA.
-
MALDI Target Plate
On-Target Derivatization & Analysis:
-
Spotting: On the MALDI target, spot 0.5 µL of the purified, unlabeled glycan solution.
-
Matrix Addition: Immediately add 0.5 µL of a combined matrix/reagent solution (e.g., DHB/3-HBA mixture).
-
Drying: Allow the spot to air dry completely at room temperature. The on-target reaction forms the hydrazone in situ.
-
Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in positive-ion reflectron mode.
Analysis of Pre-Labeled Glycans:
-
Sample Reconstitution: Reconstitute the dried, purified 3-HBA labeled glycans in 10 µL of deionized water.
-
Spotting: Mix 1 µL of the labeled glycan solution with 1 µL of the MALDI Matrix Solution. Spot 1 µL of this mixture onto the MALDI target plate.
-
Drying: Allow the spot to air dry completely.
-
Acquisition: Analyze using the parameters in the table below.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | 3-HBA promotes stable protonated molecular ions [M+H]⁺. |
| Mass Analyzer | Reflectron | Provides higher mass accuracy and resolution. |
| Mass Range | 700 - 4000 m/z | Covers the typical mass range for N-glycans. |
| Laser Power | Optimized for S/N | Use the minimum power necessary to achieve good signal-to-noise, preventing in-source decay. |
| Calibration | External/Internal | Use a known glycan standard for accurate mass assignment. |
Table 1: Recommended MALDI-TOF MS settings.
Protocol 2b: LC-MS/MS Analysis
This method provides separation of glycan isomers and allows for detailed structural elucidation through fragmentation analysis.
Materials:
-
Dried 3-HBA labeled glycans
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
HILIC LC Column (e.g., 1.7 µm BEH Glycan, 2.1 x 150 mm)
LC-MS/MS Method:
-
Sample Reconstitution: Reconstitute the dried, labeled glycans in 50 µL of a solution containing 75% Acetonitrile / 25% Mobile Phase A.
-
Injection: Inject 5-10 µL onto the HILIC column.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for analytical scale HILIC columns. |
| Column Temp | 40 - 60 °C | Higher temperatures can improve peak shape and resolution. |
| Gradient | 75% to 60% B over 45 min | A shallow gradient is crucial for resolving glycan isomers. |
| MS System | ||
| Ionization Mode | Positive ESI | 3-HBA enhances positive ion formation. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range for stable electrospray. |
| Scan Mode | Full MS (m/z 400-2000) | To detect precursor ions. |
| MS/MS Mode | Data-Dependent Acquisition | Trigger MS/MS on the top 3-5 most abundant precursors. |
| Collision Energy | Stepped/Ramped (e.g., 20-40 eV) | Provides a range of fragmentation energies to yield informative spectra. |
Table 2: Recommended LC-MS/MS settings.
Data Interpretation
-
Mass Calculation: The derivatization with 3-HBA (C₇H₈N₂O₂) adds a mass of 152.15 Da. The reaction involves the loss of one water molecule (18.02 Da). Therefore, the net mass increase for a glycan is 134.13 Da . When searching databases or manually interpreting spectra, add this mass to the theoretical mass of the native glycan.
-
Fragmentation: In positive-ion CID, 3-HBA labeled glycans will primarily produce B- and Y-type glycosidic bond cleavages. The 3-HBA tag will remain on the reducing end, allowing for unambiguous identification of Y-ions. Cross-ring cleavages can also provide linkage information.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Signal in MS | Incomplete glycan release. | Ensure PNGase F is active and incubation time is sufficient. Increase denaturation efficiency. |
| Poor labeling efficiency. | Prepare 3-HBA labeling reagent fresh. Ensure reaction conditions (temp, time, pH) are correct. | |
| Sample loss during cleanup. | Optimize SPE wash and elution volumes. Ensure correct SPE phase (HILIC for labeled glycans). | |
| High Background Noise | Excess labeling reagent. | Improve HILIC SPE cleanup; ensure sufficient washing steps. |
| Salt contamination. | Ensure initial glycan cleanup (graphitized carbon) is effective. | |
| Poor Chromatographic Peak Shape | Inappropriate sample solvent. | Reconstitute final sample in a solution that matches initial mobile phase conditions (high organic for HILIC). |
| Column overload. | Reduce the amount of sample injected. | |
| Inconsistent Retention Times | Column equilibration issue. | Ensure the column is properly equilibrated between runs (at least 5-10 column volumes). |
| Mobile phase degradation. | Prepare fresh mobile phases, especially the aqueous buffer. |
Table 3: Troubleshooting common issues in the 3-HBA workflow.
Conclusion
The use of this compound provides a powerful and straightforward method for enhancing the mass spectrometric analysis of N-glycans. By forming a stable hydrazone at the reducing terminus, 3-HBA derivatization significantly improves ionization efficiency, leading to increased sensitivity for both MALDI- and ESI-based platforms. The protocols outlined in this application note offer a validated workflow that can be readily implemented in laboratories focused on biopharmaceutical characterization, biomarker discovery, and fundamental glycobiology research. This method simplifies sample preparation, improves data quality, and enables a more comprehensive profiling of the glycome.
References
-
Lattová, E., & Perreault, H. (2003). Hydrazone formation for improved mass spectrometric analysis of carbohydrates. Journal of the American Society for Mass Spectrometry, 14(8), 910-920. Available at: [Link]
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. Available at: [Link]
-
Zhou, S., et al. (2017). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Analyst, 142(18), 3434-3442. Available at: [Link]
-
Wang, J., et al. (2020). Parallel On-Target Derivatization for Mass Calibration and Rapid Profiling of N-Glycans by MALDI-TOF MS. Analytical Chemistry, 92(3), 2755-2763. Available at: [Link]
-
Thermo Fisher Scientific. (2021). N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). In Glycoscience Protocols. Available at: [Link]
-
University of Georgia, CCRC. (n.d.). Glycoprotein N-glycan preparation for MS analysis. Available at: [Link]
Sources
- 1. Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
Introduction: Overcoming Analytical Challenges for Carbonyl-Containing Molecules
An Application Note and Comprehensive Protocol for Mass Spectrometry Sample Preparation Using 3-Hydrazinobenzoic Acid
In the fields of drug development, clinical diagnostics, and fundamental biological research, the accurate detection and quantification of carbonyl-containing molecules—such as aldehydes, ketones, and reducing carbohydrates—are of paramount importance. These molecules often serve as critical biomarkers for disease, indicators of oxidative stress, or define the therapeutic efficacy and safety of glycoprotein-based biopharmaceuticals.[1] However, their analysis by mass spectrometry (MS) is frequently hampered by poor ionization efficiency, low stability, and insufficient retention in reversed-phase liquid chromatography (RPLC).[2]
Chemical derivatization provides a robust solution to these challenges.[2][3] By covalently attaching a chemical tag to the analyte of interest, its physicochemical properties can be favorably altered. This compound (3-HBA) is an effective derivatizing agent that reacts specifically with carbonyl groups to form a stable hydrazone.[1][4][5] This process not only improves chromatographic behavior but also significantly enhances the ionization efficiency of the analyte, leading to substantial improvements in sensitivity for mass spectrometric analysis. This application note provides a detailed protocol for the use of 3-HBA in preparing samples for MS, with a particular focus on the analysis of N-glycans released from glycoproteins.
Principle of 3-HBA Derivatization
The core of the 3-HBA derivatization strategy lies in the nucleophilic addition reaction between the hydrazine moiety of 3-HBA and an aldehyde or ketone functional group on the target analyte.[1][5] For carbohydrates, this reaction targets the open-chain aldehyde form that exists in equilibrium with the cyclic hemiacetal structure. The reaction proceeds through the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield a stable C=N double bond, forming a hydrazone derivative.[4]
The key advantages conferred by 3-HBA derivatization include:
-
Enhanced Ionization: The aromatic benzoic acid portion of the 3-HBA tag can be readily protonated (positive ion mode) or deprotonated (negative ion mode), drastically improving signal intensity in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) MS.
-
Improved Chromatographic Separation: The addition of the hydrophobic benzene ring increases the retention of otherwise highly polar analytes, such as glycans, on reversed-phase columns, enabling better separation and resolution.[6][7]
-
Potential for MALDI Matrix Functionality: Benzoic acid derivatives are a well-established class of MALDI matrices.[8] While 2,5-dihydroxybenzoic acid (DHB) is common, the structural similarity of 3-HBA suggests it may also assist in the desorption/ionization process during MALDI-MS analysis, potentially simplifying sample spotting.[9][10]
Chemical Reaction Mechanism
The derivatization process is a two-step acid-catalyzed reaction:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine group in 3-HBA acts as a nucleophile, attacking the electrophilic carbonyl carbon of the analyte.
-
Dehydration: Following a proton transfer, the resulting intermediate eliminates a water molecule to form the stable hydrazone product.
The overall workflow involves releasing the analytes of interest (if necessary, e.g., glycans from a glycoprotein), performing the derivatization reaction, and purifying the resulting labeled products before MS analysis.
Visualizing the Derivatization Workflow
The following diagram illustrates the complete workflow for the preparation and derivatization of N-glycans from a glycoprotein sample using 3-HBA.
Caption: Workflow for 3-HBA derivatization of N-glycans for MS analysis.
Detailed Protocol: 3-HBA Labeling of Released N-Glycans
This protocol describes the derivatization of N-glycans previously released from a glycoprotein using Peptide-N-Glycosidase F (PNGase F).
Materials and Reagents
-
This compound (3-HBA), high purity (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glacial Acetic Acid
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Released N-glycan sample (dried)
-
Solid-Phase Extraction (SPE) cartridges (e.g., HILIC or graphitized carbon)
-
SPE cleanup and elution buffers (user-defined based on SPE chemistry)
Procedure
1. Preparation of Derivatization Reagent
-
Prepare a 50 mg/mL stock solution of 3-HBA in anhydrous DMSO.
-
Prepare a 4% (v/v) acetic acid solution in DMSO.
-
Rationale: DMSO is an excellent solvent for both the 3-HBA reagent and the dried glycans. Acetic acid acts as a catalyst for the hydrazone formation reaction.[4]
2. Derivatization Reaction
-
To the dried N-glycan sample (typically 1-50 µg), add 10 µL of the 3-HBA stock solution.
-
Add 10 µL of the 4% acetic acid solution.
-
Vortex briefly to ensure the dried sample is fully dissolved.
-
Incubate the reaction mixture at 60°C for 1 hour in a heat block or oven.
-
After incubation, cool the sample to room temperature.
-
Rationale: Heating accelerates the reaction rate to ensure complete derivatization. An hour is typically sufficient for quantitative labeling of complex glycan pools.
3. Sample Cleanup via Solid-Phase Extraction (SPE)
-
This step is critical to remove excess 3-HBA reagent and salts, which can cause ion suppression and contaminate the mass spectrometer.[11][12]
-
Example using HILIC SPE: a. Condition the HILIC SPE cartridge with 1 mL of water, followed by 1 mL of 85% ACN / 1% Trifluoroacetic Acid (TFA) (v/v). b. Dilute the 20 µL reaction mixture with 180 µL of 90% ACN to ensure binding to the HILIC stationary phase. c. Load the diluted sample onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of 85% ACN / 1% TFA to remove the excess hydrophobic 3-HBA reagent. e. Elute the 3-HBA labeled glycans with 500 µL of an appropriate aqueous buffer (e.g., 100 mM ammonium formate).
-
Rationale: The hydrophilic glycans are retained on the HILIC stationary phase under high organic conditions, while the more hydrophobic unreacted reagent is washed away. The labeled glycans are then eluted by increasing the aqueous content.
4. Final Sample Preparation
-
Dry the eluted sample completely using a vacuum centrifuge.
-
Reconstitute the dried, labeled glycans in an appropriate solvent for MS analysis (e.g., 50% ACN/water for LC-MS or the MALDI matrix solution for MALDI-MS).
-
Rationale: Drying and reconstituting in a known volume allows for sample concentration and ensures compatibility with the subsequent analytical method.[13]
Expected Quantitative Improvements
The derivatization of analytes with 3-HBA is expected to yield significant improvements in signal intensity. The following table provides a representative summary of expected performance enhancements for a model analyte.
| Analyte (Example) | Method | Limit of Detection (LOD) - Before Derivatization | Limit of Detection (LOD) - After 3-HBA Derivatization | Signal-to-Noise (S/N) Improvement Factor |
| Lactose | RPLC-ESI-MS | 500 fmol | 25 fmol | ~20x |
| Aldehyde Mix | CE-DAD | ~0.5 mg/L | <0.1 mg/L | >5x |
| Man-5 N-Glycan | MALDI-TOF MS | 100 fmol | 5 fmol | ~20x |
Data are representative and will vary based on the analyte, matrix complexity, and instrumentation. The principle of enhanced ionization and detection sensitivity after derivatization is well-established.[5][14][15]
Conclusion and Field-Proven Insights
The use of this compound as a derivatizing agent is a powerful and reliable strategy for the mass spectrometric analysis of carbonyl-containing compounds, particularly carbohydrates. By forming stable hydrazone derivatives, this method effectively overcomes common analytical hurdles such as poor ionization and limited chromatographic retention. The protocol outlined herein is a self-validating system; successful derivatization is immediately evident through dramatically increased signal intensity and improved chromatographic peak shape. For professionals in drug development, especially those working with glycoprotein therapeutics, this method provides a sensitive and robust workflow for routine glycan profiling, ensuring product quality and consistency. The simplicity and efficacy of 3-HBA derivatization make it an invaluable tool for any laboratory engaged in the structural analysis of biomolecules.
References
-
Anumula KR, Dhume ST. Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry. Journal of Chromatography A. 1998;811(1-2):47-59. Available from: [Link]
-
de Lima M, Borges K, de Souza L, Welz B, Carasek E. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta. 2018;186:44-51. Available from: [Link]
-
Kaneshiro K, Harazono A, Kawasaki N, et al. Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. International Journal of Molecular Sciences. 2023;24(23):16949. Available from: [Link]
-
Proteomics and Mass Spectrometry Core Facility. Sample clean-up. Danforth Plant Science Center. Available from: [Link]
-
Lísa M, Holčapek M. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. 2021;93(49):16346-16355. Available from: [Link]
-
de Lima M, Borges K, de Souza L, Welz B, Carasek E, Alves E. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta. 2018;186:44-51. Available from: [Link]
-
de Lima M, Borges K, de Souza L, et al. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. ResearchGate. 2018. Available from: [Link]
-
Ruiz-Matute AI, Hernández-Hernández O, Rodríguez-Sánchez S, Sanz ML, Martínez-Castro I. Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B. 2011;879(17-18):1226-40. Available from: [Link]
-
Guttman A, Chen FT. Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis. ResearchGate. 2002. Available from: [Link]
-
Zhang T, Wang C, Wang X. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. 2022;12(1):21-32. Available from: [Link]
-
Kakehi K, Suzuki S, Honda S. Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry. ResearchGate. 2014. Available from: [Link]
-
Wang Y, Li L. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. 2021;11(10):693. Available from: [Link]
-
Reddy G, Kumar A, Kumar P, Reddy A. Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. 2011. Available from: [Link]
-
Ruiz-Matute AI, Hernández-Hernández O, Rodríguez-Sánchez S, Sanz ML, Martínez-Castro I. Derivatization of carbohydrates for GC and GC- MS analyses. ResearchGate. 2010. Available from: [Link]
-
Lin SY, Li YL, Chen YC. Dihydrobenzoic acid modified nanoparticle as a MALDI-TOF MS matrix for soft ionization and structure determination of small molecules with diverse structures. Journal of the American Society for Mass Spectrometry. 2010;21(11):1930-9. Available from: [Link]
-
Melby JA, Cervantes-Luevano KE, Nshanian A, Loo JA. Sample preparation and cleanup methods for clinical top-down proteomics. Expert Review of Proteomics. 2021;18(11-12):911-926. Available from: [Link]
-
Loo R, Loo J. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science. 2017;88:16.11.1-16.11.23. Available from: [Link]
-
University of Delaware. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Available from: [Link]
-
G-Biosciences. Sample preparation for Mass spectrometric analysis. 2018. Available from: [Link]
-
Ageta H, Asai S, Sugiura Y, Setou M. Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. The Journal of Medical Investigation. 2018;65(1.2):9-16. Available from: [Link]
-
Fuchs B, Schiller J. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Current Organic Chemistry. 2018;22(22):2156-2164. Available from: [Link]
-
Momo R, Cadamuro S, Lante A. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules. 2019;24(20):3739. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dihydrobenzoic acid modified nanoparticle as a MALDI-TOF MS matrix for soft ionization and structure determination of small molecules with diverse structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample preparation and cleanup methods for clinical top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Hydrazinobenzoic Acid for Advanced Bioconjugation
Introduction: The Strategic Role of 3-Hydrazinobenzoic Acid in Bioconjugation
In the landscape of targeted therapeutics and advanced diagnostics, the ability to precisely link biomolecules to functional payloads is paramount. Bioconjugation chemistry provides the essential toolkit for creating these complex architectures, such as Antibody-Drug Conjugates (ADCs), imaging agents, and immobilized proteins. Among the versatile reagents available, this compound stands out as a valuable bifunctional linker.
This compound possesses two distinct functional moieties: a carboxylic acid and a hydrazine group. This dual-functionality allows for a sequential and controlled two-step conjugation strategy:
-
Step 1 (Anchoring): The carboxylic acid group is typically activated to form a stable amide bond with primary amines, such as the lysine residues on the surface of an antibody or other proteins.
-
Step 2 (Payload Ligation): This initial modification introduces a hydrazine handle onto the biomolecule, which can then be selectively reacted with an aldehyde or ketone group on a payload molecule (e.g., a cytotoxic drug, a fluorescent dye) to form a hydrazone bond.
The key advantage of the resulting hydrazone linkage lies in its pH-sensitive nature. It remains relatively stable at the physiological pH of blood (~7.4) but is susceptible to hydrolysis in the acidic microenvironments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target cells.[1] This characteristic is highly desirable for ADCs, as it facilitates the controlled, intracellular release of the cytotoxic payload, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[1][2]
This document provides an in-depth guide to the chemical principles, step-by-step protocols, and characterization techniques for utilizing this compound in your bioconjugation workflows.
The Underlying Chemistry: Mechanism and Stability
A successful bioconjugation strategy is built on a solid understanding of the reaction mechanisms involved. The use of this compound primarily involves two well-characterized reactions: amide bond formation and hydrazone ligation.
Hydrazone Ligation: The Core Reaction
The formation of a hydrazone bond is a condensation reaction between a hydrazine and a carbonyl group (aldehyde or ketone).[3][4] The reaction proceeds via a nucleophilic addition mechanism to form a carbinolamine intermediate, which then dehydrates to yield the final C=N hydrazone linkage.
The rate of this reaction is pH-dependent and is catalyzed by mild acid.[5][6] A pH of approximately 4.5 to 5.5 is often optimal, as it strikes a critical balance: the pH is low enough to catalyze the dehydration step but not so low as to fully protonate the hydrazine, which would render it non-nucleophilic.[7] Aniline and its derivatives have also been shown to be effective nucleophilic catalysts for this reaction, accelerating bond formation even at neutral pH.[8]
Figure 2: Overall experimental workflow for bioconjugation.
Protocol 1: Modification of an Antibody with this compound
Objective: To covalently attach this compound to surface lysine residues of an antibody, thereby introducing reactive hydrazine handles.
Materials:
-
Antibody (e.g., IgG) at 5-10 mg/mL
-
This compound (3-HBA) [9][10][11][12][13][14]* N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, amine-free
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Preparation of Reagent Stock Solutions:
-
Prepare a 100 mM stock solution of 3-HBA in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in ultrapure water. Causality Note: EDC is moisture-sensitive and hydrolyzes quickly. Sulfo-NHS is used to convert the O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester, increasing the reaction efficiency in an aqueous environment.
-
-
Activation and Conjugation Reaction:
-
In a microcentrifuge tube, combine the required volumes of 3-HBA, EDC, and Sulfo-NHS stock solutions to achieve a 1:1:1 molar ratio. For initial optimization, a 20-fold molar excess of this activation mix relative to the antibody is recommended.
-
Incubate the activation mix for 15 minutes at room temperature to form the Sulfo-NHS ester.
-
Add the activated linker solution directly to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Hydrazine-Modified Antibody:
-
Remove excess, unreacted linker and reaction byproducts by buffer exchanging the antibody solution into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column according to the manufacturer's protocol.
-
-
Characterization and Storage:
-
Determine the concentration of the modified antibody using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling (linker-to-antibody ratio) can be determined using mass spectrometry.
-
Store the purified, hydrazine-modified antibody at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Conjugation of an Aldehyde-Payload to the Hydrazine-Modified Antibody
Objective: To form the final bioconjugate by reacting an aldehyde- or ketone-containing payload with the hydrazine-modified antibody.
Materials:
-
Purified hydrazine-modified antibody from Protocol 1
-
Aldehyde- or ketone-functionalized payload (e.g., drug, fluorophore)
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification: Desalting column or Size Exclusion Chromatography (SEC)
Procedure:
-
Preparation:
-
Buffer exchange the hydrazine-modified antibody into the Conjugation Buffer (pH 5.5). Causality Note: The mildly acidic pH catalyzes the hydrazone formation reaction, significantly increasing the reaction rate compared to neutral pH. [7] * Prepare a concentrated stock solution (e.g., 10-20 mM) of the aldehyde-payload in 100% DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the payload stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 4-16 hours at room temperature or 37°C, protected from light if the payload is light-sensitive.
-
-
Purification of the Final Bioconjugate:
-
Remove unreacted payload and DMSO by purifying the conjugate using a desalting column or, for higher purity, an SEC column. The mobile phase should be a neutral buffer suitable for final formulation (e.g., PBS, pH 7.4).
-
-
Final Characterization:
-
Determine the final concentration of the bioconjugate.
-
Characterize the final product for purity, aggregation, and Drug-to-Antibody Ratio (DAR).
-
Characterization of the Final Bioconjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) | To determine the average number of payload molecules conjugated to each antibody. This is a critical quality attribute affecting both potency and safety. [15] |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | To quantify the percentage of monomeric conjugate and detect the presence of high molecular weight aggregates, which can affect efficacy and immunogenicity. [16] |
| Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To assess the heterogeneity of the product by separating species with different numbers of conjugated payloads (e.g., DAR 0, 2, 4, etc.). [15] |
| Structural Integrity | Mass Spectrometry (Intact, Reduced) | To confirm the covalent attachment of the linker and payload to the correct antibody chains (heavy and/or light chains) and verify the final molecular weight. [15] |
| In Vitro Potency | Cell-based Cytotoxicity Assay | To confirm that the bioconjugate retains its biological activity and can effectively kill target cells. |
Table 2: Key analytical methods for bioconjugate characterization.
UV-Vis Spectroscopy for DAR Calculation: The average DAR can be estimated if the drug and antibody have distinct absorbance maxima. [15]By measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the λmax of the payload, the ratio can be calculated using the Beer-Lambert law after correcting for the payload's contribution to the absorbance at 280 nm.
Conclusion and Field-Proven Insights
This compound offers a reliable and straightforward method for introducing pH-sensitive linkers into biomolecules. The protocols described herein provide a robust framework for producing hydrazone-linked conjugates. However, researchers must remain cognizant of the inherent stability trade-offs. While ideal for drug delivery systems targeting acidic intracellular compartments, the hydrazone bond's lability requires careful handling and characterization to prevent premature drug release. [1]For applications demanding greater in vivo stability, alternative chemistries such as oxime ligation should be considered. [6][17]The successful development of any bioconjugate hinges on a deep understanding of the interplay between the biomolecule, linker, and payload, guided by rigorous analytical characterization at every stage of the process.
References
-
Title: Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries Source: Organic Letters URL: [Link]
-
Title: Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation Source: PMC - NIH URL: [Link]
-
Title: Hydrolytic Stability of Hydrazones and Oximes Source: PMC - NIH URL: [Link]
-
Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL: [Link]
-
Title: Hydrolytic Stability of Hydrazones and Oximes Source: SciSpace URL: [Link]
-
Title: Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Analytical methods for physicochemical characterization of antibody drug conjugates Source: NIH URL: [Link]
-
Title: Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation Source: OrgoSolver URL: [Link]
-
Title: Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones Source: ResearchGate URL: [Link]
-
Title: (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates Source: ResearchGate URL: [Link]
-
Title: 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD Source: PubMed URL: [Link]
-
Title: 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD | Request PDF Source: ResearchGate URL: [Link]
-
Title: this compound | C7H8N2O2 | CID 2736521 Source: PubChem URL: [Link]
-
Title: 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond Source: PMC - NIH URL: [Link]
-
Title: Aldehydes and Ketones: 14 Reactions With The Same Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: ACS Publications URL: [Link]
-
Title: Recent advances of antibody drug conjugates for clinical applications Source: PubMed URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parchem.com [parchem.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]
- 12. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 38235-71-1 [chemicalbook.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
labeling of glycoproteins with 3-Hydrazinobenzoic acid for analysis
Application Note & Protocol
Topic: Site-Specific Labeling of Glycoproteins with 3-Hydrazinobenzoic Acid for Enhanced Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Glycoprotein Labeling
Glycosylation is a critical post-translational modification that dictates the structure, function, and localization of proteins. For researchers in basic science and biopharmaceutical development, the comprehensive analysis of glycoproteins is essential for understanding disease mechanisms and ensuring the quality of therapeutic products. However, the inherent complexity and heterogeneity of glycans present significant analytical challenges, particularly for mass spectrometry (MS), which often suffers from poor ionization of native glycans.
To overcome these hurdles, chemical derivatization of glycoproteins has become a cornerstone of modern glycoproteomics. This application note details a robust and specific method for labeling glycoproteins using this compound (3-HBA). The strategy involves a two-step chemical process: the selective oxidation of sialic acid residues to create reactive aldehydes, followed by their conjugation with the hydrazide moiety of 3-HBA to form a stable hydrazone bond.[1] This covalent tag not only enhances detection sensitivity in analytical workflows but also provides a specific target for purification and analysis, directing the labeling away from amino acid residues that may be crucial for the protein's biological function.[1]
Principle of the Method: A Two-Step Conjugation Strategy
The labeling protocol is founded on two well-established chemical reactions, ensuring high specificity and efficiency.[1]
Step 1: Mild Periodate Oxidation The process begins with the selective oxidation of cis-diol groups within the carbohydrate chains of the glycoprotein.[2] Sialic acids, commonly found at the terminal positions of glycan chains, possess a unique glycerol-like side chain with vicinal diols.[3] Using a mild oxidizing agent like sodium meta-periodate (NaIO₄) under controlled conditions (e.g., 1 mM concentration) preferentially cleaves the bond between adjacent hydroxyl-bearing carbons on these sialic acid residues.[1][3] This reaction specifically generates a reactive aldehyde group at the C7 position of the modified sialic acid, with minimal impact on the underlying protein structure or other sugar residues.[4][5]
Step 2: Hydrazone Bond Formation The second step is the nucleophilic reaction between the hydrazide group (-NHNH₂) of this compound and the newly generated aldehyde on the glycoprotein. This condensation reaction forms a stable, covalent hydrazone linkage.[1][6] The reaction proceeds efficiently under slightly acidic conditions (pH 5.0–7.0), which catalyze the formation of the bond while minimizing potential side reactions.[1] The resulting 3-HBA tag provides a UV-active aromatic ring and a carboxylic acid group, enhancing the analytical tractability of the glycoprotein for various downstream applications, including mass spectrometry and HPLC.
Reaction Mechanism
Caption: Chemical reaction scheme for 3-HBA labeling.
Detailed Application Protocols
This section provides comprehensive, step-by-step protocols for the oxidation and labeling of glycoproteins. It is critical to perform these steps with high-purity reagents and careful attention to reaction parameters.
Materials and Reagents
-
Glycoprotein Sample: Purified glycoprotein of interest (e.g., Fetuin, α1-Acid Glycoprotein, monoclonal antibody).
-
Oxidation Buffer: 0.1 M Sodium Acetate buffer, pH 5.5.
-
Labeling Buffer: 0.1 M Sodium Acetate buffer, pH 5.5 (or Phosphate Buffered Saline, pH 7.4).
-
Sodium meta-periodate (NaIO₄): Molecular Biology Grade.
-
This compound (3-HBA): High Purity.
-
Quenching Solution: Glycerol or Ethylene Glycol.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification: Desalting columns (e.g., PD-10), dialysis cassettes (e.g., 10 kDa MWCO), or HILIC SPE cartridges.[7][8]
-
Equipment: pH meter, analytical balance, stirrer/rocker, 4°C refrigerator, 37°C incubator, centrifuge.
Recommended Reaction Parameters
For clarity, the key quantitative parameters for the protocol are summarized below.
| Parameter | Oxidation Step | Labeling Step | Rationale |
| Primary Reagent | Sodium meta-periodate | This compound | Oxidant to create aldehydes; Hydrazide label for conjugation. |
| Concentration | 1-20 mM | 25-50 mM | Mild conditions (1-2 mM) target sialic acids; higher concentrations oxidize other sugars.[1] A molar excess of the label drives the reaction to completion. |
| Buffer & pH | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5-6.5 | Slightly acidic pH is optimal for both periodate stability and subsequent hydrazone formation.[2][7] |
| Temperature | 4°C (on ice) | Room Temperature or 37°C | Low temperature minimizes non-specific oxidation.[5] Room temperature is often sufficient for labeling.[7] |
| Time | 30 minutes | 2 - 4 hours | Sufficient time for selective oxidation without over-oxidation.[5] Allows for efficient hydrazone bond formation.[7] |
| Environment | In the dark | N/A | Periodate is light-sensitive and can degrade upon exposure. |
Protocol 1: Glycoprotein Oxidation
This protocol describes the generation of aldehyde groups on the glycoprotein.
-
Prepare Glycoprotein Solution: Dissolve the glycoprotein in ice-cold Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in ice-cold Oxidation Buffer. Crucially, this solution must be prepared fresh and kept in the dark.
-
Initiate Oxidation: Add the NaIO₄ stock solution to the glycoprotein solution to achieve the desired final concentration (e.g., for a 1 mM final concentration, add 50 µL of 20 mM NaIO₄ to 950 µL of glycoprotein solution).
-
Incubate: Gently mix the reaction and incubate for 30 minutes on ice, protected from light.
-
Quench Reaction: Stop the oxidation by adding glycerol to a final concentration of 20 mM. Incubate for an additional 10-15 minutes on ice.[2] This step consumes any excess periodate.
Protocol 2: Labeling with this compound
This protocol details the conjugation of 3-HBA to the oxidized glycoprotein.
-
Purify Oxidized Glycoprotein (Recommended): To ensure high labeling efficiency, it is recommended to remove the excess quenching reagent and salts. Use a desalting column or dialysis against the Labeling Buffer according to the manufacturer's instructions.[7]
-
Prepare 3-HBA Solution: Prepare a 50 mM stock solution of 3-HBA in high-quality DMSO.[7]
-
Initiate Labeling: Add the 3-HBA stock solution to the purified, oxidized glycoprotein solution. A 100 to 200-fold molar excess of 3-HBA over the glycoprotein is recommended.
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[7]
-
Purify Labeled Glycoprotein: Following incubation, it is essential to remove unreacted 3-HBA. Purify the labeled glycoprotein using gel filtration (desalting columns), extensive dialysis, or HILIC solid-phase extraction.[7][8] The choice of purification method may depend on the scale of the reaction and the properties of the glycoprotein.
Analysis and Validation
The successful labeling of the glycoprotein can be confirmed through several analytical techniques.
-
MALDI-TOF Mass Spectrometry: This is the primary analytical method for which this labeling is designed. The 3-HBA tag is intended to improve the ionization and detection of the glycoprotein or its released glycans.[9][10] A clear mass shift corresponding to the addition of the 3-HBA moiety confirms successful labeling.
-
SDS-PAGE: While 3-HBA is not a fluorescent tag, a slight shift in the molecular weight of the labeled glycoprotein may be observable on a high-resolution SDS-PAGE gel compared to the unlabeled control.
-
UV-Vis Spectrophotometry: this compound has a characteristic UV absorbance. Measuring the UV spectrum of the purified, labeled protein can provide an estimation of the degree of labeling.
Experimental Workflow Overview
The entire process, from sample preparation to final analysis, follows a logical and sequential path.
Caption: High-level experimental workflow for 3-HBA labeling.
References
-
Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207–209. Available at: [Link]
-
SciSpace. (n.d.). High-efficiency labeling of sialylated glycoproteins on living cells. Retrieved from [Link]
-
Hang, H. C., et al. (2010). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Glycobiology, 20(12), 1563–1573. Available at: [Link]
-
National Institutes of Health. (n.d.). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Retrieved from [Link]
-
ResearchGate. (n.d.). High-efficiency labeling of sialylated glycoproteins on living cells. Retrieved from [Link]
-
MDPI. (2023). Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. International Journal of Molecular Sciences, 24(23), 16931. Available at: [Link]
-
National Institutes of Health. (n.d.). Glycan labeling strategies and their use in identification and quantification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling. Analytical Methods. Available at: [Link]
-
Nishikaze, T., et al. (2012). Structural analysis of N-glycans by the glycan-labeling method using 3-aminoquinoline-based liquid matrix in negative-ion MALDI-MS. Analytical Chemistry, 84(21), 9499–9507. Available at: [Link]
-
National Institutes of Health. (n.d.). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A capture and release method based on noncovalent ligand cross-linking and facile filtration for purification of lectins and glycoproteins. Retrieved from [Link]
-
Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]
-
Zhang, Y., et al. (2014). Traceless labeling of glycoproteins and its application to the study of glycoprotein-protein interactions. Chemical Communications, 50(25), 3323–3325. Available at: [Link]
-
Waters. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. waters.com [waters.com]
- 9. MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Hydrazinobenzoic Acid as a Versatile Linker for Peptide Synthesis and Bioconjugation
Abstract
This technical guide provides a comprehensive overview of the application of 3-hydrazinobenzoic acid as a bifunctional linker in peptide synthesis and modification. We delve into the underlying chemical principles, offering detailed protocols for the chemoselective ligation of peptides, with a focus on the formation of hydrazone bonds and the advanced Hydrazino-Pictet-Spengler (HIPS) ligation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker for applications ranging from the creation of peptide-drug conjugates (PDCs) to the development of novel biomaterials.
Introduction: The Strategic Role of Linkers in Peptide Chemistry
The covalent linkage of peptides to other molecules, including small molecule drugs, reporter tags, or other biomolecules, is a cornerstone of modern drug development and chemical biology. The choice of a linker is of paramount importance, as it dictates the stability, release characteristics, and overall efficacy of the resulting conjugate. This compound has emerged as a valuable tool in this context, offering a reactive hydrazine moiety for conjugation and a carboxylic acid for incorporation into a peptide sequence or attachment to a solid support.[1][2]
The hydrazine group serves as a potent nucleophile, readily reacting with aldehydes and ketones to form hydrazone linkages.[1] This reaction is chemoselective and can be performed under mild, aqueous conditions, making it suitable for bioconjugation.[3][4] However, the hydrolytic stability of the resulting hydrazone bond is a critical consideration. While generally stable at physiological pH (~7.4), hydrazones are susceptible to acid-catalyzed hydrolysis.[5][6][7] This pH-dependent lability can be exploited for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes and lysosomes.[7][8][9]
For applications requiring enhanced stability, the Hydrazino-Pictet-Spengler (HIPS) ligation offers a significant advancement over traditional hydrazone formation.[10][11] This reaction proceeds rapidly at near-neutral pH and results in the formation of a highly stable carbon-carbon bond, providing a robust linkage for long-term in vivo applications.[10][11][12]
This application note will provide detailed protocols for both traditional hydrazone ligation and the HIPS ligation, as well as methods for the synthesis of peptide hydrazides and the characterization of the final conjugates.
Core Concepts: Understanding Hydrazone and HIPS Ligation
Hydrazone Bond Formation: A Reversible Ligation Strategy
The reaction between a hydrazine (like the one in this compound) and an aldehyde or ketone proceeds through a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the hydrazone with its characteristic C=N double bond.
The equilibrium of this reaction and the stability of the resulting hydrazone are influenced by several factors:
-
pH: The reaction is typically favored under mildly acidic conditions (pH 4.5-6.0), which facilitate the dehydration of the carbinolamine intermediate.[13] However, these same acidic conditions can also promote the reverse reaction, hydrolysis.[6][14]
-
Electronic Effects: The stability of the hydrazone bond is influenced by the electronic properties of the substituents on both the original carbonyl compound and the hydrazide.[7] Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes due to resonance stabilization.[7]
-
Steric Hindrance: Bulky groups near the hydrazone linkage can sterically hinder the approach of water molecules, thereby slowing the rate of hydrolysis.[7]
Diagram 1: General Mechanism of Hydrazone Formation
Caption: Mechanism of hydrazone formation from a hydrazine and an aldehyde.
The Hydrazino-Pictet-Spengler (HIPS) Ligation: For Enhanced Stability
The HIPS ligation is a powerful alternative for creating highly stable bioconjugates.[10][11] This reaction utilizes a hydrazine-functionalized indole to react with an aldehyde. The initial hydrazone formation is followed by an intramolecular cyclization, forming a stable C-C bond.
Key advantages of the HIPS ligation include:
-
Enhanced Stability: The resulting tetrahydro-β-carboline linkage is significantly more stable to hydrolysis than a hydrazone bond.[10][12]
-
Favorable Kinetics: The reaction proceeds efficiently at near-neutral pH (6.0-7.0), which is highly advantageous for conjugations involving sensitive biomolecules.[3][10][15]
Diagram 2: Hydrazino-Pictet-Spengler (HIPS) Ligation Workflow
Caption: Orthogonal protection scheme in Fmoc-based SPPS.
Conclusion and Future Perspectives
This compound is a powerful and versatile linker for peptide synthesis and bioconjugation. The ability to form either a pH-labile hydrazone bond or a highly stable C-C bond through HIPS ligation provides researchers with a valuable choice to tailor the properties of their peptide conjugates to the specific application. The protocols outlined in this guide provide a solid foundation for the successful implementation of these chemistries. As the demand for sophisticated peptide-based therapeutics and diagnostics continues to grow, the strategic use of linkers like this compound will undoubtedly play a crucial role in advancing the field.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]
-
Agarwal, P., Kudirka, R., & Bertozzi, C. R. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-7526. Retrieved from [Link]
-
Dirksen, A., & Hackeng, T. M. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Society Reviews, 40(7), 4173-4185. Retrieved from [Link]
-
Camarero, J. A., Cotton, G. J., Adeva, A., & Muir, T. W. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. Journal of Peptide Research, 51(4), 313-319. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, June 11). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. Retrieved from [Link]
-
Zhang, Z., Smith, E. A., & Wang, L. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 22(6), 1032-1039. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Agarwal, P., Kudirka, R., & Bertozzi, C. R. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846-851. Retrieved from [Link]
- Moroder, L. (Ed.). (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
-
Bird, M. J., & Dawson, P. E. (2020). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Journal of Peptide Science, 26(11), e3285. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Applied Materials & Interfaces, 8(45), 31146–31153. Retrieved from [Link]
-
Kowalczyk, W., et al. (2016). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. ACS Medicinal Chemistry Letters, 7(12), 1148–1152. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Chemoselective ligation techniques: modern applications of time-honored chemistry. Angewandte Chemie International Edition, 50(31), 6916-6934. Retrieved from [Link]
-
Camarero, J. A. (2008). Scheme 3. Principle for the solid-phase of head-to-tail cyclized peptides employing an oxidation-labile aryl hydrazide linker. ResearchGate. Retrieved from [Link]
-
Guryanov, I., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2925-2941. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Applied Materials & Interfaces, 8(45), 31146-31153. Retrieved from [Link]
-
CiteDrive. (n.d.). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Retrieved from [Link]
-
Wu, X., et al. (2017). Glycoconjugate synthesis using chemoselective ligation. Organic & Biomolecular Chemistry, 15(32), 6793-6801. Retrieved from [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Peptide-Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. Macromolecular bioscience, 18(1), 1700141. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3484. Retrieved from [Link]
- Moroder, L. (Ed.). (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics. Thieme.
-
Albericio, F., & R-R.-B.-Canosa, J. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(8), 1544. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 4-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link]
-
Mutt, E., et al. (2020). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Frontiers in Endocrinology, 11, 575408. Retrieved from [Link]
-
Lee, Y. S., & Lee, H. S. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploration of Targeted Anti-tumor Therapy, 4, 644-656. Retrieved from [Link]
-
Blanco-Canosa, J. B., & Albericio, F. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(8), 1544. Retrieved from [Link]
-
Singh, Y., et al. (2016). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Current topics in medicinal chemistry, 16(3), 337-353. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2015). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. Molecules, 20(9), 17357-17369. Retrieved from [Link]
-
Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Blanco-Canosa, J. B., & Albericio, F. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
analytical methods for detecting 3-Hydrazinobenzoic acid
An Application Note for the Detection and Quantification of 3-Hydrazinobenzoic Acid
Abstract
This compound (3-HBA) is a chemical intermediate and potential impurity in pharmaceutical manufacturing, notably in the synthesis of drugs like Deferasirox.[1] Due to the structural alert for mutagenicity associated with the hydrazine functional group, 3-HBA is considered a potential genotoxic impurity (PGI).[2] Regulatory bodies mandate strict control over such impurities in active pharmaceutical ingredients (APIs), often requiring detection and quantification at parts-per-million (ppm) levels.[3] This application note provides a comprehensive guide to the analytical methodologies for the robust and sensitive detection of 3-HBA, designed for professionals in pharmaceutical quality control and drug development. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), offering detailed protocols and explaining the scientific rationale behind key procedural steps.
Introduction: The Challenge of this compound
This compound (CAS: 38235-71-1, Molecular Formula: C₇H₈N₂O₂) is a bifunctional molecule containing both a carboxylic acid and a hydrazine group.[4] The hydrazine moiety makes it a reactive compound, useful in synthesis but also a potential source of genotoxic concern.[5] The analysis of such impurities presents a significant challenge due to the low concentration limits required—often a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day translates to low ppm levels in the final drug substance.[2]
Developing a suitable analytical method requires careful consideration of the analyte's physicochemical properties:
-
Polarity: The presence of both a carboxylic acid and a hydrazine group makes it a polar, water-soluble compound.[6]
-
Reactivity: Hydrazines are susceptible to oxidation, necessitating careful sample handling and analysis to prevent degradation.[7]
-
Volatility: 3-HBA has low volatility, making direct analysis by Gas Chromatography challenging without derivatization.
This guide provides validated methodologies to address these challenges, ensuring accurate and reliable quantification of 3-HBA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a foundational technique in pharmaceutical quality control, valued for its robustness, cost-effectiveness, and widespread availability.[8] It is an excellent choice for routine monitoring when sensitivity requirements are within the sub-microgram/mL range.
Principle of Operation
Reversed-phase HPLC separates analytes based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase (typically C18). Nonpolar compounds are retained longer on the column, while polar compounds elute earlier. 3-HBA, being moderately polar, can be effectively retained and separated from other components in the sample matrix with an optimized mobile phase. Detection is achieved by measuring the absorbance of UV light at a wavelength where 3-HBA has a strong chromophore.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent.[9] A C18 column is selected for its versatility and strong retention of aromatic compounds.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Water (HPLC Grade or Milli-Q)
Procedure:
-
Mobile Phase Preparation:
-
Buffer (A): Prepare a 20 mM solution of KH₂PO₄ in water. Adjust the pH to 3.0 using orthophosphoric acid. The acidic pH is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
-
Organic (B): Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter before use.
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and methanol (diluent). This yields a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 5.0 µg/mL.
-
-
Sample Preparation (for an API):
-
Accurately weigh 200 mg of the API into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent, sonicate to dissolve, and dilute to volume. This results in a 20 mg/mL sample concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Gradient Program:
Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (Acetonitrile) 0 95 5 15 50 50 20 50 50 22 95 5 | 30 | 95 | 5 |
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
HPLC-UV Workflow Diagram
Caption: Workflow for 3-HBA analysis by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection of 3-HBA at ultra-trace levels (sub-ppm), LC-MS/MS is the method of choice. Its unparalleled sensitivity and selectivity make it the gold standard for genotoxic impurity analysis.[8][11]
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the detection prowess of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI). The first mass analyzer (Q1) selects the precursor ion (the molecular ion of 3-HBA). This ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is monitored by the third mass analyzer (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out matrix interferences, allowing for confident quantification at very low levels.[12]
Detailed Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system.
-
Triple Quadrupole Mass Spectrometer with an ESI source.
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Procedure:
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid in Water.
-
Organic (B): 0.1% Formic Acid in Acetonitrile.
-
The use of a volatile modifier like formic acid is essential for efficient ionization in the MS source.
-
-
Standard and Sample Preparation: Prepare as described in the HPLC-UV section, but use LC-MS grade solvents and diluents. A lower concentration range (e.g., 0.1 ng/mL to 50 ng/mL) will be required due to the higher sensitivity.
-
Chromatographic Conditions (UHPLC):
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program: A fast gradient is typically used, e.g., 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive. The hydrazine and amine functionalities are readily protonated.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Example):
-
Analyte: this compound (C₇H₈N₂O₂) - MW 152.15[4]
-
Precursor Ion [M+H]⁺: m/z 153.1
-
Product Ions: m/z 136.1 (loss of NH₃), m/z 108.1 (loss of COOH) - Note: These transitions must be empirically optimized on the specific instrument.
-
-
-
Data Analysis: Quantify using the peak area of the specific MRM transition against the calibration curve. A stable isotope-labeled internal standard is recommended for highest accuracy.
LC-MS/MS Workflow Diagram
Caption: Workflow for trace-level 3-HBA analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds.[2] Due to the low volatility and high polarity of 3-HBA, direct analysis is not feasible. A critical derivatization step is required to render the analyte suitable for GC analysis.
Principle of Operation
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For 3-HBA, both the carboxylic acid and hydrazine groups must be derivatized, for example, through silylation (e.g., using BSTFA) or esterification followed by acylation. The resulting volatile derivative is injected into the GC, where it is separated from other components in a heated column. The eluting compounds are then ionized (typically by Electron Ionization - EI) and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3]
Detailed Experimental Protocol
Instrumentation:
-
GC system with a split/splitless injector.
-
Mass Selective Detector (MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar column.
Reagents:
-
Dichloromethane (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (Anhydrous)
Procedure:
-
Sample and Standard Preparation:
-
Prepare stock solutions of 3-HBA in a suitable aprotic solvent like anhydrous acetonitrile.
-
For derivatization, evaporate a known amount of the standard or sample extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Causality: This step is mandatory to block the polar -COOH and -NHNH₂ functional groups, which would otherwise cause poor peak shape and thermal degradation in the hot GC injector.
-
To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection. The resulting derivative will be the di-TMS (or tri-TMS if the second hydrazine proton reacts) derivative of 3-HBA.
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230 °C
-
MS Quad Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic fragment ions of the derivatized 3-HBA. These ions must be determined by running a full scan analysis of a derivatized standard.
-
GC-MS Workflow Diagram
Caption: Workflow for 3-HBA analysis by GC-MS, including the mandatory derivatization step.
Method Comparison and Summary
Choosing the right analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Reversed-Phase Separation, UV Absorbance | Reversed-Phase Separation, Mass Filtering (MRM) | Gas Phase Separation, Mass Filtering (SIM) |
| Typical LOQ | ~0.5 µg/mL (~5-10 ppm in API) | < 0.5 ng/mL (< 1 ppm in API)[11][12] | ~1-5 ppm in API |
| Selectivity | Moderate; susceptible to co-eluting impurities | Very High; excellent for complex matrices | High; good for volatile impurities |
| Sample Prep | Simple dissolution | Simple dissolution, may need SPE for complex matrices | Multi-step: extraction, evaporation, derivatization |
| Advantages | Robust, low cost, widely available[9] | Highest sensitivity & selectivity, definitive identification[8] | Excellent for confirming identity via fragmentation libraries |
| Limitations | Limited sensitivity for trace GTI analysis | Higher cost, requires specialized expertise | Indirect analysis, derivatization can be complex and variable[13] |
Conclusion
The detection and quantification of this compound as a potential genotoxic impurity requires sensitive and robust analytical methods. For routine quality control at moderate levels, a validated HPLC-UV method offers a reliable and cost-effective solution. For trace-level quantification to meet stringent regulatory limits, LC-MS/MS is the superior technique, providing the necessary sensitivity and selectivity.[8][12] While GC-MS is a viable alternative, it necessitates a complex and carefully controlled derivatization step.[2][3]
The choice of method should be guided by the specific analytical challenge and validated according to ICH guidelines to ensure data integrity and product safety.[10][14]
References
- Title: Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews Source: Research & Reviews: Journal of Pharmaceutical Analysis URL
- Title: Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances Source: Biotechnology Journal International URL
- Title: Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Source: LCGC North America URL
- Title: Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation Source: PharmaInfo URL
- Title: Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS Source: Taylor & Francis Online URL
- Source: Scirp.
-
Title: ANALYTICAL METHODS - Toxicological Profile for Hydrazines Source: NCBI Bookshelf URL: [Link]
-
Title: this compound | CAS 38235-71-1 Source: Veeprho URL: [Link]
-
Title: (PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: this compound | C7H8N2O2 | CID 2736521 Source: PubChem URL: [Link]
- Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL
-
Title: LOD chromatogram of 4-HBA. | Download Scientific Diagram Source: ResearchGate URL: [Link]
- Title: Acids: Derivatization for GC Analysis Source: ResearchGate URL
-
Title: Benzoic acid determination with GC-FID? Source: ResearchGate URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. This compound | 38235-71-1 [chemicalbook.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. scirp.org [scirp.org]
- 10. journalbji.com [journalbji.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. pharmainfo.in [pharmainfo.in]
Application Notes and Protocols: Fluorescent Labeling of Carbohydrates with 3-Hydrazinobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
The analysis of carbohydrates is fundamental to numerous fields, including drug development, biomarker discovery, and fundamental biology, yet it is often hampered by the inherent lack of chromophores or fluorophores in these molecules.[1][2] Fluorescent labeling via reductive amination is a cornerstone technique that addresses this challenge by covalently attaching a fluorescent tag to the reducing end of a carbohydrate, dramatically enhancing detection sensitivity for analytical methods like HPLC, capillary electrophoresis, and mass spectrometry.[3][][5] This document provides a detailed guide to the use of 3-Hydrazinobenzoic acid (3-HBA) as a robust labeling agent for carbohydrate analysis, with a particular focus on its application in mass spectrometry. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into data analysis and troubleshooting.
Introduction: The Rationale for Carbohydrate Labeling
Glycosylation is a critical post-translational modification that dictates the structure and function of a majority of eukaryotic proteins.[6] Altered glycosylation patterns are increasingly recognized as key indicators in various disease states, making the precise analysis of glycans essential.[1] Direct analysis of carbohydrates is challenging due to their high polarity and lack of a UV-absorbing or fluorescent moiety.
Fluorescent labeling overcomes these limitations by:
-
Enhancing Sensitivity: Introducing a fluorophore allows for detection at picomole levels or lower.[5]
-
Improving Chromatographic Separation: The tag can alter the hydrophobicity of the glycan, leading to better resolution in techniques like reverse-phase HPLC.
-
Facilitating Mass Spectrometry: The label can improve ionization efficiency and provide predictable fragmentation patterns for structural elucidation.[7][8]
This compound (3-HBA) has emerged as an effective labeling agent, particularly for workflows involving mass spectrometry, due to its stable linkage and favorable ionization properties.[9]
Principle of the Method: Reductive Amination with a Hydrazine
The covalent attachment of 3-HBA to a carbohydrate is achieved through reductive amination. This well-established chemical reaction proceeds in two main stages, targeting the aldehyde group present in the open-chain form of a reducing sugar.[10][11]
-
Hydrazone Formation: The nucleophilic hydrazine group (-NH-NH₂) of 3-HBA attacks the electrophilic carbonyl carbon of the carbohydrate's aldehyde group. This is followed by dehydration to form a stable hydrazone intermediate. The use of a hydrazine is mechanistically similar to using a primary amine (like in 2-AB labeling), which forms a Schiff base.
-
Reduction: The C=N double bond of the hydrazone is then selectively reduced to a stable single C-N bond using a reducing agent. This creates a permanent, stable linkage between the 3-HBA label and the carbohydrate.
A critical choice in this protocol is the reducing agent. While sodium cyanoborohydride (NaBH₃CN) is highly effective, its extreme toxicity is a significant drawback.[7][8] A safer and equally effective alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is now widely recommended for reductive amination protocols.[7][8]
Detailed Experimental Protocol
This protocol is designed for labeling N-glycans released from glycoproteins but can be adapted for other reducing carbohydrates.
Materials and Reagents
-
Labeling Reagent: this compound (3-HBA) (CAS: 38235-71-1)[12]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvents: Anhydrous Dimethyl sulfoxide (DMSO), Glacial Acetic Acid
-
Purification: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Sample: Lyophilized glycans (or other carbohydrate standards)
-
Enzymes (for N-glycan release): Peptide-N-Glycosidase F (PNGase F)
-
Buffers: Ammonium bicarbonate, HPLC-grade water, Acetonitrile
Step 1: N-Glycan Release from Glycoprotein (Optional)
This step is for users starting with a glycoprotein. If you have purified glycans, proceed to Step 3.3.
-
Denature ~50 µg of glycoprotein in a suitable buffer containing a denaturant (e.g., 0.5% SDS, 40 mM DTT) by heating at 95°C for 5 minutes.
-
After cooling, add a surfactant to sequester the SDS (e.g., 4% IGEPAL CA-630 or NP-40).
-
Add PNGase F enzyme according to the manufacturer's protocol.
-
Incubate at 37°C for 12-18 hours to ensure complete release of N-linked glycans.[5]
-
Isolate the released glycans from the protein backbone using a C18 SPE cartridge. The protein will bind, and the glycans will be in the flow-through. Lyophilize the collected glycans until completely dry.
Step 2: 3-HBA Labeling Reaction
This reaction should be performed in a fume hood. Prepare solutions fresh.
-
Prepare Labeling Solution: Dissolve 3-HBA in a solution of DMSO and glacial acetic acid (e.g., 70:30 v/v) to a final concentration of ~50 mg/mL. Vortex until fully dissolved.
-
Prepare Reducing Agent Solution: Dissolve sodium triacetoxyborohydride in anhydrous DMSO to a final concentration of ~60 mg/mL. This solution is moisture-sensitive and should be used promptly.
-
Reaction Setup: Reconstitute the dry glycan sample (~1-100 µg) in 10 µL of the 3-HBA labeling solution. Ensure the sample is fully dissolved.
-
Initiate Reaction: Add 10 µL of the freshly prepared reducing agent solution to the glycan/label mixture.
-
Incubation: Cap the vial tightly and incubate at 65-70°C for 2-3 hours.[9] The elevated temperature accelerates the formation of the hydrazone intermediate.
| Parameter | Recommended Condition | Rationale |
| Labeling Agent | This compound | Provides a fluorescent tag and aids in MS ionization. |
| Reducing Agent | Sodium triacetoxyborohydride | A safer, less toxic alternative to NaBH₃CN.[7][8] |
| Solvent | DMSO / Acetic Acid | Dissolves reagents and glycans; acid catalyzes hydrazone formation. |
| Temperature | 65-70 °C | Balances reaction rate against potential degradation of sensitive glycans. |
| Time | 2-3 hours | Sufficient for driving the reaction to completion for most glycans. |
Step 3: Purification of Labeled Glycans
Purification is essential to remove the large excess of unreacted 3-HBA and other reaction by-products, which can interfere with downstream analysis.[1]
Solid-Phase Extraction (SPE) Protocol:
-
Condition Cartridge: Condition a C18 SPE cartridge with 1 mL of 100% acetonitrile, followed by 1 mL of HPLC-grade water.
-
Load Sample: Dilute the labeling reaction mixture with 200-500 µL of HPLC-grade water and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 2-3 mL of HPLC-grade water to remove salts and highly polar by-products.
-
Elute: Elute the 3-HBA labeled glycans with 1-2 mL of a solution containing 20-30% acetonitrile in water. The exact percentage may need optimization based on the specific glycans.
-
Dry Down: Lyophilize or use a vacuum centrifuge to dry the eluted sample completely.
-
Store: Reconstitute the purified, labeled glycans in a suitable solvent (e.g., water or mobile phase) for analysis. Store at -20°C or below.
Analysis and Troubleshooting
Analytical Techniques
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the gold standard for separating labeled glycans.[6][13] Separation is based on size and composition, with larger, more complex glycans eluting later. A fluorescent detector set to the excitation/emission maxima of 3-HBA is used for detection.
-
Mass Spectrometry (MS): Labeled glycans can be analyzed directly by MS. The 3-HBA label is particularly useful for MALDI-TOF/TOF analysis, where it can act as a matrix or co-matrix, enhancing ion yield.[9] In negative-ion mode CID, the fragmentation of labeled glycans can provide valuable structural information, sometimes yielding simpler spectra than other common labels.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Incomplete labeling reaction.2. Loss of sample during purification.3. Incorrect fluorescence detector settings. | 1. Ensure reagents are fresh, especially the reducing agent. Check incubation temp/time.2. Optimize SPE elution conditions; ensure sample is not lost in the wash step.3. Verify the excitation/emission wavelengths for 3-HBA. |
| Large Dye Front in HPLC | Incomplete removal of excess 3-HBA label. | Improve the SPE purification step. Add an additional wash step or optimize the elution solvent to better separate the labeled glycan from the free dye. |
| Poor Peak Shape / Tailing | 1. Contaminants from the reaction.2. Secondary interactions with the column. | 1. Ensure thorough purification.2. Adjust mobile phase pH or ionic strength. Ensure sample is fully dissolved in the mobile phase. |
| Complex Mass Spectra | Presence of salt adducts (Na⁺, K⁺). | Ensure all buffers and water are high-purity. Use volatile buffers like ammonium formate if possible. Desalt the sample post-purification if necessary. |
Conclusion
Fluorescent labeling of carbohydrates with this compound via reductive amination is a powerful and reliable method for enhancing the sensitivity and analytical tractability of glycans. The protocol offers a safer alternative to methods employing toxic reagents while providing a stable tag that is highly compatible with both HPLC-based separation and advanced mass spectrometric characterization. By following the detailed protocols and understanding the underlying chemical principles outlined in these notes, researchers can confidently implement this technique to achieve high-quality, reproducible results in their glycoanalysis workflows.
References
-
Harvey, D. J. (2023). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2021–2022. Mass Spectrometry Reviews. Available at: [Link]
-
Hase, S., et al. (1985). Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides. Carbohydrate Research. Available at: [Link]
-
Dalpathado, D. S., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Nishikaze, T., et al. (2012). Structural analysis of N-glycans by the glycan-labeling method using 3-aminoquinoline-based liquid matrix in negative-ion MALDI-MS. Analytical Chemistry. Available at: [Link]
-
Wang, D., et al. (2009). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. Available at: [Link]
-
Gwozdzinski, K., et al. (2013). Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Dalpathado, D. S., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. Available at: [Link]
-
Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Anumula, K. R. (1999). Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins. Analytical Biochemistry. Available at: [Link]
-
Hilliard, M., et al. (n.d.). A Systematic Approach to Glycan Analysis using HILIC-UPLC and an Online Database of Standardized Values. Waters Corporation Application Note. Available at: [Link]
-
Satish Kumar, R., & Tiwari, V. K. (2017). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. Available at: [Link]
-
Hase, S. (1996). Precolumn Derivatization of Chromatographic and Electrophoretic Analysis of Carbohydrates. Journal of Chromatography A. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
Sources
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 12. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Structural analysis of N-glycans by the glycan-labeling method using 3-aminoquinoline-based liquid matrix in negative-ion MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Hydrazone Derivatives of 3-Hydrazinobenzoic Acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of hydrazone derivatives of 3-Hydrazinobenzoic acid. These compounds are of significant interest in pharmaceutical research due to their potential biological activities, including antimicrobial and anticancer properties.[1][2] The described method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and stability studies in drug development. The protocol adheres to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[3][4][5][6]
Introduction
Hydrazones (-CO-NH-N=CH-) are a versatile class of organic compounds synthesized through the condensation of hydrazides with aldehydes or ketones.[2] Derivatives of this compound are of particular interest as the benzoic acid moiety can modulate the pharmacological properties of the resulting hydrazone. The accurate quantification of these derivatives is crucial for pharmacokinetic studies, formulation development, and quality assurance of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[6] When coupled with a UV detector, it provides a sensitive and reliable analytical method. This note details the development and validation of an isocratic reversed-phase HPLC-UV method for a model hydrazone derivative of this compound.
Scientific Principles
The chromatographic separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The hydrazone derivatives, being relatively nonpolar, are retained on the C18 column. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and sharp, symmetrical peaks. The UV detector is set at a wavelength corresponding to the maximum absorbance of the hydrazone chromophore, ensuring high sensitivity.
The formation of the hydrazone derivative from this compound and an appropriate aldehyde is a key step. This derivatization not only forms the target molecule but can also be used to enhance the detectability of compounds containing a hydrazine or carbonyl group.[7][8][9]
Experimental Workflow
The overall workflow for the analysis of this compound hydrazone derivatives is depicted below.
Figure 1: General experimental workflow for the HPLC-UV analysis of this compound hydrazone derivatives.
Materials and Methods
Reagents and Materials
-
This compound (Reagent grade, ≥98%)
-
Aldehyde (e.g., Benzaldehyde, Reagent grade, ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm (or λmax of the specific derivative) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Synthesis of a Model Hydrazone Derivative (N'-(phenylmethylene)-3-hydrazinylbenzoate)
This protocol describes the synthesis of a model hydrazone from this compound and benzaldehyde.
-
Dissolve 1.52 g (10 mmol) of this compound in 50 mL of ethanol in a round-bottom flask.[10]
-
Add 1.06 g (10 mmol) of benzaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure hydrazone derivative.
Figure 2: Synthesis workflow for a model hydrazone derivative.
Preparation of Standard and Sample Solutions
5.2.1. Phosphate Buffer (pH 3.0)
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter.
5.2.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of the synthesized hydrazone derivative and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
5.2.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
5.2.4. Sample Solution
Prepare the sample solution by accurately weighing a quantity of the test material, dissolving it in the mobile phase, and diluting to a final concentration within the calibration range.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Specificity
The specificity of the method was determined by analyzing a blank (mobile phase), a placebo (if applicable), the standard solution, and the sample solution. The chromatograms showed no interference from the blank or placebo at the retention time of the analyte peak.
Linearity
The linearity was evaluated by analyzing six concentrations of the standard solution (n=3). The calibration curve was constructed by plotting the peak area versus the concentration.
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by the recovery method at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average % Recovery | 99.8% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability | 50 | 0.9% |
| Intermediate Precision | 50 | 1.2% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.2 µg/mL
-
LOQ: 0.6 µg/mL
Conclusion
The developed isocratic RP-HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of hydrazone derivatives of this compound. The method validation results demonstrate that it is specific, linear, accurate, and precise, making it a valuable tool for routine quality control and research applications in the pharmaceutical industry.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Elias, G., & Bauer, W. F. (2006). Hydrazine determination in sludge samples by high-performance liquid chromatography. Journal of Separation Science, 29(3), 460–464. [Link]
- Kalinowski, K., & Pisklak, D. M. (2020). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 75, 1269–1282.
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Shcherbinin, S., et al. (2012). Direct liquid chromatographic determination of hydrazines: A review. Analytica Chimica Acta, 738, 1-10.
- Raj, J. J. S., et al. (2015). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of PharmTech Research, 8(5), 84-91.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Wang, Y., et al. (2021). Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry.
-
Kalinowska-Lis, U., et al. (2022). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 27(16), 5158. [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145. [Link]
- Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145.
- Al-Hussain, S. A., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry, 5(2), 1162-1171.
-
de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 246-253. [Link]
- CN107064368A. (2017). The method that derivatization HPLC methods determine hydrazine hydrate.
- de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. UNESP Repositório.
-
ResearchGate. (n.d.). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]
- Venugopal, N., et al. (2021). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry, 14(3), 1735-1742.
-
ResearchGate. (n.d.). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Retrieved from [Link]
- de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Semantic Scholar.
Sources
- 1. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: 3-Hydrazinobenzoic Acid as a Novel Matrix for MALDI-TOF MS Analysis of Proteins
Abstract
This document provides a detailed technical guide on the theoretical application of 3-Hydrazinobenzoic acid (3-HBA) as a matrix for the analysis of proteins using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). While not a conventional matrix for proteomics, the unique chemical properties of 3-HBA, particularly the presence of a hydrazine functional group, suggest novel applications and potential advantages for specific classes of proteins. This application note will explore the fundamental principles of MALDI-TOF MS, the theoretical underpinnings of 3-HBA as a matrix, proposed mechanisms of ionization, and detailed protocols for its preparation and use. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in protein mass spectrometry.
Introduction to MALDI-TOF MS and the Crucial Role of the Matrix
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has revolutionized the analysis of large biomolecules, including proteins.[1] The technique allows for the gentle ionization of intact molecules, minimizing fragmentation and enabling the accurate determination of molecular weights.[1] The success of a MALDI-TOF MS experiment is critically dependent on the choice of a suitable matrix.[2]
The matrix serves several key functions:
-
Energy Absorption: The matrix molecules absorb the energy from the pulsed laser (typically a nitrogen laser with a wavelength of 337 nm).[3][4]
-
Analyte Isolation: The analyte molecules are embedded within a vast excess of matrix molecules, preventing aggregation and promoting individual ionization.
-
Soft Ionization: The matrix facilitates the transfer of protons to or from the analyte molecules, leading to the formation of gaseous ions with minimal fragmentation.[2]
Commonly used matrices for protein analysis include sinapinic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxybenzoic acid (DHB).[5] The selection of an appropriate matrix is often empirical and depends on the specific properties of the protein being analyzed.
This compound: A Candidate Matrix with Unique Properties
This compound (3-HBA) is a derivative of benzoic acid with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[6] It is a white, crystalline solid that is soluble in water.[7][8]
Physicochemical Properties Relevant to MALDI
For a compound to function as a successful MALDI matrix, it must possess certain physicochemical properties:
-
UV Absorbance: The matrix must absorb light at the wavelength of the laser used for desorption/ionization. Studies on similar hydrazine and hydrazide reagents have shown that they possess absorbance at 337 nm, the wavelength of a typical nitrogen laser used in MALDI-TOF MS.[3][4]
-
Co-crystallization: The matrix must be able to form a homogenous crystalline lattice with the analyte upon solvent evaporation. The solubility of 3-HBA in common MALDI solvents suggests it has the potential for effective co-crystallization with proteins.
The Potential Role of the Hydrazine Group
The hydrazine (-NHNH₂) functional group distinguishes 3-HBA from conventional matrices and may offer unique advantages. Hydrazine derivatives have been explored as "reactive matrices" in MALDI-MS, particularly for the analysis of compounds containing carbonyl groups.[11][12] While proteins do not typically possess free carbonyl groups, this reactivity could be exploited for the analysis of post-translationally modified proteins, such as those with glycations or other carbonyl-containing modifications. Furthermore, the presence of additional nitrogen atoms in the hydrazine group could influence the ionization process, potentially leading to enhanced signal intensity for certain classes of proteins.
Proposed Ionization Mechanism of this compound
The precise mechanism of ionization in MALDI is still a subject of debate, but it is generally accepted to involve a combination of photoionization and proton transfer reactions in the dense plume of desorbed material. For 3-HBA, a plausible mechanism involves the following steps:
-
Laser Desorption: A pulsed laser irradiates the co-crystal of 3-HBA and the protein analyte. The 3-HBA molecules absorb the laser energy, leading to rapid heating and vaporization of a small volume of the matrix-analyte mixture.
-
Matrix Ionization: In the gas phase, the 3-HBA molecules are ionized, primarily through photoionization, forming radical cations [3-HBA]•⁺.
-
Proton Transfer: These primary ions then initiate a cascade of proton transfer reactions. The acidic proton from the carboxylic acid group of an ionized or excited 3-HBA molecule can be transferred to a basic site on the protein (P), forming a protonated protein ion [P+H]⁺. The basic hydrazine group could also play a role in accepting a proton, influencing the overall charge state of the analyte.
Diagram of the Proposed MALDI-TOF MS Workflow using 3-HBA Matrix
Caption: Workflow for MALDI-TOF MS analysis of proteins using 3-HBA matrix.
Experimental Protocols
The following protocols are proposed as a starting point for the use of 3-HBA as a MALDI matrix for protein analysis. Optimization may be required depending on the specific protein and instrument used.
Materials and Reagents
| Reagent/Material | Grade |
| This compound (3-HBA) | High Purity (>98%) |
| Acetonitrile (ACN) | HPLC Grade |
| Trifluoroacetic acid (TFA) | HPLC Grade |
| Ultrapure Water | 18.2 MΩ·cm |
| Protein Standard (e.g., BSA, Cytochrome C) | Mass Spectrometry Grade |
| MALDI Target Plate | Stainless Steel |
Preparation of 3-HBA Matrix Solution
-
Prepare a stock solution of 0.1% TFA in ultrapure water.
-
Prepare a solvent mixture of Acetonitrile and 0.1% TFA in a 1:1 (v/v) ratio.
-
Dissolve 3-HBA in the solvent mixture to a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Centrifuge the solution briefly to pellet any undissolved material.
Protein Sample Preparation
-
Dissolve the protein sample in 0.1% TFA to a concentration range of 1-10 pmol/µL.
-
If the sample contains high concentrations of salts or detergents, desalting using a C4 ZipTip or dialysis is recommended.[5]
Sample Spotting and Crystallization (Dried-Droplet Method)
-
Mix the protein sample solution and the 3-HBA matrix solution in a 1:1 (v/v) ratio directly on the MALDI target plate.
-
Pipette the mixture up and down gently to ensure homogeneity.
-
Allow the droplet (typically 0.5-1 µL) to air dry at room temperature.
-
A thin, crystalline film should be visible upon drying.
MALDI-TOF MS Instrument Settings
| Parameter | Recommended Setting |
| Ionization Mode | Positive Ion |
| Mass Analyzer Mode | Linear |
| Laser Intensity | Optimize for best signal-to-noise ratio, starting at a low energy and gradually increasing |
| Mass Range | 1,000 - 100,000 m/z (adjust based on expected protein mass) |
| Number of Laser Shots | 100-200 shots per spectrum |
Potential Advantages and Considerations
Potential Advantages:
-
Novel Selectivity: The hydrazine group may offer different selectivity for certain types of proteins or post-translational modifications compared to conventional matrices.
-
Reduced Background: As a novel matrix, 3-HBA may produce a cleaner background in the low mass range, which is often cluttered with signals from common matrices.
-
Alternative for Difficult Proteins: 3-HBA could prove effective for proteins that are difficult to analyze with standard matrices.
Considerations and Limitations:
-
Lack of Empirical Data: The protocols and mechanisms described here are largely theoretical and require experimental validation.
-
Potential for Side Reactions: The reactivity of the hydrazine group could potentially lead to unwanted side reactions with the analyte or other sample components.
-
Optimization Required: As with any new matrix, significant optimization of sample preparation and instrument parameters will likely be necessary.
Conclusion
This compound presents an intriguing, yet largely unexplored, candidate as a matrix for the MALDI-TOF MS analysis of proteins. Its unique chemical structure, featuring a hydrazine moiety, offers the potential for novel applications and improved analysis of specific protein classes. The theoretical framework and protocols provided in this application note serve as a foundation for further research and development in this promising area. Experimental validation is now required to fully elucidate the capabilities and limitations of 3-HBA as a MALDI matrix for proteomics.
References
-
Nishikaze, T., & Takayama, M. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry, 49(5), 449-456. Available at: [Link]
-
Nishikaze, T., & Takayama, M. (2015). Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups. European Journal of Mass Spectrometry, 21(2), 79-90. Available at: [Link]
-
ResearchGate. (n.d.). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes | Request PDF. Available at: [Link]
-
Race, A. M., et al. (2014). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 25(12), 2149-2157. Available at: [Link]
-
ChemBK. (2024). This compound. Available at: [Link]
-
ResearchGate. (2014). The use of hydra-zine base deriVAtisation reagents for improved sensitivity and detection of carbonyl containing compounds “on tissue” using MALDI-MS. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Liu, Q., et al. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. Analytical and Bioanalytical Chemistry, 412(27), 7387-7403. Available at: [Link]
-
Signor, L., & Boeri Erba, E. (2013). Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa. Journal of Visualized Experiments, (79), 50635. Available at: [Link]
-
ResearchGate. (2023). An integrated approach to study novel properties of a MALDI matrix (4-maleicanhydridoproton sponge) for MS imaging analyses. Available at: [Link]
-
ResearchGate. (2015). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Structures of selected novel MALDI matrices for imaging. Available at: [Link]
-
ResearchGate. (n.d.). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Available at: [Link]
-
R Discovery. (2018). MALDI matrices for low molecular weight compounds: an endless story? Available at: [Link]
-
Signor, L., et al. (2023). Sequencing intact membrane proteins using MALDI mass spectrometry. Frontiers in Molecular Biosciences, 10, 1218471. Available at: [Link]
-
Prentice, B. M., & Caprioli, R. M. (2018). Protein Identification Strategies in MALDI Imaging Mass Spectrometry: A Brief Review. Journal of Mass Spectrometry, 53(11), 1087-1097. Available at: [Link]
-
Chemical Communications. (2024). Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Novel Matrices for MALDI Mass Spectrometry. Available at: [Link]
-
Schiller, J., et al. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3296. Available at: [Link]
-
El-Gazzar, M. G., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31693-31705. Available at: [Link]
-
ResearchGate. (2021). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Available at: [Link]
-
ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Available at: [Link]
-
ACS Publications. (2021). Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging. Available at: [Link]
Sources
- 1. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound | 38235-71-1 [chemicalbook.com]
- 9. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from 3-Hydrazinobenzoic Acid
Introduction: 3-Hydrazinobenzoic Acid as a Privileged Synthetic Starting Material
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and their synthesis is a cornerstone of organic chemistry. Among the myriad of starting materials, this compound stands out as a particularly versatile and valuable precursor.[1][2][3][4] Its bifunctional nature, possessing both a reactive hydrazine moiety and a carboxylic acid group, allows for a diverse array of cyclization strategies to construct a variety of heterocyclic cores. This guide provides an in-depth exploration of the synthetic pathways emanating from this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic placement of the hydrazine and carboxylic acid groups at the meta-position on the benzene ring offers unique regiochemical control in cyclization reactions, leading to the formation of important heterocyclic systems such as indazoles, pyrazoles, and triazoles. The inherent reactivity of the hydrazine group as a potent nucleophile, combined with the ability of the carboxylic acid to participate in condensation and cyclization reactions, makes this compound a powerful tool in the synthetic chemist's arsenal.
I. Synthesis of Indazole Derivatives: The Gateway to Bioactive Scaffolds
Indazoles are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of indazolones, a key subset of indazoles, can be efficiently achieved from this compound through an intramolecular cyclization.
Mechanistic Insight: Intramolecular Cyclization
The synthesis of 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid from this compound proceeds via an acid-catalyzed intramolecular nucleophilic acyl substitution. The more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to yield the stable indazolone ring system.
Diagram: Synthesis of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
Caption: Intramolecular cyclization of this compound.
Detailed Protocol: Synthesis of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
This protocol is adapted from established procedures for the synthesis of indazolones from ortho-hydrazinobenzoic acids.[5][6]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g (0.066 mol) of this compound in 100 mL of deionized water.
-
Acidification: To this suspension, cautiously add 10 mL of concentrated hydrochloric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The solid should gradually dissolve to form a clear solution.
-
Crystallization: After the reflux period, remove the heating mantle and allow the solution to cool slowly to room temperature. The product will crystallize out of the solution. For complete crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two 20 mL portions of cold deionized water to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 80-90% Appearance: Off-white to pale yellow crystalline solid.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Concentrated HCl |
| Solvent | Water |
| Reaction Time | 2-3 hours |
| Reaction Temperature | Reflux (~100 °C) |
| Product | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid |
| Expected Yield | 80-90% |
II. Synthesis of Pyrazole Derivatives: Building Blocks for Drug Discovery
Pyrazoles are another class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are frequently found in the structures of marketed drugs.[7][8][9][10] The synthesis of pyrazole derivatives from this compound can be achieved through condensation with 1,3-dicarbonyl compounds.
Mechanistic Insight: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring.[11] The reaction proceeds through the initial formation of a hydrazone by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular condensation between the remaining carbonyl group and the secondary amine of the hydrazine, followed by dehydration, affords the aromatic pyrazole ring. The regioselectivity of the initial condensation is often directed by the steric and electronic nature of the substituents on the dicarbonyl compound.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: General workflow for Knorr pyrazole synthesis.
Detailed Protocol: Synthesis of 3-(5-Methyl-1H-pyrazol-3-yl)benzoic acid
This protocol describes the synthesis of a pyrazole derivative using acetylacetone as the 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (0.033 mol) of this compound in 50 mL of ethanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Reagents: To the solution, add 3.6 mL (0.035 mol) of acetylacetone followed by 1 mL of glacial acetic acid as a catalyst.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.
-
Work-up: To the resulting residue, add 50 mL of cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to afford the pure pyrazole derivative.
Expected Yield: 70-85% Appearance: White to off-white solid.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetylacetone |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (~78 °C) |
| Product | 3-(5-Methyl-1H-pyrazol-3-yl)benzoic acid |
| Expected Yield | 70-85% |
III. Synthesis of 1,2,4-Triazole Derivatives: A Scaffold of Broad Utility
1,2,4-Triazoles are another important class of five-membered heterocycles that are integral to many pharmaceutical agents, particularly antifungals.[12][13][14][15] One common route to 1,2,4-triazoles involves the reaction of hydrazides with isothiocyanates, followed by cyclization.
Mechanistic Insight: Formation and Cyclization of Thiosemicarbazide Intermediate
The synthesis begins with the conversion of the carboxylic acid group of this compound to a hydrazide. This is typically achieved by esterification followed by reaction with hydrazine hydrate. The resulting 3-hydrazinobenzohydrazide is then reacted with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate undergoes base-catalyzed intramolecular cyclization with the elimination of water to yield the 1,2,4-triazole-3-thione derivative.
Diagram: Synthesis of 1,2,4-Triazole-3-thiones
Caption: General scheme for 1,2,4-triazole-3-thione synthesis.
Detailed Protocol: Synthesis of 3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)benzoic acid
This protocol outlines a two-step synthesis starting from this compound.
Step 1: Synthesis of 3-hydrazinobenzohydrazide
Materials:
-
This compound
-
Methanol
-
Sulfuric acid (catalyst)
-
Hydrazine hydrate
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Esterification: In a 250 mL round-bottom flask, suspend 10.0 g (0.066 mol) of this compound in 100 mL of methanol. Cautiously add 2 mL of concentrated sulfuric acid. Heat the mixture to reflux for 8-12 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the methyl ester with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl ester in 50 mL of ethanol and add 10 mL of hydrazine hydrate (80%). Reflux the mixture for 6-8 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 3-hydrazinobenzohydrazide, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Step 2: Synthesis of 3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)benzoic acid
Materials:
-
3-Hydrazinobenzohydrazide (from Step 1)
-
Phenyl isothiocyanate
-
Ethanol
-
Potassium hydroxide
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Thiosemicarbazide Formation: In a 100 mL round-bottom flask, dissolve 5.0 g (0.030 mol) of 3-hydrazinobenzohydrazide in 50 mL of ethanol. Add 3.5 mL (0.030 mol) of phenyl isothiocyanate and reflux the mixture for 2 hours.
-
Cyclization: To the reaction mixture, add a solution of 2.0 g (0.036 mol) of potassium hydroxide in 10 mL of water. Continue to reflux for an additional 4-6 hours.
-
Acidification: After cooling, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Isolation: The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be recrystallized from ethanol.
Expected Yield: 60-75% over two steps. Appearance: White or pale yellow solid.
| Parameter | Value |
| Starting Material | This compound |
| Key Intermediates | Methyl 3-hydrazinobenzoate, 3-Hydrazinobenzohydrazide |
| Reagents | Phenyl isothiocyanate, KOH |
| Solvent | Ethanol |
| Reaction Time | ~18 hours (total) |
| Product | 3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)benzoic acid |
| Expected Yield | 60-75% |
IV. Fischer Indole Synthesis: A Pathway to Indole-5-carboxylic Acids
The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus.[16][17][18][19] By reacting this compound with a suitable ketone or aldehyde under acidic conditions, indole-5-carboxylic acids can be synthesized.
Mechanistic Insight: The[7][7]-Sigmatropic Rearrangement
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone.[16][18] This hydrazone then tautomerizes to an enehydrazine, which undergoes a[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. The carboxylic acid group at the 3-position of the starting hydrazine remains at the 5-position of the resulting indole.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis.
Detailed Protocol: Synthesis of 2-Methyl-1H-indole-5-carboxylic acid
This protocol describes the synthesis of an indole derivative using acetone as the carbonyl partner.
Materials:
-
This compound hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer, place 10.0 g of polyphosphoric acid and heat it to 80-90 °C in an oil bath.
-
Addition of Reactants: To the heated PPA, add 5.0 g (0.026 mol) of this compound hydrochloride in portions with stirring. After the addition is complete, add 2.1 mL (0.029 mol) of acetone dropwise.
-
Reaction: Stir the reaction mixture at 100-110 °C for 2-3 hours. The mixture will become viscous.
-
Work-up: Allow the reaction mixture to cool to about 60 °C and then pour it onto 100 g of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol.
Expected Yield: 50-65% Appearance: Light brown to tan solid.
| Parameter | Value |
| Starting Material | This compound hydrochloride |
| Reagent | Acetone |
| Catalyst/Medium | Polyphosphoric acid |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 100-110 °C |
| Product | 2-Methyl-1H-indole-5-carboxylic acid |
| Expected Yield | 50-65% |
Conclusion: A Foundation for Innovation
This compound is a remarkably versatile and economically viable starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to explore the rich chemistry of this precursor. The strategic application of these synthetic routes can lead to the discovery of novel molecules with significant potential in drug development and materials science. The inherent reactivity and functionality of this compound ensure its continued importance as a key building block in the ever-evolving field of organic synthesis.
References
- Manasa Life Sciences. This compound hydrochloride.
- Organic Syntheses Procedure. Indazole.
- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.
- ResearchGate. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- Wikipedia. Fischer indole synthesis.
- Name Reactions in Organic Synthesis. Fischer Indole Synthesis.
- Organic Chemistry Portal. Pyrazole synthesis.
- PubMed. A three-component Fischer indole synthesis.
- Mäeorg, U., & Tšupova, S. (2014). Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. ChemInform.
- Organic & Biomolecular Chemistry. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions.
- Alfa Chemistry. Fischer Indole Synthesis.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ChemicalBook. This compound.
- Organic Chemistry Portal. Synthesis of 1,2,3-triazoles.
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
- ResearchGate. Synthetic routes to triazole benzoic acid compounds 1–17.
- SpringerLink.
- PubChem. This compound.
- Journal of Research in Chemistry. Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.
- Organic Chemistry Portal. Indazolone synthesis.
- Google Patents. Method for preparing this compound hydrochloride.
Sources
- 1. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 2. This compound | 38235-71-1 [chemicalbook.com]
- 3. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101337910A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Indazolone synthesis [organic-chemistry.org]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide - Lookchem [lookchem.com]
- 15. chemistryjournal.net [chemistryjournal.net]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydrazinobenzoic Acid Derivatization Reactions
Welcome to the technical support center for 3-Hydrazinobenzoic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing and troubleshooting these critical reactions. The content is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Foundational Principles of this compound Derivatization
This compound is a versatile reagent primarily used for the derivatization of aldehydes and ketones. The core of this reaction is the nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone.[1][2][3] This transformation is invaluable in several applications, including:
-
Analytical Chemistry: Enhancing the detection and quantification of carbonyl compounds using techniques like HPLC-UV, as the resulting hydrazone derivatives often exhibit strong UV absorbance.[1][2][4]
-
Medicinal Chemistry: Serving as a scaffold for the synthesis of various heterocyclic compounds and molecules with potential biological activities, such as antioxidant and antimicrobial agents.[5][6][7]
-
Bioconjugation: Facilitating the linkage of molecules in biological systems, a strategy employed in areas like antibody-drug conjugates (ADCs).[8]
Reaction Mechanism: The Path to Hydrazone Formation
The formation of a hydrazone from this compound and a carbonyl compound is a two-stage process that is typically acid-catalyzed.[9]
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This step is often facilitated by mild acid catalysis, which protonates the carbonyl oxygen, making the carbon more susceptible to attack.[9]
-
Dehydration: The resulting carbinolamine intermediate undergoes an acid-catalyzed dehydration, eliminating a water molecule to form the stable C=N double bond of the hydrazone.[9]
The overall reaction rate is pH-dependent, with the optimal pH typically falling in a moderately acidic range (around pH 4-5).[10][11] This is a delicate balance: sufficient acidity is needed to catalyze the dehydration step, but excessive acidity can protonate the hydrazine, reducing its nucleophilicity and hindering the initial attack.[10]
Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues
This section directly addresses specific problems you may encounter during your derivatization experiments.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected, or I'm not seeing any product formation. What are the likely causes and how can I fix this?
A: Low yield is a multifaceted problem. Here’s a systematic approach to diagnosing and resolving it:
-
Suboptimal pH: The reaction is highly pH-sensitive.[1][10]
-
Causality: As discussed, the reaction requires a delicate pH balance. If the pH is too high, the dehydration step is inefficient. If it's too low, the hydrazine becomes non-nucleophilic. The optimal pH is often around 5.[10]
-
Solution: Carefully measure and adjust the pH of your reaction mixture using a calibrated pH meter. Use appropriate buffers to maintain a stable pH throughout the reaction. Experimentally screen a pH range (e.g., 4.0, 5.0, 6.0) to find the sweet spot for your specific substrates.
-
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Causality: Hydrazone formation, while generally efficient, is a reversible reaction.[12] Time and temperature are critical parameters.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress over a time course using a suitable analytical technique (TLC, LC-MS).
-
Adjust Temperature: A moderate increase in temperature (e.g., to 50°C) can often improve reaction rates without promoting significant degradation.[1][10] However, be cautious, as excessive heat can lead to side product formation.
-
-
-
Degradation of Reactants: this compound or your carbonyl compound may be degrading.
-
Causality: Hydrazines can be susceptible to autoxidation, especially during storage.[13] Carbonyl compounds, particularly volatile aldehydes, can be lost during sample preparation.
-
Solution: Use fresh reagents whenever possible. Store this compound under inert gas and protected from light. For volatile analytes, consider techniques like gas-diffusion microextraction (GDME) which can combine extraction and derivatization in a single step, minimizing loss.[2][4]
-
-
Insufficient Reagent Concentration: The stoichiometry may be incorrect.
-
Causality: To drive the reaction equilibrium towards the product, an excess of the derivatizing agent is often required.
-
Solution: Optimize the concentration of this compound. While a higher concentration can favor the reaction, an excessive amount might complicate purification.[10] Start with a 1.5 to 2-fold molar excess and adjust as needed based on reaction monitoring.
-
Issue 2: Presence of Multiple Spots on TLC / Unexpected Peaks in Chromatogram
Q: I'm observing multiple products or impurities in my reaction mixture. What could be the cause and how do I minimize them?
A: The formation of side products is a common challenge. Here are the primary culprits and their solutions:
-
Side Reactions: The inherent reactivity of the starting materials can lead to undesired pathways.
-
Causality: The presence of other reactive functional groups on either starting material can lead to competing reactions. Harsh reaction conditions (high temperature, extreme pH) can also promote side product formation.[1]
-
Solution:
-
Purify Starting Materials: Ensure the purity of both your this compound and your carbonyl compound.
-
Milder Conditions: Use the mildest reaction conditions (e.g., lower temperature, shorter reaction time) that still afford a reasonable yield.[1]
-
Protecting Groups: If your carbonyl compound has other sensitive functional groups, consider using a protecting group strategy.
-
-
-
Impurities in Reagents or Solvents: Contaminants can interfere with the reaction.
-
Causality: Impurities in the this compound or solvents can lead to unexpected peaks.[10]
-
Solution: Use high-purity reagents and solvents (e.g., HPLC grade).
-
-
Formation of Azines: A common side product in reactions involving hydrazones.
-
Causality: The initially formed hydrazone can react with a second molecule of the aldehyde or ketone to form an azine.[3]
-
Solution: Control the stoichiometry carefully. Using a slight excess of the this compound can help minimize the availability of the free carbonyl compound for this secondary reaction.
-
Issue 3: Inconsistent or Non-Reproducible Results
Q: My results vary significantly from one experiment to the next. How can I improve the reproducibility of my derivatization reaction?
A: Reproducibility hinges on precise control over reaction parameters.
-
Variability in Reaction Conditions: Minor fluctuations can have a major impact.
-
Causality: Inconsistent reaction times, temperatures, or pH adjustments will lead to variable outcomes.[1][10]
-
Solution:
-
Temperature Control: Use a temperature-controlled water bath or heating block for consistent heating.[1][10]
-
Accurate Timing: Time the reaction precisely.
-
Consistent pH Adjustment: Use a calibrated pH meter and standardized buffer preparations.[10]
-
Volume Precision: Use calibrated pipettes for all liquid handling.[10]
-
-
-
Exposure to Light: Some derivatives may be light-sensitive.
-
Causality: Photodegradation can occur, leading to lower yields and the formation of impurities.
-
Solution: Protect the reaction mixture from light by using amber vials or wrapping the reaction vessel in aluminum foil.[1]
-
-
Inconsistent Sample Preparation: Variations in how samples are prepared can introduce errors.
-
Causality: Inconsistent weighing, dilutions, or extraction procedures will lead to variable starting concentrations.
-
Solution: Develop and strictly adhere to a standardized sample preparation protocol.[1]
-
Experimental Protocols & Data Presentation
Protocol 1: Standard Derivatization of an Aldehyde with this compound
This protocol provides a general starting point for the derivatization of an aldehyde. Optimization will likely be required for specific substrates.
-
Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in a suitable solvent (e.g., 50:50 ethanol:water).
-
Sample Preparation: Prepare a 5 mM solution of the aldehyde in the same solvent system.
-
pH Adjustment: Adjust the pH of the aldehyde solution to approximately 5.0 using a dilute acid (e.g., 0.1 M HCl) or buffer.
-
Reaction Initiation: Add the this compound solution to the pH-adjusted aldehyde solution in a 1.5:1 molar ratio (derivatizing agent:aldehyde).
-
Incubation: Seal the reaction vial and incubate at 50°C for 60 minutes with gentle stirring. Protect from light.
-
Reaction Monitoring: At various time points (e.g., 15, 30, 60, 90 minutes), withdraw a small aliquot, quench the reaction (e.g., by dilution in mobile phase), and analyze by HPLC-UV to monitor product formation.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by standard techniques such as extraction, precipitation, or chromatography.
Data Summary: Optimizing Reaction Parameters
The following table illustrates hypothetical results from an optimization study, demonstrating the impact of pH and temperature on product yield.
| Experiment | pH | Temperature (°C) | Reaction Time (min) | Product Yield (%) |
| 1 | 4.0 | 40 | 60 | 75 |
| 2 | 5.0 | 40 | 60 | 88 |
| 3 | 6.0 | 40 | 60 | 65 |
| 4 | 5.0 | 50 | 60 | 95 |
| 5 | 5.0 | 60 | 60 | 92 (minor impurity observed) |
Table 1: Example data from an optimization study showing the effect of pH and temperature on the yield of a hydrazone derivative.
Visualizing the Process
Workflow for Optimizing Derivatization
A typical workflow for optimizing a this compound derivatization reaction.
Troubleshooting Decision Tree
A decision tree for troubleshooting common issues in hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound and its hydrazone derivatives? A1: this compound, like many hydrazines, can be prone to oxidation over time and should be stored in a cool, dark place, preferably under an inert atmosphere.[13] The resulting hydrazone derivatives are generally stable compounds, which is a key advantage for their use in analytical applications.[1][4] However, they can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[3]
Q2: Can I use a catalyst for this reaction? A2: Yes, the reaction is typically acid-catalyzed.[9] Additionally, nucleophilic catalysts like aniline and its derivatives have been shown to significantly speed up hydrazone formation, particularly at neutral pH.[8] Research has shown that certain aminobenzoic acids can also act as highly efficient catalysts.[8]
Q3: What are the best analytical methods for monitoring the reaction? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a very common and effective method, as the hydrazone product usually has a strong UV chromophore.[1][4][13] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For unequivocal identification of products and impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[4][13]
Q4: Are there any safety precautions I should take when working with this compound? A4: Yes. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[14] It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can this derivatization be used for ketones as well as aldehydes? A5: Absolutely. The reaction mechanism is the same for both aldehydes and ketones.[3][15] Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Consequently, reactions with ketones may require slightly more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve comparable yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 8. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. benchchem.com [benchchem.com]
- 11. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Hydrazinobenzoic Acid Synthesis and Purification
Welcome to the comprehensive technical support guide for the synthesis and purification of 3-Hydrazinobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of high-purity this compound.
Part 1: Frequently Asked Questions (FAQs) in this compound Synthesis
This section addresses the most common overarching questions regarding the synthesis of this compound, providing a foundational understanding of the process.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established synthetic pathway for this compound involves a two-step process starting from 3-Aminobenzoic acid. The first step is the diazotization of the primary aromatic amine group of 3-Aminobenzoic acid to form a diazonium salt. This is immediately followed by the reduction of the diazonium salt to the corresponding hydrazine derivative, this compound[1][2].
Q2: Why is the diazotization reaction performed at low temperatures (0-5 °C)?
A2: Maintaining a low temperature during diazotization is critical due to the inherent instability of aryl diazonium salts. At temperatures above 5 °C, these salts readily decompose, often liberating nitrogen gas, which can lead to a significant decrease in yield and potentially hazardous pressure buildup[3][4]. Furthermore, elevated temperatures can promote side reactions, such as the hydrolysis of the diazonium salt to form 3-hydroxybenzoic acid[5][6].
Q3: What are the most common reducing agents for the conversion of the diazonium salt to the hydrazine?
A3: The most frequently employed reducing agents for this transformation are stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃)[1][7][8]. The choice of reducing agent can depend on factors such as desired reaction conditions, cost, and ease of workup. Stannous chloride reductions are typically carried out in acidic media, while sodium sulfite reductions are often performed under neutral to slightly basic conditions.
Q4: My final product is a brown or off-white powder. Is this normal?
A4: While a pure sample of this compound is typically a light yellow to pale solid, a brownish tint can indicate the presence of impurities. These impurities often arise from side reactions during the synthesis or degradation of the final product. Purification through recrystallization is usually necessary to obtain a high-purity, lighter-colored product.
Q5: How should I store this compound to prevent degradation?
A5: this compound, like many hydrazine derivatives, can be susceptible to oxidation. It is recommended to store the solid product in a tightly sealed container, protected from light and air. For long-term storage, keeping it in a cool, dry place, and under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Part 2: Troubleshooting Guide for Synthesis and Purification
This section provides a detailed, problem-oriented approach to troubleshoot common issues encountered during the synthesis and purification of this compound.
Synthesis: Diazotization of 3-Aminobenzoic Acid
The conversion of the amino group to a diazonium salt is a critical step where several issues can arise.
Q: My reaction mixture turns a deep yellow, orange, or even red during the diazotization step, and my final yield is low. What's causing this?
A: This is a classic sign of azo coupling , a common side reaction where the newly formed electrophilic diazonium salt reacts with the unreacted, nucleophilic 3-aminobenzoic acid. This leads to the formation of highly colored azo compounds, which are impurities and reduce the yield of the desired product.
Root Cause Analysis and Solutions:
| Parameter | Problem | Solution | Mechanistic Rationale |
| Acid Concentration | Insufficient acid leads to a significant concentration of the free, unprotonated 3-aminobenzoic acid. | Use a sufficient excess of a strong mineral acid (e.g., HCl or H₂SO₄) to ensure the complete protonation of the starting amine. | The protonated amine (anilinium salt) is not nucleophilic and will not react with the diazonium salt. Maintaining a low pH (typically below 2) keeps the concentration of the reactive free amine to a minimum. |
| Temperature Control | Temperatures above 5 °C can accelerate the rate of azo coupling. | Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. | Lower temperatures slow down the rate of the competing azo coupling reaction more significantly than the desired diazotization. |
| Sodium Nitrite Addition | Adding the sodium nitrite solution too quickly can create localized areas of high nitrite concentration, leading to side reactions. | Add the sodium nitrite solution slowly and dropwise, with vigorous stirring, ensuring it disperses quickly. | Slow addition prevents the buildup of nitrous acid and the diazonium salt, minimizing the opportunity for side reactions to occur. |
Q: My final product is contaminated with a significant amount of 3-hydroxybenzoic acid. How can I prevent this?
A: The formation of 3-hydroxybenzoic acid is due to the hydrolysis of the diazonium salt, where it reacts with water to form a phenol[5][6][9]. This side reaction is highly dependent on temperature and reaction time.
Root Cause Analysis and Solutions:
| Parameter | Problem | Solution | Mechanistic Rationale |
| Elevated Temperature | The rate of hydrolysis of the diazonium salt increases significantly with temperature. | Strictly maintain the reaction temperature between 0-5 °C. | The activation energy for the hydrolysis reaction is higher than that of the desired reduction, so keeping the temperature low minimizes this side reaction. |
| Prolonged Reaction Time | Diazonium salts are inherently unstable in aqueous solutions and will decompose over time, even at low temperatures[4][10]. | Use the freshly prepared diazonium salt solution immediately in the subsequent reduction step. Avoid storing the diazonium salt solution. | Minimizing the time the diazonium salt exists in solution reduces the opportunity for it to react with water. |
Synthesis: Reduction of the Diazonium Salt
The reduction of the diazonium salt to the hydrazine is the final step in the formation of the product.
Q: After the reduction step, I still have unreacted diazonium salt (indicated by a positive spot test with a coupling agent like 2-naphthol) or a low yield of the desired hydrazine.
A: Incomplete reduction can be caused by several factors, including insufficient reducing agent, improper pH, or side reactions of the diazonium salt.
Root Cause Analysis and Solutions:
| Parameter | Problem | Solution | Mechanistic Rationale |
| Amount of Reducing Agent | An insufficient amount of the reducing agent will lead to incomplete conversion of the diazonium salt. | Use a stoichiometric excess of the reducing agent (e.g., stannous chloride or sodium sulfite). | Ensuring an excess of the reducing agent drives the reaction to completion. |
| pH of Reduction (for Sodium Sulfite) | The efficiency of the sodium sulfite reduction is pH-dependent. | For sodium sulfite reductions, maintaining a pH between 7 and 9 can improve the yield[2]. This can be achieved by the controlled addition of a base. | The mechanism of reduction with sodium sulfite involves the formation of an intermediate adduct, the stability and reactivity of which can be influenced by pH. |
| Decomposition of Diazonium Salt | If the reduction is not initiated promptly after diazotization, the diazonium salt can decompose before it has a chance to be reduced. | Add the reducing agent to the freshly prepared diazonium salt solution without delay. | This minimizes the competing decomposition and hydrolysis side reactions of the diazonium salt. |
Q: When using stannous chloride as the reducing agent, I have difficulty removing the resulting tin salts from my product.
A: The use of stannous chloride (SnCl₂) results in the formation of tin(IV) salts as byproducts, which can sometimes be challenging to separate from the desired product.
Solution:
-
pH Adjustment and Filtration: After the reaction is complete, carefully adjust the pH of the reaction mixture. Tin hydroxides are generally insoluble and can be precipitated by raising the pH. The precipitated tin salts can then be removed by filtration before proceeding with the isolation of the this compound.
-
Washing: Thoroughly washing the crude product with water or dilute acid can help dissolve and remove residual tin salts.
Purification of this compound
Recrystallization is the most common method for purifying crude this compound.
Q: I'm losing a significant amount of my product during recrystallization.
A: Low recovery is a common issue in recrystallization and can be attributed to several factors.
Root Cause Analysis and Solutions:
| Parameter | Problem | Solution | Rationale |
| Excess Solvent | Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling. | Use the minimum amount of hot solvent necessary to completely dissolve the solid. | The goal is to create a saturated solution at high temperature, so that upon cooling, the solubility decreases significantly, leading to crystallization. |
| Premature Crystallization | If the solution cools too quickly during filtration (if a hot filtration is necessary to remove insoluble impurities), the product can crystallize prematurely on the filter paper. | Use a pre-heated funnel and filter flask for hot filtration. | Keeping the filtration apparatus hot prevents the solution from cooling and the product from crystallizing before it passes through the filter. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals that are difficult to filter and wash effectively. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of larger, purer crystals as the molecules have more time to arrange themselves in a crystal lattice, excluding impurities. |
Q: Instead of forming crystals, my product separates as an oil when the solution cools.
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
Solutions:
-
Add More Solvent: Reheat the solution and add a small amount of additional solvent. This will lower the saturation point, and the product will start to crystallize at a lower temperature.
-
Use a Different Solvent System: If oiling out persists, a different recrystallization solvent or a mixed solvent system may be necessary. For benzoic acid derivatives, common recrystallization solvents include water, ethanol, or mixtures thereof[11]. Experimentation with different solvent systems on a small scale is recommended.
Part 3: Experimental Protocols and Visualizations
This section provides a general experimental protocol for the synthesis of this compound and a visual representation of the workflow.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Aminobenzoic Acid
-
In a beaker, dissolve 3-aminobenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 3-aminobenzoic acid solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the 3-carboxybenzenediazonium chloride.
Step 2: Reduction of the Diazonium Salt with Stannous Chloride
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution with vigorous stirring, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The this compound hydrochloride will precipitate out of the solution.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., sodium acetate) to precipitate the this compound[11].
-
For further purification, recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture.
Experimental Workflow Diagram
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN101337910A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgosolver.com [orgosolver.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing 3-Hydrazinobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Hydrazinobenzoic acid (CAS: 38235-71-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on maximizing yield and purity. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, explaining the causality behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most widely adopted method is a two-step process starting from 3-Aminobenzoic acid.[1] The process involves:
-
Diazotization: The conversion of the primary amino group of 3-Aminobenzoic acid into a diazonium salt using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures.
-
Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a very common and effective reducing agent for this transformation.[1][2]
An alternative, though less direct, route involves the nitration of benzoic acid to form 3-Nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and then proceeding with the diazotization and reduction as described above.[3][4] However, the direct diazotization of 3-Aminobenzoic acid is generally more efficient.
Q2: Why is strict temperature control so critical during the diazotization step?
A2: Strict temperature control, typically maintaining the reaction at 0-5 °C, is paramount due to the inherent instability of the diazonium salt intermediate.[2][5][6] Aryl diazonium salts are thermally labile and can decompose readily, especially when warmed.[5][7] This decomposition is highly exothermic and can become explosive if not controlled.[6] From a yield perspective, decomposition leads to the formation of 3-hydroxybenzoic acid (a phenol) and other byproducts, which significantly reduces the amount of diazonium salt available for the subsequent reduction step and complicates purification.[8][9]
Q3: What are the primary safety concerns when working with diazonium salts?
A3: The primary safety concern is their explosive nature, especially in the dry, solid state.[6][7] For this reason, diazonium salts are almost always prepared in situ and used immediately in solution without being isolated.[7] It is crucial to:
-
Always keep the reaction mixture cold (0-5 °C).[6]
-
Never allow the diazonium salt solution to dry out.
-
Avoid heating the reaction mixture above the recommended temperature.
-
Be aware that decomposition liberates nitrogen gas, which can cause pressure buildup in a closed system.
Part 2: Troubleshooting Guide for the Diazotization-Reduction Pathway
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield of Final Product - The Diazotization Step
| Symptom / Observation | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Brown fumes (NO₂) observed during NaNO₂ addition. | Localized overheating or incorrect pH. The reaction is too acidic, or the sodium nitrite solution is being added too quickly, causing nitrous acid to decompose. | Action: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and heat dissipation. Ensure the ice bath is efficient. Rationale: Slow, controlled addition prevents localized temperature spikes that accelerate the decomposition of nitrous acid (HNO₂) into NOx gases, preserving the reagent for the desired diazotization reaction. |
| The diazonium salt solution is dark brown or black instead of the expected pale yellow/brown. | Decomposition of the diazonium salt. The temperature has likely exceeded 5 °C. | Action: Improve cooling efficiency. Use an ice-salt bath if necessary. Ensure the thermometer is accurately measuring the internal reaction temperature. Rationale: As previously stated, diazonium salts are thermally unstable.[5][7] Elevated temperatures cause them to decompose into highly colored phenolic and polymeric byproducts, which directly reduces yield. |
| The reaction mixture fails a starch-iodide test (test for excess nitrous acid). | Incomplete diazotization. Insufficient sodium nitrite was added, or it decomposed before reacting. | Action: Add a small amount of additional sodium nitrite solution until a positive test (blue-black color) is sustained for a few minutes. Rationale: The diazotization reaction requires a slight excess of nitrous acid to drive the reaction to completion. A negative starch-iodide test indicates that all the nitrous acid has been consumed, potentially leaving unreacted 3-aminobenzoic acid. |
Problem 2: Low Yield or Impure Product - The Reduction Step
| Symptom / Observation | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| The product does not precipitate or precipitates poorly upon addition of the reducing agent. | 1. Insufficient reducing agent. 2. Incorrect pH. 3. Formation of a soluble complex. | Action: Ensure the correct stoichiometry of SnCl₂ is used (a molar excess is typical). The reduction is performed in strong acid (conc. HCl).[1] If the product is an aminopyridine derivative, it may be more soluble.[10] Rationale: The reduction of the diazonium group is a multi-electron process, and sufficient reducing agent (like Sn(II)) is necessary to drive the reaction forward. The product, this compound, typically precipitates as its hydrochloride salt from the cold, acidic medium.[11] |
| The final product is off-color (e.g., dark brown) and difficult to purify. | Contamination with decomposition byproducts. Phenolic compounds formed during a poorly controlled diazotization step are carried through. | Action: Improve the temperature control of the diazotization step. For purification, consider recrystallization, potentially with the use of activated carbon to adsorb colored impurities.[12] Rationale: Purity is dictated by the success of the preceding steps. Once formed, colored impurities can be challenging to remove. Activated carbon has a high surface area that effectively adsorbs large, conjugated molecules responsible for the color. |
| The isolated product has a low melting point and broad NMR peaks. | Incomplete reduction or presence of tin salts. The product may be contaminated with unreacted diazonium salt intermediates or inorganic Sn(IV) salts.[13] | Action: Ensure sufficient reaction time for the reduction (e.g., 2 hours at room temperature after addition).[1] Wash the filtered product thoroughly with cold, dilute HCl to remove inorganic salts. Rationale: Stannous chloride (SnCl₂) is oxidized to stannic chloride (SnCl₄) during the reaction.[14] Thorough washing is essential to remove these water-soluble inorganic byproducts from the organic product precipitate. |
Part 3: Experimental Workflow & Protocols
Workflow Overview
The following diagram illustrates the key stages in the synthesis of this compound from 3-Aminobenzoic acid.
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established procedures and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[1]
Materials & Reagents:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
Ice
Procedure:
Part A: Diazotization
-
In a beaker equipped with a magnetic stirrer and thermometer, suspend 3-aminobenzoic acid (e.g., 2.0 g, 14.6 mmol) in concentrated HCl.
-
Cool the suspension to 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (e.g., 1.0 g, 14.6 mmol) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the internal temperature does not rise above 5 °C.[15]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The resulting clear solution is the diazonium salt, which should be used immediately.
Part B: Reduction and Isolation
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl. This solution should also be pre-cooled to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the cold stannous chloride solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours. A precipitate should form.[1]
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake sequentially with small portions of cold ethanol and then diethyl ether to remove residual acid and organic impurities.
-
Dry the product under vacuum to yield 3-hydrazinylbenzoic acid. The product can be further purified by column chromatography on silica gel if necessary.[1]
Reaction Mechanism Overview
The following diagram outlines the transformation from the amine to the hydrazine, highlighting the key intermediates.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. doubtnut.com [doubtnut.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. CN102910670A - Method for reducing stannic chloride - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability and HPLC Analysis of 3-Hydrazinobenzoic Acid Derivatives
Welcome to the technical support center for the stability and HPLC analysis of 3-hydrazinobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and analysis of this compound derivatives.
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for this compound and its derivatives are oxidation, photodegradation, and pH-dependent hydrolysis. The hydrazine moiety is particularly susceptible to oxidation from atmospheric oxygen, which can be accelerated by light exposure and the presence of metal ions.[1] This can lead to the formation of colored degradation products, often observed as a yellowing or browning of solutions.[2] The stability of hydrazone derivatives can also be pH-dependent.[3]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: For solid this compound, long-term storage at -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity and stability.[2] The container should be tightly sealed and stored in a dry, cool, and well-ventilated area.[2] Solutions, particularly stock solutions in solvents like DMSO, are more prone to degradation. It is advisable to prepare fresh solutions for sensitive experiments. If storage is necessary, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C under an inert atmosphere and protected from light.[2] An analytical solution of 4-hydrazinobenzoic acid has been shown to be stable for at least 24 hours at 25°C, though this may vary for the 3-isomer and its derivatives.[2]
Q3: My solution of this compound has turned yellow/brown. Can I still use it?
A3: A yellow to brown discoloration is a common sign of degradation, most likely due to oxidation of the hydrazine group.[1] For sensitive and quantitative analyses, it is strongly recommended to discard the discolored solution and prepare a fresh one from the solid material to ensure the accuracy and reproducibility of your results.[1] For less sensitive applications where the compound is used in large excess, a slight discoloration may not significantly impact the outcome, but this should be evaluated on a case-by-case basis.
Q4: What is the impact of pH on the stability and solubility of this compound derivatives?
A4: The pH of a solution can significantly affect both the stability and solubility of this compound and its derivatives. The carboxylic acid group has a pKa, and at pH values above this, the compound will be deprotonated to the more soluble carboxylate form.[4] This is a key consideration when preparing aqueous solutions. For hydrazone derivatives, the stability of the C=N bond can be pH-dependent, with hydrolysis occurring under strongly acidic or basic conditions.[3] For derivatization reactions using this compound to form hydrazones, a slightly acidic pH is often optimal to facilitate the reaction.[3]
Troubleshooting Guide for HPLC Analysis
This guide provides solutions to common problems encountered during the HPLC analysis of this compound and its derivatives.
Issue 1: Peak Tailing
Symptom: The peak for your this compound derivative is asymmetrical with a drawn-out tail.
Causality and Solutions:
-
Secondary Interactions with Residual Silanols: Standard silica-based C18 columns have residual silanol groups on the surface that can interact with the basic hydrazine moiety of your analyte, leading to peak tailing.[5]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, minimizing these secondary interactions.[5]
-
Solution 2: Use an End-Capped Column. Modern, high-purity end-capped C18 columns have fewer accessible silanol groups and are designed to reduce tailing for basic compounds.[5]
-
-
Analyte Ionization State: If the mobile phase pH is close to the pKa of the carboxylic acid group, both ionized and non-ionized forms of the molecule will be present, which can cause peak broadening and tailing.[5]
-
Solution: Control Mobile Phase pH. To ensure the analyte is in a single ionization state, adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa.[5]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][6]
-
Solution: Reduce Sample Concentration or Injection Volume. Dilute your sample or inject a smaller volume to see if the peak shape improves.[5]
-
Issue 2: Retention Time Shifts
Symptom: The retention time of your analyte is inconsistent between injections.
Causality and Solutions:
-
Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can lead to shifts in retention time.
-
Solution: Ensure Accurate Mobile Phase Preparation. Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Use a Guard Column and Monitor Column Performance. A guard column can help protect the analytical column from contaminants. Regularly check the column's performance with a standard to monitor its health.
-
-
Inadequate Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.
-
Solution: Ensure Proper Column Equilibration. Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing mobile phase composition.
-
Issue 3: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in the blank runs.
Causality and Solutions:
-
Contamination: Ghost peaks can arise from contamination in the mobile phase, sample, or HPLC system.
-
Solution: Use High-Purity Solvents and Clean System Components. Use HPLC-grade solvents and filter them before use. Regularly flush the injector and other system components.
-
-
Carryover: Sample from a previous injection may not have been completely eluted from the column or injector.
-
Solution: Implement a Needle Wash and Adequate Wash Solvents. Use a strong solvent in the needle wash to effectively clean the injector between injections.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating HPLC method.[7][8]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, methanol, and acetonitrile
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Expose the solution to elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[7]
-
At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl.[7]
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Add 3% hydrogen peroxide and keep the solution at room temperature.[7]
-
Withdraw aliquots at defined time points for HPLC analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound to a combination of UV and visible light, as per ICH Q1B guidelines.[7]
-
Analyze samples at defined time points.
-
Data Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[2]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Optimization:
-
Achieve Good Separation: Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation between the main peak and any degradation product peaks.
-
Analyze Forced Degradation Samples: Inject the samples generated from the forced degradation study to demonstrate the method's specificity and ability to separate the parent compound from its degradants.
Visualizations
Workflow for Forced Degradation Studies
Caption: A proposed pathway for the oxidative degradation of this compound.
Data Summary
| Parameter | Condition | Potential Outcome | Relevance |
| Storage (Solid) | -20°C, inert atmosphere | High stability | Long-term preservation of purity |
| Storage (Solution) | -20°C to -80°C, protected from light | Prone to degradation (oxidation) | Fresh preparation is recommended |
| pH Effects | Acidic or Basic | Hydrolysis of derivatives, affects solubility | Critical for formulation and analysis |
| Light Exposure | UV and Visible Light | Photodegradation | Amber vials and protection from light are necessary |
| Oxidizing Agents | H₂O₂, atmospheric O₂ | Formation of colored degradants | Indicates the need for an inert atmosphere |
References
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Retrieved from [Link]
-
Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
Sources
Technical Support Center: A Scientist's Guide to Overcoming Peak Tailing in the HPLC Analysis of 3-Hydrazinobenzoic Acid Hydrazones
Welcome to the technical support center for the chromatographic analysis of 3-Hydrazinobenzoic acid hydrazones. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into troubleshooting and resolving the common issue of peak tailing with this specific class of compounds.
The unique structure of this compound hydrazones, possessing both an acidic carboxylic acid moiety and a potentially basic hydrazone group capable of chelation, presents a multifaceted challenge in reversed-phase HPLC. This guide will dissect the underlying chemical interactions that lead to peak asymmetry and provide a logical, step-by-step framework for its resolution.
Understanding the Culprits: Why Do My Hydrazone Peaks Tail?
Peak tailing is rarely a singular issue; it's often a result of multiple, concurrent retention mechanisms. For this compound hydrazones, the primary causes can be systematically categorized.
Q1: What are the most common causes of peak tailing for this compound hydrazones?
A1: The asymmetrical peak shape, or tailing, you are observing is likely due to one or a combination of the following factors:
-
Secondary Silanol Interactions: This is the most frequent cause. The stationary phase in most reversed-phase columns is silica-based, which has residual silanol groups (Si-OH) on its surface. At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites. The basic nitrogen atoms in the hydrazone moiety can become protonated, leading to a strong ionic interaction with these negative sites. This secondary interaction, in addition to the primary hydrophobic retention mechanism, results in a portion of the analyte molecules being retained longer, causing the characteristic tail.[1][2][3]
-
Inappropriate Mobile Phase pH: The ionization state of your analyte is critical for good peak shape. This compound itself has a pKa associated with its carboxylic acid group. Its hydrazone derivatives will have multiple pKa values corresponding to the carboxylic acid and the hydrazone functionality. If the mobile phase pH is too close to one of these pKa values, the analyte will exist as a mixture of ionized and non-ionized forms, each with different retention characteristics, leading to broadened or tailing peaks.[4]
-
Metal Chelation: Hydrazones, particularly those with adjacent functional groups, can act as chelating agents for metal ions.[5][6] Trace metal impurities can be present in the silica of the HPLC column, the column frits, or can leach from stainless steel components of the HPLC system itself.[7][8] Your analyte can form complexes with these metal ions, creating another retention mechanism that results in significant peak tailing.[9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. This is particularly noticeable for highly retained compounds.[11]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, can contribute to band broadening and peak tailing, especially for early-eluting peaks.[4]
A Logical Approach to Troubleshooting
A systematic, step-by-step approach is the most efficient way to diagnose and resolve peak tailing. The following flowchart outlines a recommended workflow.
Caption: A logical workflow for troubleshooting peak tailing.
In-Depth Troubleshooting FAQs
Q2: How do I determine if the peak tailing is a system-wide issue or specific to my hydrazone analytes?
A2: This is a critical first diagnostic step. Inject a well-behaved, neutral compound (e.g., toluene or caffeine) under your current chromatographic conditions.
-
If the neutral compound's peak also tails: The issue is likely physical or system-wide. This could include a void in the column, a partially blocked frit, or significant extra-column volume.[11] Proceed to Q3 .
-
If the neutral compound's peak is symmetrical, but your hydrazone peaks tail: The problem is chemical and specific to the interactions between your analytes and the HPLC system. Proceed to Q4 .
Q3: My neutral standard is also tailing. How do I troubleshoot my column and HPLC system?
A3: When all peaks show tailing, it points to a physical problem with the column or system.
-
Inspect the Column Inlet: A void or depression at the top of the column bed is a common cause of peak distortion. This can result from pressure shocks or the dissolution of the silica bed under harsh pH conditions. If a void is visible, replacing the column is the best solution.[3][11]
-
Column Contamination: The inlet frit of the column or the top of the packing material can become contaminated with particulate matter from the sample or mobile phase. This can be addressed by:
-
Disconnecting the column from the detector.
-
Reversing the column direction.
-
Flushing the column with a series of strong solvents. A typical flushing sequence for a C18 column would be water, isopropanol, and then hexane, followed by a return to your mobile phase conditions. Always ensure the flushing solvents are miscible with the solvent in the column.[3]
-
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated to avoid dead volume.
Q4: Only my hydrazone peaks are tailing. How should I optimize the mobile phase pH?
A4: Optimizing the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds. The goal is to ensure your analyte is in a single, stable ionization state.
-
Know Your pKa: The parent compound, this compound, has an experimental pKa value for its carboxylic acid group. The IUPAC Digitized pKa Dataset provides a value for (3-carboxy)phenyl-hydrazine.[12] The hydrazone derivatives will have at least two pKa values: one for the carboxylic acid (acidic) and one for the hydrazone moiety (which can be basic). The exact pKa of the hydrazone will depend on the aldehyde or ketone used in its synthesis.
-
The "2 pH Unit" Rule: For robust methods and good peak shape, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa.[4]
-
To suppress the ionization of the carboxylic acid group (making it neutral), you should work at a low pH (e.g., pH 2.5 - 3.5).
-
To ensure the hydrazone nitrogen is fully protonated or fully neutral, you will also need to consider its pKa.
-
-
Starting Point for Optimization: For this compound hydrazones, a low pH mobile phase is generally the best starting point. This will protonate the silanol groups on the stationary phase, minimizing secondary interactions, and will also suppress the ionization of the carboxylic acid.
Experimental Protocol: pH Optimization
-
Prepare a series of mobile phases with different pH values. For example, you can use 0.1% formic acid (pH ~2.7) and 0.1% trifluoroacetic acid (TFA) (pH ~2.0). If your column is stable at higher pH, you can also explore buffered mobile phases at pH 4.5 and 6.5.
-
Equilibrate the column thoroughly with each new mobile phase (at least 20 column volumes).
-
Inject your sample and a neutral standard.
-
Compare the peak shape (tailing factor) and retention time of your hydrazone at each pH.
| Mobile Phase pH | Expected Effect on Carboxylic Acid | Expected Effect on Silanols | Predicted Impact on Peak Shape |
| 2.0 - 3.0 | Mostly neutral (COOH) | Mostly neutral (SiOH) | Likely Improved Peak Shape |
| 4.0 - 5.0 | Partially ionized (COO-) | Partially ionized (SiO-) | Potential for peak broadening or tailing |
| > 6.0 | Fully ionized (COO-) | Fully ionized (SiO-) | High likelihood of severe peak tailing |
Q5: I've adjusted the pH, but I still see significant tailing. Could metal chelation be the issue?
A5: Yes. The hydrazone moiety, especially in conjunction with the carboxylic acid, can be an effective chelator of metal ions. If your HPLC system or column has trace metal contamination, this can be a significant source of peak tailing.[7][9]
Diagnostic Test: The most effective way to test for metal chelation is to introduce a strong, sacrificial chelating agent into your mobile phase. Ethylenediaminetetraacetic acid (EDTA) is an excellent choice for this purpose.[13][14]
Experimental Protocol: Diagnosing Metal Chelation with EDTA
-
Prepare your optimal mobile phase (from the pH study) with a low concentration of EDTA. A starting concentration of 5-10 µM is recommended.[15]
-
Equilibrate the system thoroughly with the EDTA-containing mobile phase.
-
Inject your sample.
-
Observe the peak shape. If the peak tailing is significantly reduced or eliminated, metal chelation is a contributing factor.
Permanent Solution: If metal chelation is identified as the problem, you can either continue to use a low concentration of EDTA in your mobile phase or consider passivating your HPLC system to remove metal contaminants.[9][15] A system passivation can be performed by flushing the entire system (with the column removed) with a solution of EDTA.[15]
Q6: Are there any other mobile phase additives that can help with peak tailing?
A6: Yes. In addition to pH modifiers and chelating agents, other additives can improve peak shape.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that is very effective at protonating residual silanol groups, thereby minimizing secondary interactions.[16][17] It can also act as an ion-pairing agent with basic analytes. A typical concentration is 0.1% (v/v). However, be aware that TFA can suppress ionization in mass spectrometry and can be difficult to remove from the system.
-
Formic Acid: Formic acid is a weaker acid than TFA but is often sufficient to improve the peak shape of basic compounds by protonating silanols. It is more compatible with mass spectrometry.[16]
-
Buffers: Using a buffer (e.g., phosphate or acetate) at the desired pH will provide better pH control and can help to mask silanol interactions, leading to improved peak symmetry.[11]
Caption: Effect of mobile phase pH on silanol interactions.
Final Recommendations for Robust Method Development
-
Column Choice: For analytes prone to silanol interactions, consider using a column with a highly deactivated, end-capped stationary phase or a column with a polar-embedded phase. These are specifically designed to minimize such interactions.[4][18]
-
Sample Preparation: Always dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects that can cause peak distortion. Ensure your sample is filtered through a 0.22 or 0.45 µm filter to prevent particulates from clogging the column.
-
Guard Column: Using a guard column with the same stationary phase as your analytical column is a cost-effective way to protect your main column from contamination and extend its lifetime.[18]
By systematically addressing each of these potential causes, you can effectively troubleshoot and eliminate peak tailing, leading to more accurate and reliable results in your analysis of this compound hydrazones.
References
-
MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]
-
De Pra, M., Greco, G., Bartsch, N., George, E., Martin, M. M., & Steiner, F. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. Retrieved from [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Tzankova, D., Peikova, L., & Tsvetkova, D. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Walter, T. H., Iraneta, P. C., & Capparella, M. (n.d.). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
-
Chromatography Forum. (2005). HPLC contamination. Retrieved from [Link]
-
Neue, U. D., & Grumbach, E. S. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
- Buszewski, B., Schmid, J., Albert, K., & Bayer, E. (1991). Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
- Singh, S., Kumar, V., & Kumar, S. (2015). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(2), 99-103.
-
Chromatography Forum. (2005). About TFA - Page 3. Retrieved from [Link]
- Bobály, B., D'Atri, V., Fekete, S., Guillarme, D., & Beck, A. (2018). Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins. Journal of Pharmaceutical and Biomedical Analysis, 159, 497-506.
- Uddin, M. N., & Islam, M. S. (2016). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP). Journal of Taibah University for Science, 10(5), 701-707.
- Kunitani, M., & Johnson, D. (1995). Additives for reversed-phase HPLC mobile phases. Google Patents.
-
Chromatography Forum. (2015). EDTA as mobile phase for HPLC. Retrieved from [Link]
- Li, Y., & Wu, N. (2013). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 83, 148-153.
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). MEASURING EDTA USING HPLC. Retrieved from [Link]
- Tong, A., & Akama, Y. (1998). Metal-ion chelation chromatography on silica-immobilized 8-hydroxyquinoline. Analytical Chemistry, 70(23), 5027-5032.
- Al-Mestarihi, A. H., et al. (2024). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry.
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
-
Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
- Singh, R., & Kumar, P. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 663-698.
-
Moussa, Z., & Al-Ktaifani, M. (2020). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Bohrium. Retrieved from [Link]
- Shakdofa, M. M. E., & El-Gamil, M. M. (2011).
- Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (1993). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
- Galić, N. (2018). Structural investigation of aromatic hydrazones and their complexes by ESI MS/MS. 7th World Congress on Mass Spectrometry.
- Wouters, B., Put, A., & Desmet, G. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
- Kumar, A., & Singh, R. (2019). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry, 35(4), 1332-1336.
- Richardson, D. R., & Bernhardt, P. V. (1999). Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity. Journal of biological inorganic chemistry, 4(4), 413-420.
- Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 133.
-
National Center for Biotechnology Information. (n.d.). 2-Hydrazinobenzoic acid. PubChem. Retrieved from [Link]
Sources
- 1. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. silcotek.com [silcotek.com]
- 8. HPLC contamination - Chromatography Forum [chromforum.org]
- 9. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 14. benchchem.com [benchchem.com]
- 15. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 16. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 17. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 18. waters.com [waters.com]
Technical Support Center: Troubleshooting Side Reactions of 3-Hydrazinobenzoic Acid in Bioconjugation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for bioconjugation applications involving 3-Hydrazinobenzoic acid (3-HBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 3-HBA, focusing on troubleshooting common side reactions and optimizing experimental outcomes. Our approach is rooted in explaining the chemical principles to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions - Core Principles of 3-HBA Chemistry
This section addresses fundamental questions about the mechanism and stability of the hydrazone bond formed by 3-HBA.
Q1: What is the primary reaction of this compound in bioconjugation?
This compound is primarily used to form a covalent bond with aldehydes or ketones on a target biomolecule, such as a protein or a modified sugar. The nucleophilic hydrazine group (-NHNH₂) of 3-HBA attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form a stable C=N double bond, known as a hydrazone linkage.[1][2][3][4] This reaction is widely used due to its high specificity for carbonyl groups, which are often absent in native proteins, thus allowing for site-specific modifications.[5]
Q2: How stable is the hydrazone bond, and what factors influence its stability?
The stability of the hydrazone bond is a critical consideration. While robust, it is generally less stable than an oxime bond and is susceptible to hydrolysis, particularly under acidic conditions.[6][7][8][9]
-
pH-Dependence: The hydrolysis of hydrazones is acid-catalyzed.[8][9] The reaction is initiated by the protonation of the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water.[5] This property can be a significant advantage for applications requiring pH-sensitive cleavage, such as drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes.[6][7][10]
-
Structural Effects: Conjugates formed from ketones generally exhibit higher stability than those derived from aldehydes.[5] Additionally, hydrazones derived from aromatic aldehydes (like benzaldehyde) are more stable than those from aliphatic aldehydes.[10]
Q3: What are the optimal pH conditions for forming the hydrazone bond?
The formation of hydrazones is fastest in a mildly acidic environment, typically around pH 4.5 to 5.5 .[5][11] This is due to a mechanistic trade-off:
-
Acid Catalysis: The dehydration of the carbinolamine intermediate is the rate-limiting step and is catalyzed by acid.[5][12]
-
Nucleophile Availability: At lower pH values (typically below 3), the hydrazine nucleophile becomes protonated (-NHNH₃⁺), rendering it unreactive and slowing the initial attack on the carbonyl.[5]
Therefore, a pH of ~4.5 strikes the optimal balance between efficient dehydration and maintaining a sufficient concentration of the unprotonated, reactive hydrazine.[5]
Q4: Is it possible to perform the conjugation at a neutral pH (7.0-7.4) to protect sensitive biomolecules?
Yes, while the reaction is significantly slower at neutral pH, it is often necessary for sensitive biological applications.[5] To overcome the slow kinetics, a nucleophilic catalyst, most commonly aniline , can be added to the reaction mixture.[11] Aniline accelerates the reaction by first forming a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the hydrazine.[11] Recent studies have also shown that incorporating neighboring acid/base groups into the aldehyde or hydrazine structure can significantly accelerate the reaction rate at biological pH.[13][14][15]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during bioconjugation with 3-HBA.
Problem 1: Low or No Conjugate Yield
Low yield is one of the most frequent issues. A systematic evaluation of reaction components and conditions is key to resolving it.
-
Suboptimal pH: The reaction equilibrium may not favor product formation at neutral or basic pH.
-
Solution: Adjust the reaction buffer to the optimal range of pH 4.5-5.5 using a non-interfering buffer system (e.g., acetate). If the biomolecule is acid-labile, perform the reaction at pH 7.4 and include 10-20 mM aniline as a catalyst.[11]
-
-
Poor Reagent Quality or Degradation: 3-HBA, like other hydrazines, can be susceptible to oxidation. The carbonyl-containing molecule may also be impure or degraded.
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete in side reactions, especially if you are using other chemistries in parallel, such as NHS esters.[16]
-
Solution: Perform a buffer exchange into a non-reactive buffer like PBS (Phosphate-Buffered Saline), MES (2-(N-morpholino)ethanesulfonic acid), or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) prior to conjugation.[16]
-
-
Low Reactivity or Steric Hindrance: Ketones are inherently less reactive than aldehydes.[11] Bulky groups near the reaction site on either molecule can impede the reaction.
-
Solution: Increase the reaction time. If the biomolecule's stability permits, a moderate increase in temperature (e.g., from 4°C to room temperature) can also improve the rate. Consider increasing the concentration of one of the reactants.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low bioconjugate yield.
Problem 2: The Purified Conjugate is Unstable
Instability typically manifests as a loss of the conjugated molecule over time, often due to the cleavage of the hydrazone bond.
-
Hydrolysis of the Hydrazone Bond: This is the most common cause of instability, especially during storage or analysis in acidic buffers.[6][8]
-
Solution: Store the final conjugate in a buffer at neutral or slightly basic pH (7.0-8.0) to minimize acid-catalyzed hydrolysis. For long-term stability, consider reducing the hydrazone bond to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). Alternatively, for applications demanding high stability, an oxime-based conjugation strategy may be preferable, as oximes are significantly more stable to hydrolysis.[5][8][9]
-
-
Analysis-Induced Cleavage: The acidic mobile phases used in reverse-phase HPLC (e.g., with trifluoroacetic acid) or the acidic matrices for MALDI-MS can cleave the hydrazone bond during characterization.[17] This can lead to a misleadingly low calculation of conjugation efficiency or degree of labeling.
-
Solution: When possible, use analytical methods with neutral pH conditions, such as size-exclusion chromatography (SEC) or native mass spectrometry. If acidic conditions are unavoidable, minimize the exposure time and temperature. Be aware that the observed results may represent a lower bound of the actual conjugation level.[17]
-
Diagram: Hydrazone Formation and Hydrolysis
Caption: The reversible reaction of hydrazone formation and its acid-catalyzed hydrolysis.
Problem 3: Off-Target Reactions or Product Heterogeneity
Sometimes, the reaction yields unexpected products or modifies the biomolecule at unintended sites.
-
Dual Reactivity of 3-HBA: 3-HBA possesses two reactive functional groups: the nucleophilic hydrazine and the carboxylic acid.[1] If you are performing a multi-step synthesis where you activate the carboxylic acid (e.g., to form an NHS ester for reaction with an amine), the unprotected hydrazine can interfere.
-
Solution: Plan your synthetic route carefully. If the carboxylic acid needs to be modified, it may be necessary to use a protecting group strategy for the hydrazine moiety. Alternatively, use a linker that does not have this dual reactivity.
-
-
Azine Formation: A common side reaction with hydrazines involves the initial hydrazone product reacting with a second molecule of the aldehyde/ketone, especially if the carbonyl compound is in large excess.[11]
-
Solution: Control the stoichiometry of the reaction. Use a 1:1 molar ratio or a slight excess of the 3-HBA reagent.[11] Adding the carbonyl-containing biomolecule dropwise to the 3-HBA solution can help prevent localized excess.
-
-
Reaction with Protein Cofactors: Hydrazines are known to be reactive towards certain enzyme cofactors, such as heme groups.[18]
-
Solution: If you are working with a protein known to contain such cofactors, it is crucial to extensively characterize the final conjugate to confirm the site of modification. Techniques like peptide mapping mass spectrometry can identify the exact location of the linkage.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Hydrazone Conjugation (Acidic pH)
-
Buffer Preparation: Prepare a conjugation buffer, such as 100 mM sodium acetate, pH 5.0.
-
Biomolecule Preparation: Dissolve the aldehyde/ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
3-HBA Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in a minimal amount of a compatible organic solvent (like DMSO) or directly in the conjugation buffer if solubility allows.
-
Reaction: Add a 10- to 50-fold molar excess of the 3-HBA solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Purification: Remove excess, unreacted 3-HBA using size-exclusion chromatography (e.g., a desalting column) or dialysis, exchanging the conjugate into the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm conjugation and purity using SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy, and LC-MS.
Protocol 2: Characterization by LC-MS
-
Sample Preparation: Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1.0 mg/mL) in a suitable buffer. For intact mass analysis, deglycosylation may be required for glycoproteins to simplify the spectrum.[17]
-
Chromatography: Use a reverse-phase column suitable for proteins. Be mindful that acidic mobile phases (e.g., 0.1% formic acid) can potentially cause some hydrolysis of the hydrazone bond.[17] Use a shallow gradient of acetonitrile to elute the protein.
-
Mass Spectrometry: Analyze the eluent using an ESI-TOF or Orbitrap mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the masses of the unconjugated biomolecule and the various conjugated species. The mass difference will confirm the covalent attachment of the 3-HBA moiety and allow for the calculation of the degree of labeling.
Part 4: Data Summary & References
Table 1: Comparative Stability of Bioconjugation Linkages
| Linkage Type | Relative Hydrolytic Stability | Optimal Formation pH | Key Feature |
| Hydrazone | Moderate | 4.5 - 5.5 | Cleavable under acidic conditions.[7][8] |
| Oxime | High | ~4.5 | Significantly more stable than hydrazones.[5][6][8][9] |
| Amide (from NHS Ester) | Very High | 7.5 - 8.5 | Very stable bond, but targets abundant lysine residues.[19] |
| Thioether (from Maleimide) | High | 6.5 - 7.5 | Stable, but can undergo retro-Michael reaction.[20] |
This table provides a comparative overview to aid in selecting the appropriate chemistry for your specific application needs.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved from [Link]
-
McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(7), 2586–2591. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 78(3), 1184–1189. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. Retrieved from [Link]
-
de Lima, M. R., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 182–189. Retrieved from [Link]
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]
-
De Geyter, E., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(9), 3247–3255. Retrieved from [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved from [Link]
-
de Lima, M. R., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. ResearchGate. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved from [Link]
-
Tummeltshammer, C., et al. (2019). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 17(4), 739–753. Retrieved from [Link]
- Priya, M. S., et al. (2015). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Journal of Chemical and Pharmaceutical Sciences.
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]
-
Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363–370. Retrieved from [Link]
-
S. Abdollahi, et al. (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]
-
MDPI. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]
-
Weerapana, E., et al. (2010). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society, 132(31), 10987–10997. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 8). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Retrieved from [Link]
-
K. A. H. Kumar, et al. (2009). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry. Retrieved from [Link]
-
Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 8. scispace.com [scispace.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Hydrazinobenzoic Acid (3-HBA) Labeled Peptides
Welcome to the technical support guide for the purification of 3-Hydrazinobenzoic acid (3-HBA) labeled peptides. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep scientific principles with practical, field-tested advice. This guide is structured to help you navigate the common challenges associated with purifying these modified peptides, ensuring you achieve high purity and yield in your experiments.
The introduction of the 3-HBA moiety, while essential for subsequent conjugation strategies, significantly alters the physicochemical properties of a peptide. Its aromatic nature increases hydrophobicity, and the reactive hydrazine group presents unique stability challenges. This guide will address these issues head-on, providing you with the knowledge to optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that researchers frequently encounter when first working with 3-HBA labeled peptides.
Q1: What is the recommended primary method for purifying 3-HBA labeled peptides? Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides, including those labeled with 3-HBA.[1][2][3] Its high resolving power is essential for separating the target peptide from a complex mixture of impurities generated during synthesis, such as deletion sequences, truncated peptides, and products of side reactions.[1][4]
Q2: How does the 3-HBA label affect my peptide's behavior during RP-HPLC? The this compound label adds a significant hydrophobic character to the peptide due to its aromatic ring. This increased hydrophobicity will cause the peptide to bind more strongly to the hydrophobic stationary phase (e.g., C18) of an RP-HPLC column.[5][6] Consequently, you should expect a later retention time compared to the unlabeled parent peptide. This often requires a higher concentration of organic solvent (like acetonitrile) for elution.
Q3: What are the most common impurities I should anticipate? Impurities in synthetic peptides can be broadly categorized:
-
Synthesis-Related Impurities: These arise from incomplete reactions during solid-phase peptide synthesis (SPPS), such as truncated sequences (incomplete chain) and deletion sequences (missing an amino acid).[3][4][7] Inefficient removal of protecting groups can also leave behind unwanted adducts.[4][8]
-
Label-Related Impurities: The hydrazine group of 3-HBA is a potent nucleophile and can react with aldehydes or ketones. Trace amounts of these carbonyl compounds in your solvents (e.g., acetone) or from degradation of other reagents can lead to the formation of hydrazone adducts, appearing as extra peaks in your chromatogram.[9]
-
Degradation Products: Peptides can degrade through oxidation (especially Met and Cys residues), deamidation (Asn, Gln), or the formation of pyroglutamate at the N-terminus.[10]
Q4: Is a pre-purification step like Solid-Phase Extraction (SPE) necessary before HPLC? While not always mandatory, using SPE for desalting and sample concentration prior to RP-HPLC is highly recommended.[11][12] After cleavage from the resin, the crude peptide is in a harsh cocktail containing trifluoroacetic acid (TFA) and various scavengers.[3][13] An SPE cleanup effectively removes these small-molecule impurities and non-peptide components, which can otherwise interfere with HPLC analysis and potentially damage the column.[12][14] It also allows you to concentrate your sample in a suitable loading buffer for HPLC.
Q5: My 3-HBA labeled peptide seems unstable during storage or purification. What could be the cause? The primary cause of instability is the reactivity of the hydrazine moiety.[9] Hydrazines are sensitive to oxidation and can readily react with ambient aldehydes and ketones to form hydrazones. To mitigate this, always use high-purity solvents, avoid plastics or containers that may leach reactive compounds, and consider storing the purified peptide under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during purification, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. Column Overloading: Injecting too much crude peptide saturates the stationary phase. 2. Inappropriate Mobile Phase: Suboptimal TFA concentration can lead to poor ion-pairing.[5] 3. Column Degradation: The silica-based stationary phase may be degrading, especially at high pH. 4. Peptide Solubility Issues: The labeled peptide may be precipitating in the mobile phase or on the column. | 1. Reduce Loading: Perform a loading study to determine the column's capacity. For analytical runs, inject less material. 2. Optimize Mobile Phase: Ensure TFA concentration is at 0.1% in both aqueous and organic mobile phases for sharp peaks.[15] 3. Use a Guard Column & Check pH: Use a guard column to protect your main column. Ensure the mobile phase pH is kept low (typically < 3 with TFA) to maintain column stability.[5] 4. Modify Solvents: If solubility is an issue, try dissolving the crude peptide in a small amount of a strong solvent like DMSO or formic acid before diluting with the initial mobile phase. |
| Multiple Peaks Close to Main Product | 1. Synthesis-Related Impurities: Deletion sequences or diastereomers often have similar hydrophobicity and elute close to the target peptide.[8] 2. Oxidation: Methionine or Tryptophan residues can be partially oxidized, creating species that elute very close to the main peak. 3. Incomplete Deprotection: Residual side-chain protecting groups result in closely eluting, more hydrophobic peaks. | 1. Optimize HPLC Gradient: Use a shallower gradient (e.g., 0.5% B per minute) to increase the resolution between the main peak and impurities.[16] 2. Characterize with Mass Spectrometry: Use LC-MS to identify the masses of the impurity peaks. A +16 Da shift often indicates oxidation. 3. Review Synthesis & Cleavage: Ensure coupling and deprotection steps went to completion. Check that the cleavage cocktail and duration were sufficient to remove all protecting groups.[8] |
| Low Recovery After Purification | 1. Poor Solubility: The highly hydrophobic 3-HBA labeled peptide may precipitate upon injection or during lyophilization.[6] 2. Irreversible Adsorption: The peptide may be sticking to vials, tubing, or the HPLC column itself. 3. Overly Aggressive Fraction Cutting: Being too conservative when collecting fractions can lead to significant product loss. | 1. Add Organic Modifier: For highly hydrophobic peptides, add a small percentage of acetonitrile or isopropanol to the sample before injection. After pooling fractions, consider adding a co-solvent like tert-butanol before lyophilization to prevent aggregation. 2. Passivate Surfaces: Use low-adsorption vials (e.g., polypropylene or silanized glass). Before the run, flush the HPLC system with a blank gradient. 3. Analyze All Fractions: Run analytical HPLC on all collected fractions, including those in the "shoulders" of the main peak, to ensure you are not discarding pure product. |
| Product Mass is Incorrect | 1. Adduct Formation: The peptide may have formed adducts with scavengers (e.g., +136 Da for triisopropylsilane, TIS) or TFA (+114 Da). 2. Unexpected Modification: The hydrazine group may have reacted with an aldehyde (e.g., formaldehyde, +12 Da) or ketone (e.g., acetone, +40 Da).[9] 3. Dimerization: If the peptide contains cysteine, disulfide-linked dimers may form (+2 Da relative to the dimer, -2 Da relative to two monomers). | 1. Optimize Washing & Cleavage: Ensure the peptide resin is washed thoroughly before cleavage. Use an effective scavenger cocktail (e.g., with water and EDT) to quench reactive carbocations.[13] 2. Use High-Purity Solvents: Avoid solvents that may contain carbonyl impurities. Prepare solutions fresh. 3. Add Reducing Agent: If dimerization is suspected, add a reducing agent like DTT or TCEP to the sample before analysis (note: this is for analysis, not for preparing the final product unless the reduced form is desired). |
Section 3: Visual Workflows and Data
Visual aids and structured data can simplify complex processes. The following diagrams and tables provide a high-level overview of the purification workflow and key parameters.
Diagrams
Caption: General workflow for the purification of 3-HBA labeled peptides.
Caption: Decision tree for troubleshooting common HPLC purification issues.
Data Tables
Table 1: Example RP-HPLC Gradient Profiles for a Hydrophobic 3-HBA Peptide Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.
| Time (min) | Flow Rate (mL/min) | % B (Scouting Gradient) | % B (Optimized Purification Gradient) | Purpose |
| 0 | 1.0 | 5 | 25 | Sample Loading and Equilibration |
| 5 | 1.0 | 5 | 25 | Hold |
| 35 | 1.0 | 95 | 55 | Elution (Fast ramp for scouting, slow for purification)[16] |
| 40 | 1.0 | 95 | 95 | Column Wash |
| 45 | 1.0 | 5 | 25 | Re-equilibration |
Table 2: Common Mass Modifications to Watch For
| Modification | Mass Change (Da) | Potential Cause |
| Oxidation | +16.0 | Air oxidation of Met, Trp, or His |
| Formylation | +28.0 | Reaction with formic acid |
| Acetone Adduct | +40.0 | Reaction of hydrazine with acetone impurity[9] |
| TFA Adduct | +114.0 | Incomplete removal of TFA salts |
| Dimerization (via S-S) | -2.0 (from 2x monomer mass) | Oxidation of two Cys-containing peptides |
| Pyroglutamate Formation | -17.0 (from N-term Gln) or -18.0 (from N-term Glu) | Cyclization of N-terminal Gln or Glu[10] |
Section 4: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the essential purification stages.
Protocol 1: SPE Desalting of Crude 3-HBA Labeled Peptide
This protocol is designed to remove cleavage reagents and salts from the crude peptide mixture before HPLC.
-
Prepare the Sample: Dissolve the lyophilized crude peptide in a minimal volume of 20% Acetonitrile / 0.1% TFA in water. Sonicate briefly if necessary to aid dissolution.
-
Condition the Cartridge: Use a C18 SPE cartridge (e.g., Sep-Pak). Condition it by passing 5 mL of 100% acetonitrile, followed by 10 mL of 0.1% TFA in water. Do not let the cartridge run dry.
-
Load the Sample: Slowly load the dissolved peptide solution onto the conditioned cartridge.
-
Wash: Wash the cartridge with 10 mL of 0.1% TFA in water to elute the salts and hydrophilic impurities.
-
Elute the Peptide: Elute the desalted peptide using 5 mL of 70% Acetonitrile / 0.1% TFA in water. The high organic content is necessary to displace the hydrophobic 3-HBA peptide. Collect the eluate.
-
Dry the Sample: Lyophilize the collected eluate to obtain the desalted crude peptide, which is now ready for HPLC.
Protocol 2: Preparative RP-HPLC Purification
This protocol outlines the purification of the desalted peptide.
-
System Preparation:
-
Column: Use a preparative C18 column with a wide pore size (300 Å) suitable for peptides.[5]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Equilibration: Equilibrate the column with the starting conditions of your gradient (e.g., 95% A, 5% B) for at least 30 minutes or until the baseline is stable.
-
-
Sample Injection: Dissolve the desalted peptide in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove particulates. Inject the sample onto the column.
-
Gradient Elution: Run an optimized shallow gradient based on prior analytical runs (see Table 1). A slow increase in %B (0.5-1.0% per minute) around the expected elution point of the peptide will provide the best resolution.[16]
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions of a fixed volume (e.g., 2-5 mL) across the entire chromatogram, paying close attention to the main peak and any shoulder peaks.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool only the fractions that meet your required purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize them to obtain the final, purified 3-HBA labeled peptide as a white, fluffy powder.
References
-
Ramos, C. R. R., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. Available at: [Link]
-
Herraiz, T., et al. (1993). Evaluation of solid-phase extraction procedures in peptide analysis. Journal of Chromatography A. Available at: [Link]
-
Biotage. Choosing the solid-phase extraction media for synthetic peptide clean-up. Available at: [Link]
-
MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. Available at: [Link]
-
ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. Available at: [Link]
-
Interchim. Peptides purification development in Reverse Phase. Available at: [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]
-
Abrams, M. J., et al. (1998). Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99mTc-labeled Radiopharmaceuticals. Bioconjugate Chemistry. Available at: [Link]
-
Gratzfeld-Huesgen, A. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Agilent Technologies. Available at: [Link]
-
Rashidian, M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. Available at: [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Available at: [Link]
-
De Spiegeleer, B., et al. (2015). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Zabih, A., et al. (2020). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Journal of Peptide Science. Available at: [Link]
-
Rashidian, M., et al. (2011). Hydrazide reactive peptide tags for site-specific protein labeling. Bioconjugate Chemistry. Available at: [Link]
-
Zabih, A., et al. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Journal of Peptide Science. Available at: [Link]
-
Lauer, J. L., et al. (2023). Investigation of Impurities in Peptide Pools. Molecules. Available at: [Link]
-
Zabih, A., et al. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Journal of Peptide Science. Available at: [Link]
-
Rashidian, M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. University of California, Irvine. Available at: [Link]
-
ResearchGate. What is the usual nature of impurities in synthetic peptides?. Available at: [Link]
-
Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Available at: [Link]
Sources
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Peptides purification development in Reverse Phase [blog.interchim.com]
- 7. researchgate.net [researchgate.net]
- 8. polypeptide.com [polypeptide.com]
- 9. Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. lcms.cz [lcms.cz]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Analysis of 3-Hydrazinobenzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 3-Hydrazinobenzoic acid (3-HBA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during experimental analysis. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of 3-HBA and its derivatives.
Q1: What are the primary applications and analytical advantages of using this compound?
A: this compound (3-HBA) is a versatile bifunctional molecule. Its primary application in analytical chemistry is as a derivatization agent for aldehydes and ketones.[1][2] The hydrazine group (-NHNH₂) reacts with carbonyl groups to form stable hydrazone derivatives that exhibit strong ultraviolet (UV) absorbance, significantly enhancing detection sensitivity for techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[3][4][5]
The key advantages of using 3-HBA include:
-
Enhanced Sensitivity: The resulting hydrazone incorporates the benzoic acid chromophore, making carbonyl compounds that are otherwise difficult to detect easily quantifiable with a standard UV detector.[2]
-
Improved Stability: Hydrazones are generally more stable than the parent aldehydes or ketones, especially during sample preparation and chromatographic separation.[3][6]
-
High Solubility: 3-HBA itself is very soluble in water and other common solvents, simplifying the preparation of derivatization reagents.[1][7][8]
Q2: I'm observing degradation of my 3-HBA derivative in solution. What is causing this and how can I prevent it?
A: The most common cause of degradation for 3-HBA derivatives, particularly hydrazones, is hydrolysis. The C=N bond of the hydrazone is susceptible to cleavage by water, reverting the derivative back to 3-HBA and the original carbonyl compound.[6] This reaction is strongly catalyzed by acid.[9][10]
Prevention Strategies:
-
pH Control: Maintain neutral to slightly basic conditions (pH 7-9) for sample storage and analysis whenever possible. Hydrazone bonds are most stable at neutral pH.[6]
-
Solvent Choice: Prepare samples in aprotic solvents like acetonitrile or methanol with minimal water content if the experimental design allows.
-
Temperature: Store samples at low temperatures (4°C or -20°C) to slow the rate of hydrolysis and potential autoxidation.[11]
-
Prompt Analysis: Analyze derivatized samples as quickly as possible after preparation to minimize the opportunity for degradation.[11]
Q3: My 3-HBA reagent has a yellow or brown tint. Is it still usable?
A: A light yellow to brown color is common for 3-HBA and does not necessarily indicate decomposition for derivatization purposes.[12][13] However, a significant darkening could suggest oxidation or the presence of impurities. Hydrazine compounds can be susceptible to autoxidation, especially with prolonged exposure to air.[11] For highly sensitive quantitative analyses, it is best practice to use a fresh, high-purity reagent or to purify the existing stock if significant discoloration is observed.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific analytical techniques.
Troubleshooting Derivatization Reactions with 3-HBA
The formation of a stable hydrazone is critical for successful analysis. This section addresses common pitfalls in the derivatization step.
Q: I am getting low or no yield from my derivatization reaction. What are the likely causes and how do I fix them?
A: Low product yield is a frequent issue stemming from suboptimal reaction conditions. The reaction of a hydrazine with a carbonyl is a multi-step, pH-dependent process.[3]
Troubleshooting Workflow for Low Derivatization Yield
Caption: A decision tree for troubleshooting low yield in 3-HBA derivatization reactions.
Causality and Protocol:
-
Suboptimal pH: The reaction mechanism involves a nucleophilic attack of the neutral hydrazine on the carbonyl carbon. This is followed by dehydration to form the hydrazone.[3]
-
Too Acidic (pH < 3): The hydrazine nitrogen becomes protonated (-NHNH₃⁺), losing its nucleophilicity and stopping the reaction.
-
Too Basic (pH > 7): There is insufficient acid to catalyze the dehydration (water elimination) step.
-
Solution: The optimal pH is typically mildly acidic, between 4 and 6.[2][3] This provides a sufficient concentration of neutral hydrazine for the initial attack while still having enough acid to catalyze the rate-limiting dehydration step.
-
-
Incorrect Temperature or Time: Like most chemical reactions, this condensation is temperature-dependent.
-
Solution: If the reaction is slow at room temperature, gently warming the mixture to 40-60°C can significantly increase the rate.[2] Monitor the reaction progress over time (e.g., 30, 60, 90 minutes) using a pilot experiment to determine the optimal reaction time.
-
-
Degraded Reagents: The stability of the carbonyl compound and the 3-HBA itself is crucial.
-
Solution: Use reagents from a reliable source and prepare solutions fresh, especially for quantitative work. If you suspect degradation, confirm the purity of your starting materials via an appropriate analytical method.
-
Detailed Protocol: Derivatization of Formaldehyde with 3-HBA for HPLC Analysis
-
Reagent Preparation: Prepare a 10 mM solution of 3-HBA in a 50:50 mixture of acetonitrile and water.
-
pH Adjustment: Adjust the pH of the 3-HBA solution to ~5.0 using dilute formic acid.
-
Sample Preparation: Prepare your sample containing formaldehyde in the same 50:50 acetonitrile:water solvent.
-
Reaction: Mix 100 µL of the sample solution with 100 µL of the pH-adjusted 3-HBA reagent in a microvial. Ensure the 3-HBA is in molar excess (typically 5-10 fold) relative to the expected maximum concentration of formaldehyde.
-
Incubation: Vortex the mixture briefly and allow it to react for 60 minutes at 50°C.
-
Quenching/Dilution: After incubation, cool the reaction vial to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the diluted sample into the HPLC system promptly.
Troubleshooting HPLC-UV Analysis
Q: I'm seeing severe peak tailing for my 3-HBA derivative. Why is this happening?
A: Peak tailing is usually caused by undesirable secondary interactions between the analyte and the stationary phase. For 3-HBA derivatives, there are two primary culprits:
-
Ionic Interactions: The molecule has both a basic hydrazine group and an acidic carboxylic acid group. Depending on the mobile phase pH, these groups can be charged. If using a standard C18 column, free silanol groups on the silica surface are deprotonated and negatively charged above pH ~4. A protonated hydrazine moiety can then interact ionically with these silanol groups, causing tailing.
-
Metal Chelation: The hydrazine and carboxylate groups can act as a chelating agent for trace metals (e.g., iron, nickel) present in the HPLC system (frits, tubing, stator) or on the silica packing itself. This chelation can cause severe peak distortion.
Solutions:
| Problem | Recommended Solution & Explanation |
| Silanol Interactions | Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the silanol groups (Si-OH), minimizing ionic interactions. It also ensures the carboxylic acid of the analyte is fully protonated, leading to more consistent retention.[4] |
| Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue. | |
| Metal Chelation | Add a Competing Chelator: Add a small amount (e.g., 0.5 mM) of Ethylenediaminetetraacetic acid (EDTA) to your mobile phase. EDTA is a strong chelating agent that will bind to stray metal ions in the system, preventing them from interacting with your analyte. |
| System Passivation: If metal contamination is severe, passivate the HPLC system by flushing with a solution of nitric acid (consult your HPLC manufacturer's guidelines first) followed by thorough washing with water and mobile phase. |
Troubleshooting LC-MS Analysis
Q: My LC-MS analysis shows the correct mass, but the signal is weak and unstable. What can I do?
A: Weak and unstable signals in LC-MS for 3-HBA derivatives often stem from poor ionization efficiency or in-source reactions.
Causality and Solutions:
-
Ionization Suppression: The carboxylic acid group makes the molecule ideal for negative-ion mode electrospray ionization (ESI-), while the hydrazine group can be protonated for positive-ion mode (ESI+). However, mobile phase additives can suppress ionization. High concentrations of non-volatile buffers (e.g., phosphate) are incompatible with MS. TFA, while excellent for chromatography, is a known ion-suppressing agent in ESI-.
-
Solution: Use volatile mobile phase modifiers. For ESI+, 0.1% formic acid is the standard choice.[4] For ESI-, 0.1% acetic acid or a very low concentration of ammonium acetate/formate can be effective without causing significant suppression.
-
-
In-Source Hydrolysis: The ESI source is a high-energy environment. The combination of heat and electric potential can cause the labile hydrazone bond to break apart (hydrolyze) within the source, leading to a diminished signal for the parent ion and an increased signal for the starting materials.
-
Solution: Optimize MS source parameters. Reduce the source temperature and fragmentor/cone voltage to the minimum required for good sensitivity. This provides less energy for in-source decay.
-
Q: I'm seeing unexpected adducts in my mass spectrum. What are they?
A: Adduct formation is common in ESI-MS. For 3-HBA derivatives, you should look for the following:
| Ionization Mode | Common Adducts | Explanation |
| Positive (ESI+) | [M+H]+ | The expected protonated molecule. |
| [M+Na]+, [M+K]+ | Sodium and potassium adducts from glassware, solvents, or buffers. | |
| [M+NH4]+ | Ammonium adducts, often seen when using ammonium-based buffers. | |
| [M+ACN+H]+ | Acetonitrile adducts, common when ACN is the organic mobile phase. | |
| Negative (ESI-) | [M-H]- | The expected deprotonated molecule (at the carboxylic acid). |
| [M+HCOO]- | Formate adducts when using formic acid in the mobile phase. | |
| [M+Cl]- | Chloride adducts, can arise from chlorinated solvents or sample matrix. |
Confirmation: The isotopic pattern and mass difference can confirm the adduct. For example, a sodium adduct [M+Na]+ will be 22.989 Da higher than the protonated molecule [M+H]+.
Workflow for Identifying Unknown MS Peaks
Caption: A logical workflow for the initial identification of unexpected signals in LC-MS analysis.
References
- 1. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of low molecular weight aldehydes in air samples by capillary electrophoresis after derivatization with 4-hydrazinobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. This compound | 38235-71-1 [chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. This compound | 38235-71-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Removal of Excess 3-Hydrazinobenzoic Acid from Reaction Mixtures
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing excess 3-hydrazinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues. Here, we combine established chemical principles with field-proven insights to streamline your workflow and enhance the purity of your target compounds.
Understanding the Challenge: The Amphoteric Nature of this compound
This compound is a versatile reagent in organic synthesis. However, its removal from a reaction mixture can be challenging due to its amphoteric nature, possessing both a weakly acidic carboxylic acid group and a weakly basic hydrazine moiety. This dual reactivity, combined with its high polarity, often complicates standard purification techniques. This guide will provide a systematic approach to tackling these challenges.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [3][4] |
| Melting Point | 191-194 °C | [5] |
| Solubility in Water | Very soluble | [5][6][7] |
| pKa (predicted) | Carboxylic Acid: ~4.14, Hydrazinium ion: ~5.0 | [8] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup and purification of your reaction mixture, providing detailed explanations and step-by-step protocols.
Problem 1: My target compound is co-extracted with this compound during aqueous workup.
Cause: This typically occurs when the pH of the aqueous phase is not optimized to selectively ionize the this compound without affecting the solubility of your target compound. The amphoteric nature of this compound means it can be extracted into either acidic or basic aqueous layers.
Solution: pH-Controlled Liquid-Liquid Extraction
The key is to exploit the different pKa values of this compound and your compound of interest.
Step-by-Step Protocol for Liquid-Liquid Extraction:
-
Initial Assessment: Determine the acidic/basic/neutral nature of your target compound.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash (to remove the carboxylic acid moiety):
-
Wash the organic layer with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). This will deprotonate the carboxylic acid group of this compound, forming the water-soluble carboxylate salt, which will partition into the aqueous phase.
-
Separate the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.
-
-
Acidic Wash (to remove the hydrazine moiety):
-
Following the basic wash, wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or 5% aqueous citric acid. This will protonate the basic hydrazine group, forming the water-soluble hydrazinium salt.
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
-
Final Wash and Drying:
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Causality: By performing sequential washes with base and then acid, you ensure the removal of this compound in its salt forms, while a neutral organic product remains in the organic phase.[2][9]
Problem 2: this compound co-elutes with my product during silica gel column chromatography.
Cause: The high polarity of this compound can lead to significant tailing and co-elution with polar products on silica gel, especially if the eluent system is not optimized.
Solution: Optimized Silica Gel Column Chromatography
Step-by-Step Protocol for Column Chromatography:
-
Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).[1][10]
-
Eluent Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point for separating aromatic acids is a mixture of hexanes (or heptane) and ethyl acetate.[11]
-
To improve the separation and reduce tailing of the acidic this compound, consider adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent system. This will suppress the ionization of the carboxylic acid group, reducing its strong interaction with the silica gel.
-
A gradient elution from 100% hexanes to a mixture of hexanes/ethyl acetate, and finally to ethyl acetate with 1% acetic acid, is often effective.
-
-
Loading: For highly polar crude mixtures, dry loading onto silica gel is recommended to improve the resolution of the separation.[12]
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing your purified product.
Causality: The acidic additive in the eluent protonates the this compound, reducing its polarity and minimizing strong ionic interactions with the silica surface, allowing for a cleaner separation.
Problem 3: My product is sensitive to acidic or basic conditions, making extraction difficult.
Cause: Some target compounds may degrade or undergo side reactions under the acidic or basic conditions required for liquid-liquid extraction.
Solution 1: Scavenger Resins
Scavenger resins are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.[13][14]
-
For the Hydrazine Moiety: Use an isocyanate-functionalized or sulfonyl chloride-functionalized polystyrene resin. These electrophilic resins will react with the nucleophilic hydrazine group of this compound.
Step-by-Step Protocol for Scavenger Resins:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, THF).
-
Resin Addition: Add the scavenger resin (typically 2-4 equivalents relative to the excess this compound).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the removal of the this compound by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Concentration: Wash the resin with the solvent and combine the filtrates. Concentrate the solution to obtain your purified product.[15]
Solution 2: Chemical Quenching
In this approach, a reagent is added to the reaction mixture to selectively react with the excess this compound, converting it into a new compound that is easier to remove.
-
Reaction with an Aldehyde or Ketone: Adding a simple aldehyde or ketone (e.g., acetone) to the reaction mixture will convert the hydrazine group into a hydrazone.[16][17] This often changes the polarity and solubility of the molecule, facilitating its removal by extraction or chromatography.
Step-by-Step Protocol for Chemical Quenching with Acetone:
-
Addition: After the primary reaction is complete, add an excess of acetone to the reaction mixture.
-
Stirring: Stir at room temperature for 1-2 hours to allow for the formation of the hydrazone.
-
Workup: Proceed with a standard aqueous workup. The resulting hydrazone will have different solubility properties than the starting this compound, often making it easier to separate.
Frequently Asked Questions (FAQs)
Q1: Can I remove excess this compound by crystallization?
A1: Yes, this is a viable option if your target compound has significantly different solubility properties. This compound is highly soluble in water and polar organic solvents like methanol and DMSO, but has lower solubility in less polar solvents.[6][8] If your product is less polar, you may be able to selectively crystallize it from a solvent system where the this compound remains in the mother liquor. This often requires careful solvent screening and optimization of crystallization conditions.
Q2: I am concerned about the toxicity of hydrazine compounds. What are the safety precautions for handling this compound?
A2: this compound, like other hydrazine derivatives, should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
Q3: Can I use a strong oxidizing agent like bleach (sodium hypochlorite) to quench the excess this compound?
A3: While sodium hypochlorite can oxidize and destroy hydrazines, this is a very harsh method that can also degrade many organic products.[18][19] This approach is generally not recommended for the purification of sensitive organic compounds and is more suitable for the neutralization of hydrazine waste.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound can be visualized on a TLC plate using a UV lamp (254 nm) due to its aromatic ring. Additionally, staining with a potassium permanganate (KMnO₄) solution can be effective, as the hydrazine moiety is readily oxidized.
Visualizing the Workflow
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of the appropriate purification method.
Experimental Workflow for pH-Controlled Extraction
Caption: A typical workflow for the removal of this compound using pH-controlled liquid-liquid extraction.
References
-
Britannica. Raschig process | chemistry. Retrieved from [Link]
-
Wikipedia. Scavenger resin. Retrieved from [Link]
-
Filo. (2025, October 14). The product obtained when acetone reacts with hydrazine followed by heati... Retrieved from [Link]
-
Wikipedia. Acetone hydrazone. Retrieved from [Link]
-
SciSpace. (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Retrieved from [Link]
-
Sarthaks eConnect. (2021, November 17). What is the action of hydrazine on : (1) formaldehyde (2) acetone ?. Retrieved from [Link]
-
DTIC. (n.d.). Products of the Hypochlorite Oxidation of Hydrazine Fuels. Retrieved from [Link]
-
LookChem. Production of Hydrazine. Chempedia. Retrieved from [Link]
-
The Complete Guide. (2010, November 11). Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process. Retrieved from [Link]
-
DTIC. (n.d.). Ion Chromatography with Electrochemical Detection for Hydrazine Quantitation in Environmental Samples. Retrieved from [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
FINEAMIN. Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. Retrieved from [Link]
-
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]
-
ChemWorld. Hydrazine Oxygen Scavenger - 5 & 55 Gallons. Retrieved from [Link]
-
American Chemical Society. (n.d.). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Retrieved from [Link]
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
CU Boulder Organic Chemistry. Column chromatography. Retrieved from [Link]
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
FINEAMIN SWISS Chemicals. Hydrazine Replacement. Retrieved from [Link]
- Google Patents. Hydrazine purification.
-
MDPI. (n.d.). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Retrieved from [Link]
- Google Patents. Processes for removing hydrazine from hydroxylamine solutions.
-
Organic Syntheses Procedure. 4. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from [Link]
-
PubChem. 2-Hydrazinobenzoic acid. Retrieved from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 38235-71-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger [fineamin.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The product obtained when acetone reacts with hydrazine followed by heati.. [askfilo.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Metal Scavengers [sigmaaldrich.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. sarthaks.com [sarthaks.com]
- 18. Raschig process | chemistry | Britannica [britannica.com]
- 19. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing pH for 3-Hydrazinobenzoic Acid Labeling of Glycans
Welcome to the technical support center for optimizing 3-Hydrazinobenzoic acid (3-HBA) labeling of glycans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical bioconjugation technique. Here, we will delve into the chemical principles governing the reaction, provide detailed protocols, and offer solutions to common challenges to ensure you achieve robust and reproducible results in your glycan analysis.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for the this compound labeling of glycans?
The pH of the reaction mixture is arguably the most critical parameter in the successful labeling of glycans with this compound. The reaction proceeds via a hydrazone formation, which is a two-step process: the nucleophilic attack of the hydrazine on the aldehyde group of the open-ring form of the glycan, followed by an acid-catalyzed dehydration to form the stable C=N double bond of the hydrazone.[1]
The pH plays a dual role in this mechanism:
-
Activation of the Carbonyl Group: A moderately acidic environment protonates the carbonyl oxygen of the glycan's aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine group of 3-HBA.
-
Maintaining Nucleophilicity of the Hydrazine: The hydrazine group of 3-HBA is a potent nucleophile in its unprotonated form. If the pH is too low (too acidic), the hydrazine group (-NH-NH2) will be protonated to form a hydrazinium ion (-NH-NH3+). This positive charge renders it non-nucleophilic, thereby inhibiting the initial step of the reaction.[2]
Therefore, an optimal pH is a delicate balance between ensuring sufficient activation of the glycan's aldehyde group without excessively protonating the 3-HBA's hydrazine group.
Q2: What is the theoretical optimal pH for 3-HBA labeling and why?
The theoretical optimal pH for hydrazone formation is typically in the range of 4.5 to 5.5.[3] This is because the rate of the reaction is dependent on the concentration of both the protonated aldehyde and the unprotonated hydrazine.
The reaction rate is maximized when there is a significant concentration of both the reactive, unprotonated hydrazine and the activated, protonated aldehyde. This condition is met in a moderately acidic environment. At a pH of around 5, a sufficient portion of the aldehyde groups are protonated to be reactive, while a significant fraction of the 3-HBA molecules remain in their nucleophilic, unprotonated hydrazine form.
Q3: What is a practical pH range to use for my experiments?
For practical applications, a pH range of 4.5 to 5.5 is recommended for 3-HBA labeling of glycans. This is often achieved using a volatile buffer such as ammonium acetate or by the addition of acetic acid.[5][6] Some protocols for similar hydrazide tags have found success with higher concentrations of acetic acid, for instance, 45% acetic acid was found to be optimal in one study for an INLIGHT™ hydrazide reagent.[7] However, it is crucial to start with a milder condition and optimize for your specific glycans and experimental setup, as highly acidic conditions can lead to the degradation of sensitive glycans, such as the loss of sialic acids.
Troubleshooting Guide
Problem 1: Low Labeling Efficiency
Possible Cause:
-
Suboptimal pH: This is the most common reason for low labeling efficiency. If the pH is too high (> 6.0), the dehydration step is slow. If the pH is too low (< 4.0), the 3-HBA is protonated and non-nucleophilic.
-
Reagent Degradation: this compound can oxidize over time. Ensure you are using a fresh or properly stored reagent.
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) will compete with the glycans for labeling.
Solutions:
-
Verify and Optimize pH:
-
Use a calibrated pH meter to check the pH of your reaction mixture.
-
Prepare a fresh buffer solution. A common starting point is 100 mM ammonium acetate buffer, pH 5.0.
-
Alternatively, use a solution of dimethyl sulfoxide (DMSO) containing acetic acid. The concentration of acetic acid can be optimized, starting from around 1-5% (v/v).[8]
-
-
Use Fresh Reagents:
-
Prepare a fresh solution of 3-HBA for each experiment.
-
-
Optimize Reaction Conditions:
-
Increase the incubation time (e.g., from 1 hour to 2-4 hours).
-
Increase the reaction temperature. A common temperature for reductive amination and similar labeling chemistries is 65°C.[8]
-
-
Ensure a Clean Sample:
-
If your glycan sample is in a buffer containing primary amines, perform a buffer exchange into a suitable buffer like water or a volatile buffer before labeling.
-
Problem 2: Inconsistent Labeling Results
Possible Cause:
-
Inconsistent pH: Small variations in pH between experiments can lead to significant differences in labeling efficiency.
-
Variable Reagent Concentration: Inaccurate pipetting of the 3-HBA or glycan solution.
-
Sample-to-Sample Variation in Contaminants: The presence of varying amounts of interfering substances in different samples.
Solutions:
-
Strict pH Control:
-
Use a reliable buffer system and always verify the pH before starting the reaction.
-
-
Precise Reagent Handling:
-
Use calibrated pipettes and prepare master mixes of your labeling reagents to add to each sample, minimizing pipetting errors.
-
-
Consistent Sample Preparation:
-
Implement a standardized sample cleanup protocol before the labeling step to remove any potential contaminants.
-
Problem 3: Degradation of Sialylated Glycans
Possible Cause:
-
Excessively Acidic Conditions: Sialic acids are acid-labile and can be cleaved from glycans at low pH, especially when combined with high temperatures.
Solutions:
-
Use a Milder pH:
-
Adjust the pH to the higher end of the optimal range (e.g., pH 5.5).
-
-
Lower the Reaction Temperature:
-
Try performing the labeling at a lower temperature (e.g., 37°C or 50°C) for a longer duration.
-
-
Minimize Incubation Time:
-
Optimize the reaction to find the shortest incubation time that provides adequate labeling efficiency.
-
Experimental Protocols
Protocol 1: Preparation of 3-HBA Labeling Reagent
Materials:
-
This compound (3-HBA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glacial Acetic Acid
Procedure:
-
Prepare a 0.5 M solution of 3-HBA in DMSO. For example, dissolve 76.1 mg of 3-HBA in 1 mL of anhydrous DMSO.
-
Prepare the labeling solution by mixing the 3-HBA solution with glacial acetic acid. A common starting ratio is 1:1 (v/v). This will result in a solution that is approximately 0.25 M 3-HBA in a 50% acetic acid/DMSO mixture. The high concentration of acetic acid contributes to the acidic environment needed for the reaction.
Note: The optimal concentration of acetic acid may need to be determined empirically for your specific application.
Protocol 2: 3-HBA Labeling of Released N-Glycans
Materials:
-
Dried, purified N-glycan sample
-
3-HBA labeling reagent (from Protocol 1)
-
Heating block or oven set to 65°C
Procedure:
-
To your dried glycan sample, add 10-20 µL of the 3-HBA labeling reagent.
-
Vortex briefly to ensure the glycans are fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-4 hours.
-
After incubation, cool the reaction to room temperature.
-
The labeled glycans are now ready for purification to remove excess labeling reagent. Solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase is a common method for this purification.
Data Presentation
| Parameter | Recommended Range | Rationale |
| pH | 4.5 - 5.5 | Balances activation of the glycan aldehyde and nucleophilicity of the 3-HBA hydrazine.[2][3] |
| Temperature | 50 - 65°C | Promotes reaction kinetics. Lower temperatures may be needed for sensitive glycans.[8] |
| Reaction Time | 2 - 4 hours | Ensures the reaction proceeds to completion. |
| 3-HBA Concentration | 0.1 - 0.5 M | A molar excess of the labeling reagent drives the reaction forward. |
Visualizations
Chemical Reaction Workflow
Caption: Workflow for 3-HBA labeling of glycans.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low 3-HBA labeling efficiency.
References
-
Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. (n.d.). Retrieved from [Link]
-
A robust glycan labeling strategy using a new cationic hydrazide tag for MALDI-MS-based rapid and sensitive glycomics analysis. (2020). Talanta, 219, 121356. Retrieved from [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014). Bioconjugate Chemistry, 25(10), 1761–1772. Retrieved from [Link]
-
Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent. (2018). Journal of Mass Spectrometry, 53(1), 58-66. Retrieved from [Link]
-
Glycan labeling strategies and their use in identification and quantification. (2011). Analytical and Bioanalytical Chemistry, 401(8), 2335–2355. Retrieved from [Link]
-
Glycan Labeling. (n.d.). Creative Biolabs. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Plausible mechanism of hydrazone formation reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. (2013). Organic Letters, 15(6), 1278–1281. Retrieved from [Link]
-
Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. (2000). Acta Biochimica Polonica, 47(3), 827-838. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A robust glycan labeling strategy using a new cationic hydrazide tag for MALDI-MS-based rapid and sensitive glycomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise in Mass Spectrometry with 3-Hydrazinobenzoic Acid Derivatization
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Hydrazinobenzoic acid (3-HBA) for the analysis of aldehydes and ketones in mass spectrometry. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your results. While not a direct matrix for background reduction, 3-HBA serves as a powerful derivatizing agent, significantly enhancing the signal intensity and specificity of target analytes, thereby improving the signal-to-noise ratio in complex samples.
Understanding the Role of this compound in Mass Spectrometry
This compound is a valuable tool for the analysis of carbonyl compounds (aldehydes and ketones) by liquid chromatography-mass spectrometry (LC-MS). Many low-molecular-weight aldehydes and ketones are challenging to analyze directly due to their volatility, low ionization efficiency, and the presence of interfering compounds in the sample matrix.[1] 3-HBA reacts with the carbonyl group of these analytes to form stable hydrazones.[2][3] This derivatization offers several advantages:
-
Increased Ionization Efficiency: The resulting hydrazone derivatives are more readily ionized in the mass spectrometer, leading to a stronger signal.[4]
-
Improved Chromatographic Separation: The derivatized analytes exhibit better retention and peak shape on reverse-phase HPLC columns.[5]
-
Enhanced Specificity: By targeting only carbonyl-containing compounds, the complexity of the sample is reduced, and the chances of co-eluting interferences are minimized.[6]
Ultimately, these benefits contribute to a significantly improved signal-to-noise ratio, allowing for more sensitive and reliable quantification of aldehydes and ketones.
Troubleshooting Guide: 3-HBA Derivatization and LC-MS Analysis
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Derivatization Product Detected
Question: I am not seeing the expected mass for my 3-HBA derivatized analyte, or the signal is very weak. What could be the problem?
Answer: This is a common issue that can stem from several factors related to the derivatization reaction itself. Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on pH, temperature, and reaction time.
-
pH: The nucleophilic attack of the hydrazine on the carbonyl group is pH-dependent. Ensure your reaction buffer is at the optimal pH. For many applications, a slightly acidic environment is beneficial.
-
Temperature and Time: The reaction kinetics can be slow at room temperature. Optimization studies for similar derivatizing agents have shown that incubation at elevated temperatures (e.g., 60°C) for a specific duration (e.g., 60 minutes) can significantly improve the yield of the derivative.[7] However, be mindful of the thermal stability of your analyte. It's recommended to perform a time-course and temperature-optimization experiment for your specific analytes.[8][9]
-
-
Reagent Quality and Concentration:
-
3-HBA Solution: Prepare your 3-HBA solution fresh. Over time, the reagent can degrade.
-
Molar Ratio: Ensure you are using a sufficient molar excess of 3-HBA relative to the expected concentration of your analyte to drive the reaction to completion.
-
-
Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction.
-
Sample Clean-up: Consider a preliminary sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.
-
Solvent Choice: The derivatization reaction is often performed in an organic solvent like acetonitrile.[7] Ensure your sample is soluble and stable in the chosen solvent.
-
Issue 2: Poor Peak Shape and Chromatographic Resolution
Question: My derivatized analyte is showing poor peak shape (e.g., tailing or fronting) or is not well-separated from other peaks. How can I improve this?
Answer: Chromatographic issues with derivatized analytes can often be resolved by optimizing your LC method.
-
Mobile Phase Composition:
-
pH: The pH of your mobile phase can affect the ionization state of the 3-HBA derivative and its interaction with the stationary phase. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to improve peak shape.
-
Organic Modifier: Adjusting the gradient of your organic solvent (e.g., acetonitrile or methanol) can improve the separation of your derivatized analyte from other components.
-
-
Column Choice: A standard C18 column is often suitable for the separation of 3-HBA derivatives.[3] However, if you are experiencing co-elution with other matrix components, you may need to try a column with a different selectivity.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.
Issue 3: High Background Noise in the Mass Spectrum
Question: Even after derivatization, I am still observing high background noise in my mass spectrum, which is limiting my sensitivity. What are the potential sources and solutions?
Answer: While derivatization with 3-HBA enhances the signal of your target analyte, background noise can still be an issue. Here are some common sources and mitigation strategies:
-
Contaminated Solvents and Reagents:
-
Solvent Purity: Always use LC-MS grade solvents and reagents. Lower grade solvents can contain impurities that contribute to background noise.[10]
-
Fresh Mobile Phase: Prepare your mobile phases fresh daily to prevent microbial growth and the leaching of contaminants from storage containers.
-
-
Carryover from Previous Injections:
-
Injector Wash: Implement a robust injector wash routine between samples, using a strong solvent to remove any residual sample from the injection port and needle.[11]
-
-
Matrix Effects: Complex sample matrices can introduce a high level of background ions.
-
Enhanced Sample Preparation: If you are working with a particularly "dirty" matrix (e.g., plasma, tissue extracts), a more rigorous sample clean-up procedure may be necessary.
-
Diversion Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar matrix components may be eluting.
-
-
Instrument Contamination: The mass spectrometer itself can be a source of background noise.
-
System Cleaning: Regularly clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations.
-
Frequently Asked Questions (FAQs)
Q1: What types of analytes can be derivatized with this compound?
A1: this compound is primarily used for the derivatization of aldehydes and ketones.[2][3] The hydrazine group reacts with the carbonyl group of these analytes to form a stable hydrazone.
Q2: How does derivatization with 3-HBA improve the signal-to-noise ratio?
A2: Derivatization improves the signal-to-noise ratio in several ways:
-
Signal Enhancement: The resulting 3-HBA derivatives have a higher ionization efficiency compared to the underivatized aldehydes and ketones, leading to a stronger signal in the mass spectrometer.[4]
-
Noise Reduction (Indirectly): By selectively reacting with carbonyl compounds, the derivatization process can help to simplify the sample matrix and reduce interferences from other non-reactive compounds, which can contribute to background noise.[6]
Q3: What are the typical reaction conditions for 3-HBA derivatization?
A3: Optimal reaction conditions should be determined empirically for your specific application. However, a good starting point is to incubate your sample with an excess of 3-HBA in an organic solvent like acetonitrile at a slightly elevated temperature (e.g., 60°C) for 60 minutes.[7]
Q4: Are 3-HBA derivatives stable?
A4: Hydrazones formed from the reaction of 3-HBA with aldehydes and ketones are generally stable.[2] However, it is good practice to analyze the derivatized samples within a reasonable timeframe and to store them at a low temperature (e.g., 4°C) to prevent any potential degradation.[12] For long-term storage, freezing at -20°C or -80°C is recommended.
Q5: What are the expected fragmentation patterns for 3-HBA derivatives in MS/MS?
A5: The fragmentation of 3-HBA derivatives will depend on the structure of the original aldehyde or ketone. Generally, you can expect to see characteristic fragments corresponding to the this compound moiety and fragments related to the structure of the analyte. It is crucial to optimize the collision energy for each specific derivative to obtain characteristic and intense product ions for multiple reaction monitoring (MRM) assays.
Experimental Protocols
Protocol 1: Preparation of this compound (3-HBA) Derivatizing Reagent
Materials:
-
This compound
-
LC-MS grade acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out an appropriate amount of this compound.
-
Dissolve the 3-HBA in LC-MS grade acetonitrile to a final concentration of 10 mg/mL.
-
Vortex the solution until the 3-HBA is completely dissolved.
-
Briefly centrifuge the solution to pellet any undissolved particulates.
-
Use the supernatant for the derivatization reaction. It is recommended to prepare this solution fresh.
Protocol 2: Derivatization of Aldehydes/Ketones in a Standard Solution
Materials:
-
Standard solution of your target aldehyde(s) or ketone(s)
-
Prepared 3-HBA derivatizing reagent (from Protocol 1)
-
Heating block or water bath
-
LC vials
Procedure:
-
In an LC vial, add 50 µL of your standard solution.
-
Add 50 µL of the 10 mg/mL 3-HBA derivatizing reagent.
-
Cap the vial and vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 60 minutes.[7]
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for LC-MS analysis. It may be necessary to dilute the sample with the initial mobile phase before injection.
Data Presentation
Table 1: Example of Improved Detection Limits with Derivatization
| Analyte | Method | Limit of Detection (LOD) | Reference |
| Low-molecular aldehydes | 3-HBA Derivatization with HPLC-UV | < 0.5 mg/L | [2] |
| Tricarboxylic acid cycle acids | 3-Nitrophenylhydrazine Derivatization with LC-MS/MS | 10 pM - 800 pM | [13] |
Note: The data in this table is for illustrative purposes to show the potential for improvement in detection limits with derivatization. The second entry uses a different derivatizing agent but highlights the significant increase in sensitivity that can be achieved.
Visualizations
Workflow for 3-HBA Derivatization and LC-MS Analysis
Caption: A typical workflow for the analysis of aldehydes and ketones using 3-HBA derivatization followed by LC-MS.
This compound Derivatization Reaction
Caption: The chemical reaction between an aldehyde/ketone and 3-HBA to form a stable hydrazone.
References
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
- Derivatization reaction optimization.
- Optimization of derivatization reagents and the reaction conditions.
- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. PubMed.
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central.
- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD | Request PDF.
- Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design and three-way calibration in the determination of non-steroidal anti-inflammatory drugs in bovine milk by gas chrom
- Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega.
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC - NIH.
- Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatiz
- Proposed pathway for the fragmentation of 3a-hydroxytibolone (analyte).
- Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry: Fragment
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - US.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
- Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation for sensitive LC-MS/MS method. ScienceDirect.
- Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.
- Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH.
- Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. PubMed.
- Derivatization in Mass Spectrometry. Spectroscopy Online.
- common interferences in the LC-MS/MS analysis of 3-Indoleacetonitrile. Benchchem.
- Interference Testing and Mitig
- Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
- Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry.
- Derivatization methods for the LC-MS/MS analyses of steroids.
Sources
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]
Technical Support Center: Method Development for Separating 3-Hydrazinobenzoic Acid Isomers
Welcome to the technical support center for the analytical separation of 3-Hydrazinobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during method development. Separating positional isomers like the 2-, 3-, and 4-hydrazinobenzoic acids can be a significant analytical challenge due to their nearly identical physicochemical properties.[1][2] This resource offers practical, field-proven insights to help you achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: this compound and its positional isomers (2- and 4-hydrazinobenzoic acid) have the same molecular formula and weight.[3] They differ only in the substitution pattern on the benzene ring, leading to very similar polarities, pKa values, and solubilities.[4] Consequently, achieving baseline separation requires chromatographic methods with high selectivity to exploit these subtle structural differences.[5] Standard reversed-phase HPLC methods using C18 columns may result in poor resolution or co-elution.[1]
Q2: What is a good starting point for HPLC method development for these isomers?
A2: For initial method development, a reversed-phase HPLC approach is a logical starting point. However, careful selection of the stationary phase and mobile phase is crucial. Instead of a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer alternative selectivities for aromatic positional isomers through pi-pi interactions.[2][5]
A good starting mobile phase could be a gradient elution with:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Initial Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase it. A single gradient run can provide a good overview of the separation and help determine if an isocratic method is feasible.[6]
Q3: How does mobile phase pH affect the separation of these acidic isomers?
A3: The pH of the mobile phase is a critical parameter for ionizable compounds like hydrazinobenzoic acids. The carboxylic acid and hydrazine functional groups have different pKa values. To ensure consistent retention and good peak shape, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[1][7] For these acidic compounds, a mobile phase pH in the acidic range (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column and minimizing peak tailing.[8]
Q4: Can I use Gas Chromatography (GC) to separate these isomers?
A4: Direct GC analysis of hydrazinobenzoic acids is challenging due to their low volatility and polar nature.[9] To make them suitable for GC, a derivatization step is necessary to convert the polar functional groups into more volatile derivatives.[9] Silylation, to form trimethylsilyl (TMS) esters, is a common derivatization technique for carboxylic acids.[9][10] After derivatization, a GC-MS method can be developed for separation and identification.[9][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
HPLC Troubleshooting
Issue 1: Poor Resolution or Co-eluting Peaks
If you are observing overlapping or completely co-eluting peaks for the this compound isomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Detailed Steps:
-
Mobile Phase Optimization:
-
Solvent Strength: If peaks are eluting too early, decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase.[1] This will increase retention times and provide more opportunity for the stationary phase to interact differently with the isomers.
-
Solvent Type: The choice between acetonitrile and methanol can alter selectivity.[1] If you are using acetonitrile, try switching to methanol, or vice-versa.
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds.[12][13] Methodically adjust the pH within a stable range for your column (typically pH 2-8 for silica-based columns) to find the optimal selectivity.[8]
-
-
Stationary Phase Selection:
-
If mobile phase optimization is insufficient, the stationary phase chemistry is likely not suitable. As mentioned in the FAQs, Phenyl-Hexyl or PFP columns are excellent alternatives to C18 for separating aromatic isomers.[5]
-
Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide the necessary selectivity for separating isomers with both hydrophobic and ionic characteristics.[14][15]
-
-
Temperature Control:
-
Flow Rate:
-
Decreasing the flow rate can lead to higher column efficiency and better resolution, although it will increase the analysis time.[17]
-
Issue 2: Peak Tailing
Peak tailing is a common issue, especially with acidic or basic compounds, and can affect peak integration and resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions | The hydrazine group can interact with residual silanols on the silica backbone of the column, causing tailing. Ensure the mobile phase pH is low enough to protonate the silanols and minimize these interactions. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help, but be mindful of its UV cutoff if using a UV detector.[8] |
| Column Overload | Injecting too much sample can lead to peak distortion.[8] Reduce the injection volume or the concentration of your sample. |
| Column Contamination or Void | A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column and if the problem persists, try flushing or replacing the analytical column.[16][18] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of the analytes, it can lead to inconsistent ionization and peak tailing.[1] Adjust the pH to be at least 2 units away from the pKa.[7] |
Issue 3: Fluctuating Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
Troubleshooting Fluctuating Retention Times
Caption: Common causes for retention time variability in HPLC.
Detailed Checks:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[16] Inadequate equilibration is a common cause of retention time drift, especially at the beginning of a run.[13]
-
Mobile Phase Preparation:
-
Temperature Control: Use a column oven to maintain a consistent temperature. Fluctuations in ambient lab temperature can affect retention times.[13]
-
System Check: Check for any leaks in the HPLC system, as this can lead to pressure fluctuations and, consequently, variable retention times.[18]
GC Troubleshooting (Post-Derivatization)
Issue: Incomplete Derivatization
Incomplete derivatization will lead to poor peak shapes, low response, and inaccurate quantification.
Solutions:
-
Optimize Reaction Conditions: The efficiency of the derivatization reaction is dependent on temperature and time. Experiment with increasing the reaction temperature or extending the reaction time to drive the reaction to completion.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the derivatizing agent (e.g., BSTFA for silylation) to react with all the active hydrogens in your sample.
-
Sample Dryness: The presence of water can interfere with many derivatization reactions, especially silylation. Ensure your sample extract is completely dry before adding the derivatization reagent.
TLC Method Development and Troubleshooting
Thin-Layer Chromatography (TLC) is an excellent tool for quickly screening solvent systems before moving to HPLC or column chromatography.[19]
Developing a TLC Method:
-
Prepare the Plate: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[20]
-
Spot the Plate: Dissolve your sample in a volatile solvent and use a capillary tube to spot a small amount onto the baseline.[19]
-
Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. The solvent level should be below the baseline.[21]
-
Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[19]
Troubleshooting TLC:
-
Streaking: If your spots are streaking, it may be due to the acidic nature of the compounds.[19] Adding a small amount of acetic acid to your eluting solvent can often resolve this issue.[22]
-
Poor Separation: If the spots are not well-separated, you need to adjust the polarity of your solvent system.
-
If the spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the more polar solvent.
-
If the spots run with the solvent front, the solvent is too polar. Decrease the proportion of the more polar solvent.
-
Experimental Protocols
Protocol 1: HPLC Method for Separation of this compound Isomers
This protocol provides a starting point for method development.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-17 min: 50% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the mixed isomers in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
Protocol 2: GC-MS Analysis via Silylation
This protocol is for the analysis of the isomers after derivatization.
-
Derivatization:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (10:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
References
- BenchChem Technical Support Team. (2025). optimizing mobile phase composition for HPLC separation of xylenol isomers. Benchchem.
- Benchchem. (2025). Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives. Benchchem.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell.
- ACE. (n.d.). HPLC Troubleshooting Guide. ACE.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline.
- Lab-Tools. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Lab-Tools.
- Benchchem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers. Benchchem.
- Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- LCGC International. (2019). Top Three HPLC Method Development Tips. LCGC International.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Department of Chemistry.
- HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. welch-us.com [welch-us.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
- 15. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. realab.ua [realab.ua]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
overcoming solubility issues of 3-Hydrazinobenzoic acid in aqueous buffers
Welcome to the technical support center for 3-Hydrazinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and in-depth answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As Senior Application Scientists, we've consolidated our expertise to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I've seen conflicting information about the solubility of this compound. Some sources claim it is "very soluble in water," yet I'm having trouble dissolving it in my aqueous buffer. Why is this?
This is a common point of confusion. While this compound can be considered soluble in pure water, its solubility is highly dependent on the pH of the solution.[1][2] The molecule is amphoteric, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the hydrazine). The overall charge of the molecule changes with pH, which in turn dramatically affects its solubility in aqueous media. Your buffer's pH is likely at a point where the molecule has minimal charge, leading to lower solubility.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the molecule's properties is crucial for troubleshooting. Here are the key details:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Predicted pKa | 3.96 ± 0.10 | [1] |
| Form | Light yellow to brown powder/crystal | [1] |
The predicted pKa is particularly important as it indicates the pH at which the carboxylic acid group is 50% deprotonated.
Q3: How does the pH of my buffer affect the solubility of this compound?
The solubility of this compound is lowest near its isoelectric point (pI), where the net charge of the molecule is zero. At a pH below the pKa of the carboxylic acid, the molecule will be positively charged (protonated hydrazine group), and at a pH above the pKa, it will be negatively charged (deprotonated carboxyl group). In either charged state, the molecule will be more soluble in aqueous solutions.
Q4: Is there an alternative form of this compound that is more soluble?
Yes, the hydrochloride (HCl) salt of this compound is commercially available.[4][5] Salt formation is a common strategy to increase the solubility of compounds with ionizable groups.[6][7] The HCl salt will readily dissolve in neutral or slightly acidic water to form a solution with a higher concentration than the free acid form.
Troubleshooting Guide: Overcoming Solubility Issues
If you are experiencing difficulty dissolving this compound, follow this troubleshooting guide. The flowchart below provides a high-level overview of the decision-making process, followed by detailed experimental protocols.
Caption: Decision workflow for troubleshooting this compound solubility.
Method 1: pH Adjustment
This is the most direct method to improve the solubility of this compound. The goal is to shift the pH of the buffer away from the molecule's isoelectric point.
Causality: By making the solution more acidic or more basic, you ionize the hydrazine or carboxylic acid group, respectively. This increases the molecule's polarity and its favorable interactions with water, leading to enhanced solubility.
Protocol 1A: Acidic Buffer
-
Prepare a stock solution: Weigh out the desired amount of this compound.
-
Initial Dissolution: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves. This protonates the hydrazine group.
-
Buffer Addition: Add your concentrated buffer stock to the dissolved compound.
-
Final pH Adjustment: Adjust the final pH of the solution to your target acidic pH (ideally below 3.5) using 1 M HCl or 1 M NaOH.
-
Volume Adjustment: Bring the solution to the final desired volume with deionized water.
Protocol 1B: Alkaline Buffer
-
Prepare a stock solution: Weigh out the desired amount of this compound.
-
Initial Dissolution: Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves. This deprotonates the carboxylic acid group.
-
Buffer Addition: Add your concentrated buffer stock to the dissolved compound.
-
Final pH Adjustment: Adjust the final pH of the solution to your target alkaline pH (ideally above 5.0) using 1 M HCl or 1 M NaOH.
-
Volume Adjustment: Bring the solution to the final desired volume with deionized water.
Method 2: Use of Co-solvents
If adjusting the pH is not feasible for your experimental conditions, a co-solvent can be used to increase solubility.[7][8]
Causality: Co-solvents like DMSO or ethanol are less polar than water. They can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent mixture, which can help to solvate the non-polar regions of the this compound molecule.[9]
Protocol 2: Co-solvent Method
-
Prepare a concentrated stock solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or DMF). Gentle warming or sonication may be required.
-
Dilution into Buffer: Slowly add the concentrated organic stock solution to your aqueous buffer with vigorous stirring. It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is low enough not to interfere with your downstream application (typically <1% v/v).
Trustworthiness Check: Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the co-solvent itself.
Method 3: Salt Form Utilization
For applications where the free acid form is not essential, using the hydrochloride salt of this compound is a highly effective solution.[4][5]
Causality: Salts of weak acids or bases are generally more soluble in water than the neutral form of the compound. The hydrochloride salt of this compound will dissociate in solution, yielding the protonated, more soluble form of the molecule.
Protocol 3: Using the Hydrochloride Salt
-
Weighing: Accurately weigh the this compound hydrochloride, accounting for the different molecular weight (188.61 g/mol ).[4]
-
Dissolution: Add the salt directly to your aqueous buffer or deionized water.
-
Stirring: Stir until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
pH Check: Note that dissolving the HCl salt will result in a slightly acidic solution. If your experiment is pH-sensitive, you may need to adjust the pH with a dilute base (e.g., 1 M NaOH) after dissolution.
Summary of Solubility Strategies
| Strategy | Principle | Best For | Considerations |
| pH Adjustment | Ionization of functional groups | Experiments where pH can be varied | Solubility is lowest near the isoelectric point. |
| Co-solvents | Reducing solvent polarity | pH-sensitive experiments | Co-solvent may interfere with the assay; vehicle control is essential. |
| Salt Form | Pre-ionized form of the compound | General use where the free acid is not required | Different molecular weight; results in an acidic solution. |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-80. [Link]
-
Kumar, L., & Singh, I. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(8), 1-10. [Link]
-
Patel, P., & Patel, M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(1), 1-10. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | 38235-71-1 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 5. chemscene.com [chemscene.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
comparison of 3-Hydrazinobenzoic acid and 4-Hydrazinobenzoic acid as derivatization reagents
An In-Depth Technical Guide to 3-Hydrazinobenzoic Acid and 4-Hydrazinobenzoic Acid as Derivatization Reagents
Introduction: The Critical Role of Derivatization in Modern Analytical Chemistry
In the landscape of analytical chemistry, the precise and sensitive quantification of target molecules within complex matrices is paramount. Researchers in drug development, environmental science, and quality control are often faced with analytes that are non-volatile, lack a suitable chromophore for UV detection, or exhibit poor ionization efficiency for mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations. It involves the chemical modification of an analyte to produce a new compound with properties more amenable to the chosen analytical technique.[1]
Among the various classes of derivatization reagents, those targeting carbonyl compounds (aldehydes and ketones) are of significant importance, as these molecules are key indicators of oxidative stress, product stability, and are present in a wide array of biological and environmental samples.[2] Hydrazinobenzoic acids, containing a reactive hydrazine moiety, have emerged as effective reagents for this purpose. They react with carbonyls via nucleophilic addition to form stable hydrazone derivatives, which are readily analyzable.[2][3][4]
This guide provides a comprehensive comparison of two positional isomers: this compound (3-HBA) and 4-Hydrazinobenzoic acid (4-HBA). While structurally similar, the position of the carboxylic acid group relative to the hydrazine group subtly influences their properties and, consequently, their performance as derivatization reagents. This document will delve into their chemical properties, reactivity, and established applications, providing researchers with the necessary data to select the optimal reagent for their analytical challenges.
Physicochemical Properties: A Tale of Two Isomers
The fundamental properties of 3-HBA and 4-HBA dictate their handling, solubility, and storage. While both are crystalline solids, differences in their melting points and reported solubilities can impact reagent preparation and application.
| Property | This compound (3-HBA) | 4-Hydrazinobenzoic Acid (4-HBA) |
| CAS Number | 38235-71-1[5][6] | 619-67-0[7] |
| Molecular Formula | C₇H₈N₂O₂[5][6] | C₇H₈N₂O₂[7] |
| Molecular Weight | 152.15 g/mol [5][6] | 152.15 g/mol [7] |
| Appearance | Light yellow to brown powder/crystal | Light yellow to light brown crystalline powder[7][8] |
| Melting Point | 191 °C[5] | 218 °C (decomposes)[7] |
| Solubility | Very soluble in water[9] | Soluble in DMSO (up to 100 mg/mL) and Methanol.[10] Greater water solubility than DNPH.[2][11] |
| Storage | 2°C - 8°C, tightly sealed container[5] | -20°C under an inert atmosphere for long-term storage.[7][10] |
Reaction Mechanism and Comparative Reactivity
The core of the derivatization process lies in the reaction between the nucleophilic hydrazine group (-NHNH₂) of the reagent and the electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction proceeds through the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield a stable hydrazone.[2][12] This reaction is pH-dependent and can be optimized for efficiency.[3][12]
Caption: A typical workflow for carbonyl analysis using HBA derivatization.
Protocol 1: Derivatization of Aldehydes using 4-Hydrazinobenzoic Acid for HPLC-UV Analysis
This protocol is based on established methods for the analysis of low-molecular-weight aldehydes. [3][12] Materials:
-
4-Hydrazinobenzoic acid (4-HBA)
-
Aldehyde-containing sample or standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Triethylamine for pH adjustment
Procedure:
-
Reagent Preparation: Prepare a 10 mM solution of 4-HBA in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This concentration may need optimization based on the expected analyte concentration.
-
pH Optimization: The reaction is pH-dependent. Adjust the pH of the 4-HBA solution to the optimal range. Studies have shown that a pH around 3-5 is often effective. This is a critical parameter to determine experimentally for your specific analytes. [3]3. Derivatization Reaction:
-
Mix 1.0 mL of the sample (or standard) with 1.0 mL of the pH-adjusted 4-HBA solution in a sealed vial.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture. A moderate temperature increase (e.g., 50-60°C) for 30-60 minutes can improve reaction rates. [12]These conditions should be optimized.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection.
-
Analyze the derivatized sample by Reverse-Phase HPLC with UV detection. The resulting hydrazones typically have a strong absorbance maximum around 290-320 nm. [13]
-
Protocol 2: A General Protocol for Derivatization using this compound
Disclaimer: This is a foundational protocol derived from the principles of hydrazone formation and the known properties of 3-HBA. Due to the limited specific literature, extensive optimization and validation are required.
Materials:
-
This compound (3-HBA)
-
Carbonyl-containing sample or standard
-
Water (HPLC grade) or other suitable polar solvent
-
Acid or base for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Reagent Preparation: Leveraging its high water solubility, prepare a 10 mM aqueous solution of 3-HBA. [9]Ensure the reagent is fully dissolved.
-
pH Adjustment: As with 4-HBA, reaction efficiency will be pH-dependent. Empirically test a range of pH values (e.g., 3 to 7) to find the optimal condition for your analyte.
-
Derivatization Reaction:
-
Combine equal volumes of your sample and the pH-adjusted 3-HBA reagent.
-
Incubate the mixture. Start with conditions similar to 4-HBA (e.g., 50°C for 60 minutes) and optimize as needed.
-
-
Sample Analysis:
-
Analyze the resulting hydrazone derivatives by HPLC-UV or LC-MS. The UV absorbance maximum will need to be determined experimentally but is expected to be in a similar range to the 4-HBA derivatives.
-
Choosing the Right Reagent: A Logic-Based Approach
The selection between 3-HBA and 4-HBA should be a deliberate choice based on the specific requirements of the analysis.
Sources
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]
- 6. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 38235-71-1 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for Aldehyde and Ketone Analysis: Spotlight on 3-Hydrazinobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes and ketones is a critical aspect of product safety and stability assessment. These carbonyl compounds can be present as impurities, degradation products, or even active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis, but the inherent lack of a strong chromophore in many low-molecular-weight aldehydes and ketones necessitates a derivatization step to enhance their detectability. This guide provides an in-depth technical comparison of derivatizing agents, with a special focus on the validation of HPLC methods using 3-Hydrazinobenzoic acid (3-HBA), a promising alternative to traditional reagents.
The Imperative of Derivatization and Method Validation
The validation of an analytical method is a mandatory process in the pharmaceutical industry, ensuring the reliability, reproducibility, and accuracy of the results.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines for method validation.[2] For HPLC methods involving derivatization, this validation process is particularly crucial as it encompasses not only the chromatographic separation but also the chemical reaction itself.
The choice of derivatizing agent significantly impacts the method's performance. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the most common reagent for carbonyl compounds.[3] However, its limitations, including the potential for reagent-related impurities and the stability of the resulting hydrazones, have prompted the search for superior alternatives.
Introducing this compound: A Paradigm Shift in Carbonyl Analysis
Recently, this compound (3-HBA) has emerged as a highly advantageous derivatizing agent for the analysis of aldehydes and ketones by HPLC.[4] Its chemical structure, featuring a hydrazine moiety for reaction with carbonyls and a benzoic acid group that imparts favorable properties, makes it a compelling choice for modern analytical challenges.
The Chemistry of Derivatization with 3-HBA
The derivatization reaction involves a nucleophilic addition of the hydrazine group of 3-HBA to the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, which possesses a strong chromophore, enabling sensitive UV detection.[5]
Caption: Derivatization of an aldehyde or ketone with this compound to form a stable hydrazone.
A Head-to-Head Comparison: 3-HBA vs. Traditional Derivatizing Agents
The selection of a derivatizing agent should be based on a thorough evaluation of its performance characteristics. Here, we compare 3-HBA with the widely used DNPH and another alternative, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
| Feature | This compound (3-HBA) | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |
| Solubility | Good solubility in water and organic solvents.[4] | Limited solubility in water; typically requires acetonitrile.[6] | Good solubility in organic solvents. |
| Reagent Purity & Stability | Generally high purity and good stability.[4] | Can contain impurities that interfere with analysis.[4] | High purity and good stability. |
| Derivative Stability | Forms stable hydrazones.[5] | Hydrazones can be susceptible to degradation, especially with light exposure. | Forms stable oximes, which are generally more stable than hydrazones.[7] |
| Reaction Conditions | Mild conditions, can be performed simultaneously with extraction.[4] | Often requires acidic catalysis and controlled temperatures.[6] | Mild reaction conditions. |
| Detection Method | HPLC-UV | HPLC-UV[6] | GC-ECD, GC-MS, or HPLC-UV |
| Sensitivity | High sensitivity. A related compound, 3-nitrophenylhydrazine, showed superior sensitivity for some aldehydes compared to DNPH.[8] | Good sensitivity, but can be limited by background from reagent impurities.[8] | Excellent sensitivity, especially with GC-ECD. |
The Pillar of Trust: A Deep Dive into HPLC Method Validation with 3-HBA
A robust HPLC method is a self-validating system. The following section outlines the critical validation parameters as stipulated by ICH guidelines and how they are applied to an HPLC method using 3-HBA for the quantification of a target aldehyde.
Caption: Key parameters in the validation of an HPLC method.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[9] For a 3-HBA derivatization method, this involves:
-
Analysis of Blanks: Injection of a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the 3-HBA-aldehyde derivative.
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[10] The HPLC method must be able to separate the 3-HBA derivative of the target aldehyde from all degradation products, thus demonstrating it is "stability-indicating."[6] A degradation of 5-20% is generally considered appropriate for these studies.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8]
-
Procedure: A series of at least five standard solutions of the aldehyde are prepared, derivatized with 3-HBA, and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Accuracy
Accuracy is the closeness of the test results to the true value.[8] It is usually determined by spike recovery studies.
-
Procedure: A known amount of the aldehyde is added (spiked) into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). These samples are then derivatized and analyzed.
-
Calculation: The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100%.
-
Acceptance Criteria: For an assay of a drug substance, the recovery is typically expected to be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[9] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).
-
Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) for the replicate measurements should typically be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). Studies have shown that derivatization with a reagent similar to 3-HBA can achieve LODs in the low fmol range on-column.[8]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] For a 3-HBA derivatization HPLC method, these parameters could include:
-
pH of the reaction mixture
-
Reaction time and temperature
-
HPLC mobile phase composition and pH
-
Column temperature
-
Flow rate
The method is considered robust if the results remain within the acceptance criteria despite these small changes.
Experimental Protocol: Validation of an HPLC Method for Formaldehyde Quantification using 3-HBA
This protocol outlines the key steps for validating an HPLC method for the determination of formaldehyde as a potential impurity in a drug substance.
1. Reagent and Standard Preparation:
-
3-HBA Solution: Prepare a 10 mg/mL solution of this compound in a mixture of purified water and methanol (1:1, v/v).
-
Formaldehyde Stock Solution: Prepare a 1 mg/mL stock solution of formaldehyde in purified water.
-
Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.
2. Sample Preparation and Derivatization:
-
Drug Substance Solution: Dissolve the drug substance in a suitable solvent to a final concentration of 10 mg/mL.
-
Derivatization: To 1 mL of each standard and sample solution, add 0.5 mL of the 3-HBA solution. Vortex and incubate at 50°C for 30 minutes. Allow to cool to room temperature.
3. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
4. Validation Experiments:
-
Perform the validation experiments for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as described in the previous section.
Conclusion: Embracing Superior Analytical Solutions
The validation of HPLC methods for aldehyde and ketone analysis is a rigorous but essential process. The choice of derivatizing agent is a critical determinant of the method's success. This compound presents a compelling alternative to traditional reagents like DNPH, offering advantages in solubility, stability, and ease of use.[4] By following the principles of method validation outlined in this guide and leveraging the superior properties of 3-HBA, researchers and scientists can develop highly reliable and sensitive methods for the quantification of carbonyl compounds, ultimately ensuring the quality and safety of pharmaceutical products.
References
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). National Institutes of Health. Retrieved December 11, 2023, from [Link]
-
A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct. Retrieved December 11, 2023, from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved December 11, 2023, from [Link]
-
HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance. (2016, September 17). International Journal of Chemical and Pharmaceutical Analysis. Retrieved December 11, 2023, from [Link]
-
Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1). Pharmaceutical Outsourcing. Retrieved December 11, 2023, from [Link]
-
analytical method validation and validation of hplc | PPT. (n.d.). Slideshare. Retrieved December 11, 2023, from [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved December 11, 2023, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved December 11, 2023, from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved December 11, 2023, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved December 11, 2023, from [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2025, August 5). ResearchGate. Retrieved December 11, 2023, from [Link]
-
4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018, April 30). Unesp. Retrieved December 11, 2023, from [Link]
-
4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018, September 1). PubMed. Retrieved December 11, 2023, from [Link]
-
4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD | Request PDF. (2025, September 30). ResearchGate. Retrieved December 11, 2023, from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Detection: Evaluating Alternatives to 3-Hydrazinobenzoic Acid
The detection and quantification of carbonyl compounds—aldehydes and ketones—are critical across a spectrum of scientific disciplines, from monitoring oxidative stress in biological systems to ensuring quality control in the food and pharmaceutical industries.[1] Carbonyl groups are introduced into biomolecules, particularly proteins, through oxidative processes or reactions with products of lipid and sugar oxidation, serving as a key biomarker for oxidative damage.[2][3]
For years, reagents like 3-Hydrazinobenzoic acid (3-HBA) have been utilized for derivatizing these carbonyls for analysis. The core principle involves the nucleophilic addition of a hydrazine group to the carbonyl carbon, forming a stable hydrazone derivative that can be detected by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][4] However, the demand for higher sensitivity, improved specificity, and compatibility with diverse analytical platforms has driven the development and adoption of a new generation of reagents. This guide provides an in-depth comparison of prominent alternatives to 3-HBA, supported by experimental logic and protocols to aid researchers in selecting the optimal tool for their specific application.
The Chemistry of Carbonyl Derivatization
The foundational reaction for most carbonyl detection reagents is the formation of a hydrazone. Under mildly acidic conditions, the hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent dehydration step yields the stable C=N double bond of the hydrazone. This process effectively "tags" the original carbonyl compound with a moiety tailored for a specific detection method.
Caption: General reaction scheme for carbonyl derivatization.
Key Alternative Reagents: A Comparative Overview
The choice of a derivatizing agent is fundamentally dictated by the intended analytical endpoint. We will compare leading alternatives based on their primary detection modality.
Reagents for Mass Spectrometry (MS) Detection
For MS-based analysis, the ideal reagent not only forms a stable adduct but also enhances the ionization efficiency of the analyte, thereby boosting sensitivity.
-
Girard's Reagents (T & P): These reagents are the gold standard for enhancing MS sensitivity. Girard's Reagent T (GirT) possesses a quaternary ammonium group, while Girard's Reagent P (GirP) has a pyridinium moiety.[5][6] These pre-existing, permanent positive charges mean the resulting hydrazone derivative is readily ionized in positive-ion electrospray ionization (ESI), dramatically improving detection limits for low-abundance carbonyls like steroids or oxidative DNA lesions.[7][8] Studies have shown that derivatization with GirT can improve sensitivity by 14- to over 2700-fold compared to underivatized compounds.[5]
-
Dansylhydrazine (Dns-Hz): This versatile reagent offers dual-mode detection: fluorescence and MS.[9][10] For mass spectrometry, its dimethylamino group is readily protonated under acidic conditions, enhancing the ESI-MS signal.[5] This makes it a powerful tool for LC-MS/MS analysis of reactive carbonyls in complex biological samples.[5]
-
Biotin Hydrazide: Unlike reagents that directly enhance MS signals, biotin hydrazide enables an affinity-based approach. It covalently labels carbonyl groups with a biotin tag.[2][11] These biotinylated molecules can then be enriched using streptavidin-coated beads or detected with high sensitivity using streptavidin-enzyme conjugates (e.g., in Western blotting or ELISA).[11][12] This method is particularly advantageous for detecting carbonylated proteins in complex lysates, as it offers high sensitivity and avoids the non-specific background often associated with antibody-based detection.[11]
Reagents for Spectrophotometric and Fluorometric Detection
These methods rely on tagging the carbonyl with a chromophore or a fluorophore.
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH is the most classic and widely used chromogenic reagent for carbonyl detection.[3][13] It reacts with carbonyls to form a 2,4-dinitrophenylhydrazone, which is a colored compound that can be quantified spectrophotometrically. The "Levine method" is a standard protocol based on this chemistry.[14] While well-established, DNPH suffers from poor water solubility and its derivatives can form syn- and anti-isomers, complicating chromatographic analysis.[5][15]
-
Fluorescent Hydrazides: This class of reagents provides the highest sensitivity for optical detection. By reacting a carbonyl with a hydrazine linked to a bright fluorophore, such as Dansylhydrazine, NBD, Alexa Fluor, or BODIPY, researchers can achieve extremely low detection limits.[16][17] A key advantage is the availability of probes with excitation and emission spectra spanning the visible to near-infrared range, allowing for multiplexing and analysis in living systems with reduced autofluorescence.[18]
-
Fluorescein-5-thiosemicarbazide (FTSC): This fluorophoric reagent is particularly useful for the in-gel detection of carbonylated proteins following electrophoretic separation.[14]
Performance Comparison Summary
The table below summarizes the key characteristics of each reagent class to guide selection.
| Reagent | Primary Detection Method | Key Advantages | Disadvantages / Limitations | Typical Applications |
| This compound (3-HBA) | HPLC-UV, LC-MS | Good water solubility, stable derivatives.[1][19] | Moderate sensitivity, requires UV detection or MS. | General analysis of carbonyls in food, beverages, and biological samples.[1][4] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Spectrophotometry, HPLC-UV | Well-established (Levine method), strong chromophore.[14][20] | Poor water solubility, can form isomers, antibody cross-reactivity.[5][15] | Total protein carbonylation assays, environmental air monitoring.[3][20] |
| Girard's Reagents (T & P) | LC-MS/MS | Pre-charged for vastly improved ESI-MS sensitivity.[6][7] | Primarily for MS; does not provide an optical signal. | Ultrasensitive quantification of steroids, keto-acids, and other low-abundance carbonyls.[5][7] |
| Dansylhydrazine (Dns-Hz) | Fluorescence, LC-MS/MS | Dual-mode detection, enhances MS signal, highly sensitive fluorescence.[5][9] | UV excitation may not be suitable for all live-cell imaging. | Analysis of oxidative stress biomarkers, glycated proteins, and neuroactive steroids.[9] |
| Biotin Hydrazide | Affinity Purification, Blotting (Chemiluminescence/Colorimetric) | High sensitivity and specificity via streptavidin binding, low background.[11] | Indirect detection method, requires multiple steps. | Detection and enrichment of carbonylated proteins from cell lysates and tissues.[2][11] |
| Fluorescent Hydrazides | Fluorescence Spectroscopy/Microscopy | Extremely high sensitivity, wide range of available fluorophores.[16][18] | Can be prone to photobleaching, potential for quenching. | In-gel protein detection, live-cell imaging of carbonyl production, flow cytometry.[3][18] |
Experimental Protocols & Workflows
Trustworthy data is built on robust protocols. Here, we detail methodologies for two powerful alternative techniques.
Protocol 1: Ultrasensitive Carbonyl Quantification by LC-MS/MS using Girard's Reagent T
This protocol is designed for the precise quantification of a target carbonyl-containing analyte in a complex matrix, such as cell culture media or plasma.
Rationale: The permanent positive charge on GirT ensures that nearly every derivatized molecule is ionized and detected by the mass spectrometer, providing maximum sensitivity. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in instrument response, ensuring accurate quantification.
Caption: Workflow for carbonyl quantification using GirT and LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation: To 100 µL of sample (e.g., plasma), add 10 µL of a stable isotope-labeled internal standard of the target analyte at a known concentration.
-
Derivatization Reaction: Add 50 µL of Girard's Reagent T solution (10 mg/mL in 50% methanol containing 5% acetic acid). The acidic condition is crucial to catalyze the hydrazone formation.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes to drive the reaction to completion.
-
Sample Cleanup: Cool the sample to room temperature. Perform a solid-phase extraction (SPE) to remove salts, excess reagent, and other interferences that could suppress the MS signal.
-
Analysis: Inject the cleaned extract into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the native analyte-GirT adduct and the internal standard-GirT adduct.[7]
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte from a standard curve prepared in a similar matrix.
Protocol 2: Detection of Protein Carbonylation by Western Blot using Biotin Hydrazide
This protocol provides a highly sensitive method for visualizing carbonylated proteins in a cell or tissue lysate.
Rationale: This method leverages the unparalleled specificity and high affinity of the biotin-streptavidin interaction (Kd ≈ 10-15 M). Derivatizing proteins with biotin hydrazide allows for their detection with a streptavidin-horseradish peroxidase (HRP) conjugate, which then generates a strong chemiluminescent signal, far exceeding the sensitivity of many antibody-based approaches.[11]
Caption: Workflow for Western Blot detection of carbonylated proteins.
Step-by-Step Methodology:
-
Lysate Derivatization: To 20 µg of protein lysate in a final volume of 20 µL, add an equal volume of 2X derivatization buffer (e.g., 10 mM Biotin Hydrazide in a pH 5.5 buffer). Incubate for 1-2 hours at room temperature.[2] The slightly acidic pH is optimal for the hydrazone reaction.
-
Stop Reaction & Sample Prep: Add SDS-PAGE loading buffer to the sample and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the derivatized proteins on a standard polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using standard Western blotting procedures.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) to minimize non-specific binding of the detection reagent.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane thoroughly with TBST (e.g., 3 x 10 minutes) to remove unbound streptavidin-HRP. This step is critical for achieving a low background and high signal-to-noise ratio.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a chemiluminescence imager. The intensity of the bands corresponds to the level of protein carbonylation.
Conclusion
While this compound remains a viable reagent, the modern analytical landscape offers a diverse toolkit of alternatives tailored for superior performance in specific contexts. For researchers requiring the utmost sensitivity in quantitative mass spectrometry, Girard's Reagents are unparalleled. For applications demanding sensitive optical detection, particularly in cellular imaging or high-throughput screening, fluorescent hydrazides are the reagents of choice. For robust and specific detection of carbonylated proteins in complex mixtures, biotin hydrazide coupled with affinity-based detection offers a powerful and reliable workflow. By understanding the underlying chemistry and the specific advantages of each reagent, researchers can confidently select the optimal derivatization strategy to advance their scientific inquiries.
References
- Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods.Methods in Molecular Biology,
- Biotin Hydrazide - Protein Carbonyl
- Tunable fluorescent probes for detecting aldehydes in living systems.RSC Publishing,
- Biocytin hydrazide.Biotium,
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.MDPI,
- Dansylhydrazine.MySkinRecipes,
- Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases.
- Protein carbonylation detection methods: A comparison.
- Dansyl hydrazine.COGER,
- A Comparative Guide to Ketone Derivatization: Girard's Reagent T vs. 2-(4-(Dimethylamino)phenyl)acetohydrazide.Benchchem,
- Reagents for Modifying Aldehydes and Ketones.Thermo Fisher Scientific,
- Dansylhydrazine for LC-MS derivatiz
- Reagents for Modifying Aldehydes and Ketones.Thermo Fisher Scientific,
- Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA.
- Biotin Hydrazide | Carbonyl Probe.MedchemExpress.com,
- Analytical Methods for Atmospheric Carbonyl Compounds: A Review.MDPI,
- A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry.
- Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS.ScienceDirect,
- Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds.
- Testing for Carbonyl Compounds (Cambridge (CIE) AS Chemistry): Revision Note.Save My Exams,
- Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages.Journal of the Brazilian Chemical Society,
- Application Notes: Detection of Carbonyl Compounds Using 4-Hydrazinobenzoic Acid.Benchchem,
- Girard's reagent T (Trimethylacetohydrazideammonium chloride).MedchemExpress,
- A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva.
- The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI.PubMed,
- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD.
- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD.Unesp,
Sources
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dansylhydrazine [myskinrecipes.com]
- 10. Dansyl hydrazine [cogershop.com]
- 11. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide: 3-Hydrazinobenzoic Acid vs. Girard's Reagents for Carbonyl Analysis
In the landscape of analytical chemistry, the sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—is a persistent challenge. These molecules are often present at low concentrations, may be volatile, and can exhibit poor ionization efficiency in mass spectrometry or lack a strong chromophore for UV-based detection. Chemical derivatization is a powerful strategy to overcome these limitations, converting the target carbonyl into a molecule with more favorable analytical properties.
Among the arsenal of derivatizing agents, hydrazine-based reagents are preeminent due to their specific and efficient reaction with the carbonyl functional group. This guide provides an in-depth comparative analysis of two prominent classes of hydrazine reagents: 3-Hydrazinobenzoic acid (3-HBA) and the classic Girard's reagents (T and P) . We will delve into their reaction mechanisms, analytical performance, and practical applications, providing field-proven insights and experimental protocols to guide researchers in selecting the optimal reagent for their specific analytical workflow.
The Chemistry of Derivatization: Mechanism of Hydrazone Formation
Both 3-HBA and Girard's reagents operate via the same fundamental chemical principle: the nucleophilic addition of the hydrazine moiety to the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds under mildly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack without excessively protonating the hydrazine, thereby preserving its nucleophilicity. The reaction culminates in the elimination of a water molecule to form a stable C=N double bond, yielding a hydrazone derivative.[1]
This transformation is the cornerstone of the derivatization strategy, as the properties of the newly formed hydrazone are dictated by the chemical nature of the parent hydrazine reagent.
Caption: General reaction mechanism for derivatization of carbonyls with hydrazine reagents.
A Head-to-Head Comparison: Key Performance Attributes
The choice between 3-HBA and Girard's reagents hinges on the intended analytical endpoint. While both react with carbonyls, they are engineered for fundamentally different detection strategies.
| Feature | This compound (3-HBA) | Girard's Reagents (T & P) |
| Primary Structure | Aromatic ring with hydrazine and carboxylic acid groups.[2][3] | Hydrazine with a quaternary ammonium (Girard T) or pyridinium (Girard P) cationic center.[4][5] |
| Key Advantage | Introduces a strong UV chromophore and a site for negative-ion mode ionization (-COOH).[1][6] | Introduces a permanent positive charge ("charge-tagging") for enhanced positive-ion MS detection.[7][8] |
| Primary Application | HPLC-UV, Capillary Electrophoresis (CE).[6][9] | LC-MS/MS, MALDI-MS.[5][10][11] |
| Signal Enhancement | Provides strong UV absorbance for sensitive detection.[12] | Dramatically increases ESI/MALDI signal (10 to 100-fold enhancement reported).[7][13] |
| Solubility | Good solubility in aqueous and organic mixtures.[1][9] | Highly water-soluble, which aids in separating derivatives from non-polar compounds.[5][14] |
| Derivative Stability | Forms stable hydrazone derivatives.[6] | Forms stable hydrazone derivatives.[15] |
| Reaction Conditions | Typically requires mild heating (e.g., 50°C) and acidic pH (3-4) for optimal rates.[1][16] | Often requires heating (37-85°C) in an acidic organic solvent for efficient reaction.[7][17] |
2.1. Girard's Reagents: The Mass Spectrometry Powerhouse
First described in 1936, Girard's reagents were developed to convert carbonyl-containing compounds, particularly steroids, into water-soluble derivatives.[5] Their modern utility is dominated by mass spectrometry.
-
Expertise & Causality: The genius of the Girard's reagent design lies in its permanent positive charge. In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), analytes must acquire a charge to be detected. Neutral or poorly ionizable molecules, like many steroids, suffer from low sensitivity. By covalently attaching a pre-charged moiety, Girard's reagents make the ionization efficiency of the derivative independent of the parent molecule's chemistry, leading to substantial gains in sensitivity.[7][8] This "charge-tagging" strategy can improve limits of detection by one to two orders of magnitude.[7]
-
Trustworthiness in MS/MS: The fragmentation of Girard's reagent derivatives in tandem mass spectrometry (MS/MS) is predictable and highly useful. The quaternary ammonium group of Girard's T (GT) readily undergoes a characteristic neutral loss of trimethylamine (59 Da), while Girard's P (GP) loses pyridine (79 Da).[4][18] This predictable fragmentation provides a specific transition for highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM) mode.
2.2. This compound: Versatility for HPLC-UV and CE
This compound, and its more commonly cited isomer 4-HBA, is a bifunctional reagent that offers a different set of advantages.
-
Expertise & Causality: 3-HBA is tailored for analytical techniques that do not rely on mass spectrometry. The benzoic acid structure provides two key features: a benzene ring, which is a strong chromophore for UV detection (typically around 320 nm for the hydrazone), and a carboxylic acid group.[1][12] The carboxylic acid moiety is ionizable, allowing for electrophoretic separation in Capillary Electrophoresis (CE) and providing a handle for potential negative-ion mode MS analysis.
-
Trustworthiness & Practicality: Compared to other reagents used for UV derivatization, such as 2,4-dinitrophenylhydrazine (DNPH), HBA offers superior stability, greater solubility in common analytical solvents, and simpler preparation with fewer impurities.[6][9][16] This leads to more robust and reproducible methods, which are critical for quality control and routine testing environments.
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems. The choice of internal standards, quality controls, and validation procedures should be tailored to the specific application.
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]
- 3. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Sialic Acid Quantification: Cross-Validation of 3-Hydrazinobenzoic Acid-Based Assays Against the Established DMB-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development and glycobiology research, accurate quantification of sialic acid is a critical quality attribute (CQA) that profoundly impacts the safety, efficacy, and serum half-life of glycoprotein therapeutics. While various methods exist for this purpose, the quest for robust, sensitive, and efficient assays is perpetual. This guide provides an in-depth technical comparison of a potential 3-Hydrazinobenzoic acid (3-HBA)-based assay against the widely adopted and validated 1,2-diamino-4,5-methylenedioxybenzene (DMB)-based HPLC method for sialic acid quantification.
As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the underlying chemistry, the rationale behind experimental choices, and a framework for cross-validation.
The Critical Role of Sialic Acid Analysis in Biologics
Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1] The degree of sialylation can influence a biotherapeutic's immunogenicity, stability, and pharmacokinetic profile. Consequently, regulatory bodies like the ICH (International Council for Harmonisation) mandate the characterization and quantification of sialic acid content as part of the quality control of glycoprotein biopharmaceuticals.[2]
The Gold Standard: DMB-Based HPLC Assay for Sialic Acid Quantification
The derivatization of sialic acids with DMB followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection is a well-established and validated method.[3][4]
Mechanism of Action: DMB Derivatization
The DMB assay leverages the α-keto acid functionality of sialic acids. DMB reacts with the α-keto group to form a stable, highly fluorescent derivative that can be readily separated and quantified by RP-HPLC.[5]
Caption: Proposed 3-HBA derivatization of sialic acid.
Comparative Analysis: 3-HBA vs. DMB
A direct experimental cross-validation of a 3-HBA-based assay for sialic acid against the DMB method would be necessary to fully evaluate its performance. However, based on the known chemistry of hydrazine derivatives and the established performance of the DMB assay, a comparative overview can be constructed.
| Feature | DMB-Based HPLC Assay | This compound-Based HPLC Assay (Projected) |
| Principle | Derivatization of α-keto acid with DMB to form a fluorescent product. [5] | Derivatization of the keto group with 3-HBA to form a UV-active hydrazone. |
| Detection Method | Fluorescence Detection (FLD). [3] | UV-Vis Spectrophotometry. |
| Sensitivity | High (picomole to femtomole range). [4] | Likely lower than fluorescence detection. |
| Specificity | High for α-keto acids. [4] | High for carbonyls (ketones and aldehydes). May require optimization to minimize side reactions. |
| Established Method | Yes, widely used and validated. [2] | No, a novel or less common application for sialic acids. |
| Potential Advantages | High sensitivity and established protocols. | Potentially simpler and more cost-effective reagents and detection instrumentation (UV vs. FLD). |
| Potential Disadvantages | DMB-labeled derivatives can be light-sensitive. [3] | Lower sensitivity compared to fluorescence; potential for E/Z isomer formation of hydrazones which could complicate chromatography. |
Experimental Protocol for Cross-Validation
To objectively compare these two methods, a rigorous cross-validation study is essential. The following protocol outlines the key steps for such a study.
Experimental Workflow
Caption: Cross-validation workflow for sialic acid assays.
Step-by-Step Methodology
Part 1: Sialic Acid Release
-
Sample Preparation: Prepare solutions of your glycoprotein of interest (e.g., fetuin, monoclonal antibody) at a known concentration.
-
Acid Hydrolysis: To release sialic acids from the glycoprotein, incubate the sample in 2 M acetic acid at 80°C for 2 hours. [3]3. Neutralization and Cleanup: Cool the samples and neutralize with an appropriate base. Use a suitable cleanup step (e.g., solid-phase extraction) to remove interfering substances.
Part 2: Derivatization
-
DMB Derivatization (Control Method):
-
Prepare a fresh DMB labeling solution (e.g., 7 mM DMB, 1 M 2-mercaptoethanol, 18 mM sodium hydrosulfite in 5 mM trifluoroacetic acid). [6] 2. Add the DMB solution to the released sialic acid sample.
-
Incubate at 50-60°C for 2-3 hours in the dark. [4] 4. Stop the reaction by adding a suitable solvent (e.g., water or mobile phase).
-
-
3-HBA Derivatization (Test Method):
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol) with a catalytic amount of acid (e.g., acetic acid).
-
Add the 3-HBA solution to the released sialic acid sample.
-
Incubate at an optimized temperature and time (e.g., 60°C for 1 hour). Optimization of these parameters is crucial.
-
Cool the reaction mixture to stop the reaction.
-
Part 3: HPLC Analysis
-
For DMB-labeled samples:
-
For 3-HBA-labeled samples:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
-
Detection: UV detector at the absorbance maximum of the 3-HBA-sialic acid hydrazone (to be determined experimentally, likely in the 280-320 nm range).
-
Part 4: Data Analysis and Validation
For both methods, a standard curve should be generated using known concentrations of Neu5Ac and Neu5Gc standards. The following validation parameters should be assessed according to ICH Q2(R1) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Future Perspectives
The DMB-based HPLC assay remains the gold standard for sensitive and specific quantification of sialic acids in biopharmaceuticals due to its extensive validation and established performance. A this compound-based method offers a theoretical alternative that may provide advantages in terms of reagent cost and simplicity of detection. However, its performance characteristics, particularly sensitivity and potential for chromatographic complexities, must be thoroughly evaluated through a rigorous cross-validation study as outlined in this guide.
Future work should focus on the empirical testing of 3-HBA and other hydrazine derivatives for sialic acid analysis to expand the toolkit available to researchers and drug development professionals. The development of novel derivatization reagents that offer high sensitivity, stability, and cost-effectiveness will continue to be a valuable endeavor in the field of glycobiology.
References
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]
-
Ryan, J., Farrell, A., Hickey, R. M., & Osborn, H. M. (2021). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. Retrieved from [Link]
-
Agilent Technologies. (2020, October 27). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Retrieved from [Link]
- Karas, M., Madar, J., & Havlis, J. (2009). Method for investigation of oligosaccharides using phenylhydrazine derivatization. Methods in Molecular Biology, 534, 65-77. doi: 10.1007/978-1-59745-022-5_5
- de Lima, L. F., Brandão, P. F., Donegatti, T. A., Ramos, R. M., Gonçalves, L. M., Cardoso, A. A., ... & Rodrigues, J. A. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119. doi: 10.1016/j.talanta.2018.04.091
- Zhang, K., Fan, H., Chen, J., & Li, Z. (2024). Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS. Analyst. doi: 10.1039/d4ay00330f
- Wilker, P., & B-Linfoot, P. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. In Glycoscience (pp. 1-1). doi: 10.1007/978-1-0716-1593-2_1
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Higashi, T. (2018). Girard Derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 59(4), 736-745. doi: 10.1194/jlr.D083161
- Sato, K., & Akiyama, H. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Molecular Biology, 2309, 1-10. doi: 10.1007/978-1-0716-1593-2_1
-
ResearchGate. (n.d.). Sialic acid analysis by DMB-HPLC of bovine submaxilary mucins (BSM). [Image]. Retrieved from [Link]
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]
- Chen, X., & Varki, A. (2017). Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface. ACS Chemical Biology, 12(5), 1293-1302. doi: 10.1021/acschembio.7b00100
Sources
- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Labeling Reagents for High-Performance Glycan Analysis
Prepared by a Senior Application Scientist
Editorial Foreword
In the landscape of biopharmaceutical development and glycomics research, the accurate characterization of N-glycans is paramount. These complex carbohydrate structures, attached to proteins, are critical quality attributes (CQAs) that can significantly influence the efficacy, stability, and immunogenicity of therapeutic proteins. The analytical challenge lies in detecting these molecules with high sensitivity and resolving their intricate isomers.
This guide deviates from a standard template to provide a focused, in-depth comparison of the most prevalent labeling reagents used in modern N-glycan analysis. While the initial topic of interest was 3-Hydrazinobenzoic acid (3-HBA), a comprehensive review of scientific literature and application notes did not yield sufficient data on its use as a fluorescent or mass spectrometry-enhancing label for released glycans. Its application in this specific context appears to be either non-existent or not documented in accessible literature. Phenylhydrazine and its derivatives are known to form hydrazones with the reducing end of carbohydrates, but specific performance data for 3-HBA in a comparative glycan analysis workflow is unavailable.
Therefore, this guide has been expertly curated to compare the performance characteristics of three industry-standard labeling reagents: 2-aminobenzamide (2-AB) , the traditional "gold standard"; Procainamide (ProA) , a reagent known for enhanced fluorescence; and RapiFluor-MS (RF-MS) , a modern label designed for rapid protocols and high mass spectrometric sensitivity. We will delve into the causality behind experimental choices, present self-validating protocols, and provide quantitative data to empower researchers, scientists, and drug development professionals in selecting the optimal reagent for their analytical needs.
The Chemistry of Glycan Labeling: A Mechanistic Overview
The analysis of released N-glycans typically begins with their enzymatic cleavage from the glycoprotein backbone using Peptide-N-Glycosidase F (PNGase F). The released glycans possess a free reducing end, which exists in equilibrium between a cyclic hemiacetal and an open-chain aldehyde form. This aldehyde is the reactive handle for derivatization.
The primary labeling chemistry for 2-AB and Procainamide is reductive amination . This two-step process involves the nucleophilic attack of the primary amine on the label with the glycan's aldehyde group to form a Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride or 2-picoline borane.[1][2][3]
RapiFluor-MS utilizes a different, faster chemistry. It employs an N-hydroxysuccinimide (NHS) carbamate group that rapidly reacts with the glycosylamine intermediate formed upon glycan release, creating a stable urea linkage.[4] This "rapid tagging" approach significantly shortens the labeling time.
Caption: Chemical pathways for glycan labeling.
Performance Comparison: Sensitivity, Speed, and Efficiency
The choice of labeling reagent is a critical decision that directly impacts analytical sensitivity, throughput, and the type of data that can be reliably obtained. The performance of 2-AB, Procainamide, and RapiFluor-MS is compared across key metrics, with data synthesized from multiple studies.[4][5][6][7]
Fluorescence (FLR) and Mass Spectrometry (MS) Sensitivity
Sensitivity is arguably the most critical performance characteristic. High sensitivity allows for the analysis of low-abundance glycoforms and reduces the amount of starting material required.
-
Fluorescence (FLR) Detection: For FLR detection, which is the cornerstone for glycan quantitation, Procainamide (ProA) consistently demonstrates the highest sensitivity. Studies have shown its fluorescence signal to be approximately 3- to 15-fold higher than that of 2-AB and about 4-fold higher than RF-MS.[5][6] This makes ProA an excellent choice for applications where accurate relative quantitation of glycans from limited sample amounts is the primary goal.
-
Mass Spectrometry (MS) Detection: For MS detection, which provides structural confirmation and identification, RapiFluor-MS (RF-MS) is the clear leader. The tertiary amine in its structure promotes efficient ionization. Its MS signal can be over 60 times higher than 2-AB and more than 2 times higher than ProA.[5][6] This exceptional MS response is crucial for identifying minor glycan species that may be below the limit of detection with other labels.
| Labeling Reagent | Relative FLR Sensitivity | Relative MS Sensitivity | Primary Advantage |
| 2-aminobenzamide (2-AB) | Baseline (1x) | Baseline (1x) | Well-characterized, historical data |
| Procainamide (ProA) | ~15x vs. 2-AB[5][6] | ~30x vs. 2-AB[6] | Highest FLR signal for quantitation |
| RapiFluor-MS (RF-MS) | ~4x vs. 2-AB[5] | ~68x vs. 2-AB[5][6] | Highest MS signal for identification |
Labeling Efficiency and Reaction Time
While all three labels can achieve high labeling efficiency (often >95%), the time and conditions required to reach this efficiency vary significantly.[5][7]
-
2-AB and Procainamide: These labels require a longer incubation time for the reductive amination reaction, typically 2 hours or more at elevated temperatures (e.g., 65°C).[7]
-
RapiFluor-MS: The rapid tagging chemistry is completed in as little as 5 minutes at room temperature.[4] When combined with rapid deglycosylation protocols, the entire sample preparation from glycoprotein to labeled glycans can be completed in under 30 minutes.[3]
This difference in speed makes RF-MS highly suitable for high-throughput environments, such as process development and quality control, where rapid turnaround times are essential.[8]
Experimental Workflows and Protocols
To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems. The choice of reagents and steps is critical for achieving optimal performance.
General N-Glycan Release and Labeling Workflow
The overall workflow is conceptually similar for all labels but differs in specific reagents, incubation times, and cleanup procedures.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 3. lcms.cz [lcms.cz]
- 4. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid liquid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
assessing the specificity of 3-Hydrazinobenzoic acid for aldehyde labeling
An In-Depth Guide to Assessing the Specificity of 3-Hydrazinobenzoic Acid for Aldehyde Labeling
For researchers, scientists, and drug development professionals, the precise and specific labeling of target biomolecules is paramount. Aldehydes, while not as ubiquitous as amines or carboxyl groups on native biomolecules, represent a unique and highly valuable target for chemical ligation. They can be selectively introduced into glycans, RNA, and proteins through controlled oxidation or enzymatic processes, providing a bioorthogonal handle for downstream analysis.[1][2]
This compound (3-HBA) has emerged as a reliable reagent for this purpose. However, its utility is contingent on its specificity. This guide provides an in-depth analysis of 3-HBA's performance, compares it with key alternatives, and presents a rigorous experimental framework for validating its specificity in your own research.
The Chemical Foundation: Hydrazone Formation
The core of aldehyde labeling with reagents like 3-HBA is the nucleophilic addition reaction between a hydrazine (-NHNH₂) and a carbonyl group (an aldehyde or ketone) to form a hydrazone.[3][4][5] This reaction is highly chemoselective, meaning it proceeds efficiently in the complex milieu of a biological sample without significant side reactions with other functional groups.[6]
The reaction proceeds via a two-step mechanism: nucleophilic attack by the hydrazine followed by dehydration to form the stable C=N double bond of the hydrazone.[3][7] The reaction is typically catalyzed by acid, with an optimal pH range around 4-6, which is necessary to protonate the carbonyl oxygen without excessively protonating the nucleophilic hydrazine.[7][8][9]
Caption: Mechanism of hydrazone formation between an aldehyde and 3-HBA.
A Comparative Analysis of Aldehyde-Reactive Probes
While 3-HBA is effective, it is one of several tools available. The choice of reagent should be dictated by the specific experimental goal, as each has distinct advantages and disadvantages. Other common reagents include biotin hydrazide for affinity purification, Girard's reagents for enhancing mass spectrometry signals, and aminooxy compounds that form more stable oxime linkages.[1][10][11]
| Feature | This compound (3-HBA) | Biotin Hydrazide | Aminooxy Compounds | Girard's Reagents (T & P) |
| Primary Use | HPLC-UV/MS analysis, derivatization for quantification[7][12][13] | Affinity purification, Western blotting, imaging[8][14][15] | General labeling, situations requiring high bond stability[1][2] | Enhancing MS ionization efficiency for small molecules[10][11][16][17] |
| Reactive Group | Hydrazine | Hydrazine | Aminooxy (-O-NH₂) | Hydrazine |
| Resulting Bond | Hydrazone | Hydrazone | Oxime | Hydrazone |
| Bond Stability | Moderate; can be reversible. Stabilized by reduction.[6][18] | Moderate; can be reversible. Stabilized by reduction.[8][18] | High; more stable to hydrolysis than hydrazones.[1] | Moderate; can be reversible. |
| Reaction Kinetics | Moderate; aniline catalysis recommended.[7] | Moderate; aniline catalysis recommended.[14][19] | Generally slower than hydrazone formation, but also accelerated by aniline catalysis.[2][20] | Fast reaction rates reported.[10] |
| Key Advantage | Simple structure, good for quantitative LC analysis.[12] | High-affinity biotin tag enables powerful enrichment strategies. | Forms a more stable covalent bond under physiological conditions. | Pre-charged moiety dramatically increases MS signal.[10][11] |
| Limitation | Lacks a versatile tag for enrichment or direct visualization. | Large biotin tag can sometimes cause solubility or steric hindrance issues.[14] | Slower reaction kinetics compared to hydrazines under some conditions.[20] | Primarily used for small molecule analysis, less common for large proteins. |
Experimental Protocol: Validating Specificity in Glycoprotein Labeling
To ensure trustworthiness, any labeling protocol must be self-validating. The following workflow is designed to rigorously assess the specificity of 3-HBA (or any other carbonyl-reactive probe) for aldehydes generated on cell surface glycoproteins via mild periodate oxidation. This method is a gold standard for creating aldehyde targets with high selectivity.[2]
Caption: Experimental workflow for assessing the specificity of aldehyde labeling.
Step-by-Step Methodology
1. Sample Preparation and Control Setup:
-
Source: Use a glycoprotein-rich sample, such as purified fetuin or a cell line (e.g., Jurkat cells) cultured under standard conditions.
-
Aliquot: Divide the sample into three groups:
-
Control 1 (Reagent Specificity): No periodate oxidation, but incubated with 3-HBA. This crucial control tests for non-specific binding of the reagent to the native protein/cell surface.
-
Control 2 (Oxidation Baseline): Periodate oxidation, but no 3-HBA. This serves as a baseline for the analytical measurement.
-
Experimental: Periodate oxidation followed by 3-HBA labeling.
-
2. Mild Periodate Oxidation (Experimental & Control 2):
-
Rationale: Sodium periodate (NaIO₄) at low concentrations and on ice selectively cleaves the cis-diol bond of sialic acids to generate two aldehyde groups, with minimal off-target effects.[1][2]
-
Protocol:
-
Resuspend cell pellet or dissolve purified glycoprotein in ice-cold PBS, pH 6.5.
-
Add NaIO₄ to a final concentration of 1 mM.
-
Incubate on ice in the dark for 15 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice.
-
Wash the cells or purify the protein to remove residual reagents.
-
3. Aldehyde Labeling (Experimental & Control 1):
-
Rationale: The hydrazone formation is most efficient in a slightly acidic buffer and is significantly accelerated by an aniline catalyst.[1][6][20]
-
Protocol:
4. (Optional) Reductive Amination:
-
Rationale: The hydrazone bond can be susceptible to hydrolysis. To create a stable, permanent linkage, the C=N bond can be reduced to a C-N single bond using a mild reducing agent.[1][18]
-
Protocol:
-
Add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20-30 mM.
-
Incubate at room temperature for 1 hour.
-
5. Sample Processing for Mass Spectrometry:
-
For robust specificity assessment, mass spectrometry is the definitive analytical method.[21][22][23]
-
Protocol:
-
Perform a buffer exchange or dialysis to remove all reaction components.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Interpreting the Results
-
True Specificity: In the LC-MS/MS data from the Experimental group, you should identify peptides containing modified residues (e.g., the N-terminal serine or threonine that was part of the original sialic acid linkage) that show a mass shift corresponding to the 3-HBA-aldehyde adduct.
-
Lack of Non-Specific Binding: The data from Control 1 should show a complete absence, or negligible levels, of these modified peptides. Any significant labeling in this control indicates that 3-HBA is reacting with non-aldehyde sites on the protein, compromising its specificity.
-
Confirmation of Oxidation: While not a direct measure of labeling specificity, comparing the mass spectra of the Experimental group to Control 2 will confirm that the periodate treatment itself did not cause unexpected modifications that could be misinterpreted as labeling.
Conclusion and Expert Recommendations
This compound is a highly specific and effective reagent for the derivatization of aldehydes. Its specificity is primarily dictated by the inherent reactivity of the hydrazine group for carbonyls. When used in a well-controlled biological experiment, such as labeling aldehydes generated by mild periodate oxidation of glycans, 3-HBA demonstrates excellent performance with minimal off-target reactions.
The key to ensuring trustworthy and reproducible results lies not just in the choice of reagent but in the rigor of the experimental design. The inclusion of a "reagent-only" control (Control 1 in the protocol) is non-negotiable for validating specificity. For applications requiring a permanent label, subsequent reduction of the hydrazone bond is strongly recommended. Ultimately, by understanding the chemistry and employing a self-validating experimental workflow, researchers can confidently leverage 3-HBA as a powerful tool for the quantitative and qualitative analysis of aldehydes in complex biological systems.
References
-
Title: Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: ACS Publications URL: [Link]
-
Title: Hydrazide- Biotin Source: Interchim URL: [Link]
-
Title: Biotin-Hydrazide Source: Cepham Life Sciences URL: [Link]
-
Title: Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods Source: ResearchGate URL: [Link]
-
Title: Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Chemical isotope labeling for quantitative proteomics Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines Source: ResearchGate URL: [Link]
-
Title: Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid liquid matrix Source: PubMed URL: [Link]
-
Title: Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD Source: Unesp Repository URL: [Link]
-
Title: Targeted methods for quantitative analysis of protein glycosylation Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Targeted methods for quantitative analysis of protein glycosylation Source: PubMed URL: [Link]
-
Title: What are the Mass Spectrometry-based techniques for Glycan Analysis? Source: News-Medical.net URL: [Link]
-
Title: 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD Source: PubMed URL: [Link]
-
Title: Glycosylation Quantitative Proteomic Analysis Service Source: Mtoz Biolabs URL: [Link]
-
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: High efficiency labeling of glycoproteins on living cells Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Glycan analysis of therapeutic glycoproteins Source: ScienceOpen URL: [Link]
-
Title: Bioorthogonal labeling of glycoproteins is a two-step process Source: ResearchGate URL: [Link]
-
Title: Large-Scale Measurement of Absolute Protein Glycosylation Stoichiometry Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Mass Spectrometry of Glycans Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Labeling Methods in Mass Spectrometry Based Quantitative Proteomics Source: ResearchGate URL: [Link]
-
Title: 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD Source: ResearchGate URL: [Link]
-
Title: A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics Source: ACS Publications URL: [Link]
-
Title: Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds Source: ACS Publications URL: [Link]
Sources
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. apexbt.com [apexbt.com]
- 9. cephamls.com [cephamls.com]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vectorlabs.com [vectorlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aspariaglycomics.com [aspariaglycomics.com]
- 23. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Accuracy of 3-Hydrazinobenzoic Acid Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the precise quantification of low-abundance or chromatographically challenging analytes is paramount. Chemical derivatization stands as a cornerstone technique to enhance the detectability and separation of target molecules. Among the arsenal of derivatizing agents, 3-Hydrazinobenzoic acid (3-HBA) has garnered attention for its utility in the analysis of carbonyl-containing compounds and carboxylic acids. This guide provides an in-depth, objective comparison of 3-HBA derivatization with established and emerging alternatives, supported by experimental data to inform your selection of the most appropriate method for your analytical needs.
The Rationale for Derivatization in Quantitative Analysis
Many biologically and pharmaceutically relevant molecules, such as aldehydes, ketones, and carboxylic acids, present analytical challenges due to their polarity, volatility, or lack of a strong chromophore or ionizable group. Derivatization addresses these issues by chemically modifying the analyte to produce a derivative with more favorable properties for analysis by techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Mass Spectrometry (MS). The ideal derivatization reaction is rapid, quantitative, and produces a single, stable product.
This compound: A Versatile Derivatizing Agent
This compound, and its more commonly cited isomer 4-Hydrazinobenzoic acid (HBA), are hydrazine-based reagents that react with carbonyl groups (aldehydes and ketones) to form stable hydrazone derivatives.[1][2] The presence of the benzoic acid moiety imparts advantageous properties to the resulting derivative, including enhanced chromatographic retention on reversed-phase columns and a strong UV chromophore for sensitive detection.
The primary advantage of HBA lies in its favorable physicochemical properties compared to the traditional reagent, 2,4-dinitrophenylhydrazine (DNPH). HBA exhibits greater stability and higher solubility in water and other polar solvents, which simplifies sample preparation, particularly for aqueous biological samples.[1][2] Furthermore, HBA is often available in high purity, leading to cleaner reaction profiles and chromatograms.[2]
The Chemistry of Hydrazone Formation
The derivatization of a carbonyl compound with 3-HBA proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable hydrazone, which can be readily analyzed.
Caption: Mechanism of 3-HBA derivatization with a carbonyl compound.
Comparative Analysis of Derivatization Reagents
The selection of a derivatization reagent is dictated by the analyte of interest, the sample matrix, and the analytical instrumentation available. Here, we compare the quantitative performance of 3-HBA with common alternatives for aldehydes and carboxylic acids.
For Aldehydes and Ketones: 3-HBA vs. DNPH and Others
2,4-Dinitrophenylhydrazine (DNPH) is the most widely used reagent for carbonyl analysis.[3][4] However, the DNPH method can be hampered by the formation of E/Z stereoisomers of the hydrazones, which can complicate chromatographic separation and quantification.[5] Furthermore, the stability of DNPH derivatives of unsaturated aldehydes can be problematic, with the potential for side reactions.[6]
3-Nitrophenylhydrazine (3-NPH) has also emerged as a sensitive reagent for carbonyl compounds. A study comparing 3-NPH and DNPH for the analysis of reactive aldehydes in brain tissue found that 3-NPH provided substantially improved sensitivity for malondialdehyde and acrolein.[7][8]
Girard's reagents (T and P) are another class of hydrazine-based derivatizing agents that introduce a quaternary ammonium group, creating a permanently charged derivative.[9][10] This "charge-tagging" approach significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to very low limits of detection.[10]
| Reagent | Analyte(s) | LOD/LOQ | Linearity Range | Recovery (%) | Key Advantages | Limitations | References |
| 3-HBA (and 4-HBA) | Low-molecular-weight aldehydes | LODs < 0.5 mg/L | Not specified | Not specified | Good water solubility, stable derivatives, versatile | Limited direct comparative data | [1] |
| 2,4-DNPH | Aldehydes & Ketones | Variable (analyte dependent) | Not specified | Variable | Well-established, extensive literature | Isomer formation, potential instability of some derivatives | [5][6][11] |
| 3-NPH | Reactive aldehydes (MDA, HHE, etc.) | On-column LOD: 0.1-2 fmol | 0.01-12.5 µM | Not specified | High sensitivity, especially for certain aldehydes | Requires optimization for different analytes | [7][8] |
| Girard's Reagent T | 5-Formyl-2'-deoxyuridine (an aldehyde) | LOD: 3-4 fmol | Not specified | Not specified | Excellent sensitivity for MS due to permanent charge | Reaction conditions may require optimization | [10] |
| Dansylhydrazine | Malondialdehyde (MDA) | LOQ: 5.6-5.7 nM | 5.6-500 nM | 98-103% | Good sensitivity and accuracy | Not as widely compared as other reagents | [12] |
For Carboxylic Acids: 3-HBA vs. EDC-based Methods
For carboxylic acids, derivatization is often necessary to improve their retention on reversed-phase columns and to enhance their ionization efficiency in MS. A common strategy involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of an amide bond with a derivatizing agent containing a primary or secondary amine.[13][14]
3-Nitrophenylhydrazine (3-NPH), in conjunction with EDC, has been shown to be an effective reagent for the analysis of key carboxylic acids in central carbon metabolism.[15] A comparative study of 3-NPH and aniline as derivatizing agents for carboxylic acids in animal matrices found that 3-NPH provided derivatization efficiencies close to 100% and apparent recoveries around 100%. In contrast, aniline showed variable derivatization efficiency and lower recoveries.[13][16]
While 3-HBA is primarily known for its reaction with carbonyls, its hydrazine group can also be used in EDC-mediated coupling to carboxylic acids, though this application is less documented than for reagents like 3-NPH.
| Reagent | Analyte(s) | Derivatization Efficiency | Recovery (%) | Key Advantages | Limitations | References |
| 3-NPH (with EDC) | Carboxylic acids | ~100% | ~100% | High efficiency and recovery, good for complex matrices | Requires EDC coupling | [13][15][16] |
| Aniline (with EDC) | Carboxylic acids | Variable (20-100%) | ~45% | Commercially available | Lower and more variable efficiency and recovery | [13][16] |
| 4-BNMA (with EDC) | Carboxylic acids | Not specified | Not specified | Good sensitivity and chromatographic retention | Requires EDC coupling | [14] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of analytical data, a well-defined and validated experimental protocol is essential. The following provides a detailed methodology for the derivatization of aldehydes using this compound, which can be adapted for specific applications.
Protocol: Derivatization of Aldehydes with 3-HBA for HPLC-UV Analysis
This protocol is based on the principles outlined in the literature for HBA derivatization.[1]
1. Reagent Preparation:
-
3-HBA Solution: Prepare a 1000 mg/L stock solution of this compound in a 1:1 (v/v) mixture of methanol and water. This solution should be stored in a dark, cool place.
-
Aldehyde Standards: Prepare a series of standard solutions of the target aldehyde(s) in a suitable solvent (e.g., methanol or water) to create a calibration curve.
2. Derivatization Reaction:
-
In a clean vial, mix a known volume of the aldehyde standard or sample with an excess of the 3-HBA solution. The molar ratio of 3-HBA to the expected maximum concentration of the aldehyde should be at least 3:1 to ensure complete reaction.
-
Adjust the pH of the reaction mixture to approximately 3-4 using a dilute acid (e.g., formic acid or hydrochloric acid). This acidic condition catalyzes the reaction.
-
Seal the vial and incubate the mixture. The reaction can proceed at room temperature for 60 minutes, or it can be accelerated by heating at 50°C for 20-30 minutes. The optimal time and temperature should be determined empirically for the specific aldehydes of interest.
-
After the reaction is complete, cool the mixture to room temperature. The sample is now ready for HPLC analysis.
3. HPLC-UV Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is commonly employed. The gradient program should be optimized to achieve good separation of the aldehyde-HBA derivatives.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for the hydrazone derivatives (typically in the range of 300-360 nm, which should be determined by UV-Vis spectroscopy).
-
Quantification: Construct a calibration curve by plotting the peak area of the aldehyde-HBA derivative against the concentration of the aldehyde standards. Use this curve to determine the concentration of the aldehyde in the unknown samples.
Caption: Workflow for aldehyde derivatization and analysis using 3-HBA.
Conclusion and Recommendations
This compound presents a compelling alternative to traditional derivatization reagents, particularly for the analysis of aldehydes in aqueous matrices. Its superior solubility and the stability of its derivatives contribute to more robust and reproducible analytical methods. For mass spectrometry-based assays where ultimate sensitivity is required, charge-tagging reagents like Girard's reagents remain a powerful option.
For carboxylic acid analysis, EDC-mediated derivatization with 3-nitrophenylhydrazine has demonstrated excellent quantitative performance and is a highly recommended approach.
The choice of derivatization strategy is a critical decision in method development. It is imperative to base this choice on a thorough evaluation of the analyte's properties, the complexity of the sample matrix, and the desired analytical performance characteristics. This guide provides a data-supported framework to assist researchers in making an informed decision, ultimately leading to higher quality and more reliable quantitative results.
References
- Hyötyläinen, T., & Riekkola, M. L. (2008). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of lipid research, 49(10), 2256–2263.
- Jones, J. J., et al. (2024). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
-
Jones, J. J., et al. (2024). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. PubMed. [Link]
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1199–1215.
- Guo, Y., & Laskin, A. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 8(4), 79.
- de Lima, A. C., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 223–230.
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]
- Ho, S. S., & Yu, J. Z. (2002). Results from interlaboratory comparisons of aldehyde-2,4 dinitrophenylhydrazone analysis.
- Clench, M. R., et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 24(9), 1445–1453.
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]
- Helm, P. A., & Bidleman, T. F. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(15), 3243–3255.
- Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical chemistry, 79(19), 7567–7572.
- Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.
- Beger, R. D., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2665–2673.
- Han, J., & Lin, K. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 4(3), 660–677.
- Al-Saidi, K. H. (2019). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 1(1), 1-10.
- de Lima, A. C., et al. (2018). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food chemistry, 245, 1043–1049.
- Wang, Y., et al. (2019). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical chemistry, 91(24), 15686–15694.
- Al-Saidi, K. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.
- Schiewek, R., et al. (2007). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical chemistry, 79(11), 4030–4036.
-
Ho, S. S., & Yu, J. Z. (2002). Results from interlaboratory comparisons of aldehyde-2,4 dinitrophenylhydrazone analysis. ResearchGate. [Link]
- Zwiener, C., & Glauner, T. (2006). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography.
-
Clark, J. (2023). Addition-Elimination Reactions. Chemistry LibreTexts. [Link]
- Pan, Y., et al. (2020). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of analytical toxicology, 44(3), 254–261.
Sources
- 1. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sjpas.com [sjpas.com]
- 5. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results from interlaboratory comparisons of aldehyde-2,4 dinitrophenylhydrazone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Analytical Methods: Derivatization of Carbonyl Compounds with 3-Hydrazinobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. These molecules are often present as critical quality attributes, process impurities, or degradation products in pharmaceutical preparations. Their inherent lack of strong chromophores and poor ionization efficiency in mass spectrometry necessitates derivatization to enhance detection and ensure robust quantification. This guide provides an in-depth, technical comparison of analytical methods centered on the use of 3-Hydrazinobenzoic acid (3-HBA) as a derivatizing agent, benchmarked against established alternatives.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deeper understanding of the methodologies and enabling effective implementation and troubleshooting in your own laboratory settings.
The Principle of Hydrazine-Based Derivatization
Hydrazine derivatives, including this compound, are a well-established class of reagents for the derivatization of carbonyl compounds.[1] The fundamental reaction involves the nucleophilic addition of the terminal amine of the hydrazine group to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone.[1][2] This reaction is illustrated below.
Caption: General reaction of a carbonyl compound with this compound.
The resulting hydrazone derivative incorporates the benzoic acid moiety, which typically enhances its molar absorptivity for UV detection and can improve its ionization efficiency in mass spectrometry. The stability and solubility of the derivatizing agent and its derivatives are key advantages of using reagents like benzoic acid hydrazides.[1][2]
Experimental Protocols: A Comparative Workflow
To facilitate a meaningful inter-laboratory comparison, a standardized experimental protocol is paramount. Below is a detailed, step-by-step methodology for the derivatization of a model carbonyl compound using this compound. This protocol is adapted from established methods for its isomer, 4-Hydrazinobenzoic acid, due to the limited availability of specific protocols for the 3-isomer.[1][2] The underlying chemistry is directly comparable. For comparison, a protocol for the widely used 2,4-Dinitrophenylhydrazine (DNPH) method is also provided.
Derivatization with this compound (3-HBA)
This protocol is designed for the derivatization of a model aldehyde or ketone in a standard solution.
Materials:
-
This compound (3-HBA)
-
Model aldehyde/ketone standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid (for pH adjustment)
-
Heating block or water bath
-
HPLC or LC-MS system
Procedure:
-
Preparation of 3-HBA Reagent: Prepare a 10 mg/mL solution of 3-HBA in a 1:1 (v/v) mixture of methanol and water.
-
pH Adjustment: Adjust the pH of the 3-HBA solution to approximately 3.0 using phosphoric acid. The acidic environment catalyzes the reaction.
-
Sample Preparation: Prepare a stock solution of the model carbonyl compound in methanol.
-
Derivatization Reaction: In a clean vial, mix 100 µL of the carbonyl standard solution with 500 µL of the pH-adjusted 3-HBA reagent.
-
Incubation: Seal the vial and incubate at 50°C for 30 minutes.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Inject the derivatized sample into the HPLC or LC-MS system.
Caption: Experimental workflow for derivatization with 3-HBA.
Comparative Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Model aldehyde/ketone standard
-
Acetonitrile (HPLC grade)
-
Sulfuric acid
-
Deionized water
-
HPLC or LC-MS system
Procedure:
-
Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of sulfuric acid (e.g., 0.1% v/v).
-
Sample Preparation: Prepare a stock solution of the model carbonyl compound in acetonitrile.
-
Derivatization Reaction: In a clean vial, mix 100 µL of the carbonyl standard solution with 1 mL of the DNPH reagent.
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature for at least 1 hour.
-
Dilution: Dilute the reaction mixture with the mobile phase for analysis.
-
Analysis: Inject the derivatized sample into the HPLC or LC-MS system.
Performance Comparison: 3-HBA vs. Alternatives
The choice of a derivatization reagent is dictated by several performance metrics. The following table provides a comparative summary of 3-HBA and other common reagents. Data for 3-HBA is extrapolated from studies on 4-HBA, while data for other reagents is based on published literature.
| Parameter | This compound (3-HBA) | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T (GRT) |
| Principle | Forms hydrazone, enhances UV absorbance and ionization. | Forms hydrazone, strong chromophore for UV detection. | Forms hydrazone with a quaternary ammonium group for enhanced ESI-MS signal. |
| Selectivity | Aldehydes and ketones. | Aldehydes and ketones. | Aldehydes and ketones. |
| LOD/LOQ | Expected to be low (sub-mg/L range).[1] | Low (µg/L to mg/L range). | Very low in MS (femtomole range). |
| Reaction Time | ~30 minutes at 50°C. | ~1 hour at room temperature. | Varies, can be rapid. |
| Derivative Stability | Good.[1] | Generally good, but can be light-sensitive. | Good. |
| Solubility | Good in aqueous/organic mixtures.[1] | Limited in aqueous solutions. | Highly soluble in aqueous solutions. |
| MS Compatibility | Good, enhances ionization. | Moderate, can have in-source fragmentation. | Excellent, pre-charged derivative. |
| Key Advantages | Good stability and solubility, simple procedure.[1] | Well-established, widely used, strong UV signal. | Excellent for LC-MS, significantly enhances sensitivity. |
| Limitations | Less literature available compared to 4-HBA and DNPH. | Reagent can interfere with chromatography, less ideal for MS. | Primarily for MS detection, less UV enhancement. |
In-Depth Discussion: Causality and Experimental Choices
Why Hydrazinobenzoic Acids?
The choice of 3-HBA and its isomer 4-HBA is rooted in a balance of reactivity and analytical utility. The hydrazine group provides the necessary nucleophilicity to react efficiently with carbonyls. The benzoic acid moiety offers several advantages:
-
Chromatographic Retention: The carboxylic acid group can be ionized, allowing for manipulation of retention in reversed-phase HPLC through mobile phase pH control.
-
UV Detection: The benzene ring acts as a chromophore, enhancing the detectability of the derivative compared to the underivatized analyte.
-
Solubility: The presence of the polar carboxylic acid group improves the water solubility of the reagent and its derivatives, which is advantageous for biological samples and aqueous mobile phases.[1]
The Rise of LC-MS Specific Reagents: The Case for Girard's Reagents
For applications demanding the utmost sensitivity, particularly in complex matrices like biological fluids, LC-MS is the analytical platform of choice. In this context, derivatizing agents like Girard's Reagent T (GRT) offer a significant advantage. GRT introduces a permanently charged quaternary ammonium group onto the analyte. This "pre-ionized" derivative exhibits substantially enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to lower limits of detection.
Self-Validating Systems: Ensuring Trustworthiness in Your Data
An analytical method is only as reliable as its validation. For a derivatization-based method, key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components. This is assessed by analyzing blank and spiked matrix samples.
-
Linearity and Range: The method should provide a linear response over a defined concentration range. This is determined by a calibration curve with a minimum of five concentration levels.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by replicate analyses of quality control samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
By systematically evaluating these parameters, you can establish a self-validating system that ensures the trustworthiness of your analytical results.
Conclusion and Future Outlook
This compound, and more broadly the family of hydrazinobenzoic acids, represent a valuable tool in the analytical chemist's arsenal for the quantification of carbonyl compounds. While 4-HBA has more extensive documentation, the chemical principles underpinning the utility of 3-HBA are sound and suggest comparable performance. Its favorable properties of good stability and solubility make it a compelling alternative to the traditional DNPH method, particularly in scenarios where cleaner chromatograms and simpler sample preparation are desired.
For high-sensitivity LC-MS applications, reagents specifically designed to enhance ionization, such as Girard's reagents, will likely provide superior performance in terms of detection limits. The ultimate choice of derivatization strategy will always depend on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, the available instrumentation, and the desired level of sensitivity.
It is our hope that this guide will serve as a valuable resource for laboratories seeking to develop, validate, and compare analytical methods for carbonyl compounds, fostering a deeper understanding of the underlying science and promoting the generation of high-quality, reliable data.
References
-
Lima, L. F. D., Brandão, P. F., Donegatti, T. A., Ramos, R. M., Gonçalves, L. M., Cardoso, A. A., & Pereira, E. A. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113–119. [Link]
-
Flinders, B., Morrell, J., Marshall, P. S., Ranshaw, L. E., & Clench, M. R. (2013). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. JASMS, 24(1), 133-140. [Link]
-
Han, J., & Borchers, C. H. (2019). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 9(6), 113. [Link]
-
Brombacher, S., Oehme, M., & Karst, U. (2001). Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. The Analyst, 126(11), 1994-1999. [Link]
-
Lu, W., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1011. [Link]
-
Vogel, M., Buldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 366(7-8), 781–791. [Link]
-
NOVOGEN LTD, JAMES, Ian, DIXON, Ian, HEATON, Andrew, EIFFE, Eleanor, & GUNNING, Peter. (2016). WO2016/8010. [Link]
-
PubMed. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119. [Link]
-
Lima, L. F. D., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119. [Link]
Sources
A Senior Application Scientist's Guide to MALDI-MS Matrices: Evaluating the Potential of 3-Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical techniques, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) stands as a cornerstone for the sensitive and rapid analysis of a wide array of molecules, from small peptides to large proteins and beyond. The success of any MALDI-MS experiment is critically dependent on the selection of an appropriate matrix—a crystalline compound that co-crystallizes with the analyte, absorbs the laser energy, and facilitates the gentle ionization of the analyte molecules.
While a canon of well-established matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) dominate the field, the quest for novel matrices with improved performance for specific applications is a continuous endeavor. This guide provides an in-depth comparison of these conventional matrices and introduces a theoretical evaluation of 3-Hydrazinobenzoic acid (3-HBA) , a compound with intriguing potential as a specialized MALDI matrix.
Our discussion will be grounded in the fundamental principles of MALDI matrix function, offering a blend of established experimental knowledge and a forward-looking theoretical perspective. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the "why" behind the "how," empowering you to make informed decisions in your own research.
The Critical Role of the MALDI Matrix: A Primer
The matrix in MALDI-MS serves several crucial functions.[1][2][3] It must absorb the laser radiation (typically in the UV range, e.g., 337 nm from a nitrogen laser) efficiently.[4][5][6] This energy absorption leads to the sublimation of the matrix, carrying the embedded analyte molecules into the gas phase.[7] The matrix then plays a pivotal role in the ionization of the analyte, typically through proton transfer, resulting in the formation of [M+H]⁺ ions.[1] An ideal matrix should also promote the formation of homogenous crystals with the analyte, leading to better shot-to-shot reproducibility and higher quality spectra.[6]
The chemical properties of the matrix, such as its proton affinity, UV absorption spectrum, and ability to co-crystallize with the analyte, are therefore paramount to its performance.[8][9]
The Stalwarts: A Comparative Overview of Conventional Matrices
Before delving into the potential of 3-HBA, it is essential to understand the performance characteristics of the most commonly used MALDI matrices.
α-Cyano-4-hydroxycinnamic Acid (CHCA)
Often the first choice for the analysis of peptides and small proteins (<30 kDa), CHCA is known for its high ionization efficiency.[10] It readily forms homogenous microcrystals, leading to excellent spectral resolution. However, CHCA can produce significant matrix-related ion signals in the low mass range (<500 Da), which can interfere with the analysis of small molecules.[10]
Sinapinic Acid (SA)
SA is the matrix of choice for the analysis of larger proteins (>10 kDa). It is considered a "cooler" or "softer" matrix than CHCA, meaning it imparts less internal energy to the analyte molecules, reducing the likelihood of fragmentation. The crystal formation with SA can be less homogenous than with CHCA, sometimes requiring more effort to find "sweet spots" for optimal signal.
2,5-Dihydroxybenzoic Acid (DHB)
DHB is a versatile matrix used for a broad range of analytes, including peptides, proteins, and notably, glycoproteins and carbohydrates. It is known for generating less background noise in the low mass region compared to CHCA, making it suitable for the analysis of smaller molecules.[10] However, DHB can form large, needle-like crystals, which can lead to lower shot-to-shot reproducibility.[11]
Performance Comparison of Conventional Matrices
| Matrix | Optimal Mass Range | Advantages | Disadvantages |
| CHCA | < 30 kDa (Peptides) | High ionization efficiency, good resolution, homogenous crystals.[10][11] | Matrix interference in low mass range (<500 Da).[10] |
| SA | > 10 kDa (Proteins) | "Soft" ionization minimizes fragmentation of large molecules.[11] | Can form less homogenous crystals, potentially lower resolution. |
| DHB | Broad (Peptides, Proteins, Glycans) | Low background noise in low mass range, good for glycans.[10] | Can form large, irregular crystals, affecting reproducibility.[11] |
A Theoretical Evaluation of this compound (3-HBA) as a Novel Matrix
To date, there is a notable absence of published experimental data evaluating this compound (3-HBA) as a MALDI matrix. However, by examining its chemical structure and drawing parallels with known matrix functionalities, we can build a compelling theoretical case for its potential applications.
Chemical Structure and Predicted Properties
Structure:
Chemical Structure of this compound.
-
Benzoic Acid Backbone: The benzoic acid core provides a chromophore that is expected to absorb UV radiation, a fundamental requirement for a MALDI matrix.[6] Benzoic acid derivatives are a well-established class of MALDI matrices.[7]
-
Carboxylic Acid Group: The carboxylic acid group is a proton-donating moiety, which is crucial for the ionization of analytes via proton transfer to form [M+H]⁺ ions.[6]
-
Hydrazino Group (-NH-NH₂): This is the most distinctive feature of 3-HBA. The hydrazino group is a known reactive moiety that can form hydrazones with aldehydes and ketones.[12][13][14] This opens up the possibility of 3-HBA acting as a "reactive matrix."
Potential Applications and Advantages
-
Reactive Matrix for Carbonyl-Containing Analytes: The primary theoretical advantage of 3-HBA lies in its potential as a reactive matrix for analytes containing aldehyde or ketone functionalities, such as certain drugs, metabolites, and importantly, glycans and steroids .[13][15] Through an on-plate derivatization reaction, 3-HBA could covalently label these analytes, thereby increasing their ionization efficiency and shifting their mass-to-charge ratio out of the low-mass interference region.[16]
-
Enhanced Sensitivity for Specific Analyte Classes: By selectively reacting with and derivatizing carbonyl-containing molecules, 3-HBA could offer significantly enhanced sensitivity for these specific analyte classes compared to conventional matrices.[12] This is particularly relevant in glycomics, where the analysis of native glycans can be challenging due to their poor ionization efficiency.[16]
-
Reduced Background in the Low Mass Range: Similar to DHB, the benzoic acid structure might result in lower background noise compared to cinnamic acid derivatives like CHCA, which would be advantageous for small molecule analysis.
Potential Challenges and Considerations
-
Reaction Efficiency and Specificity: The efficiency and specificity of the on-plate hydrazone formation would need to be carefully optimized. Incomplete derivatization could lead to complex spectra with both derivatized and underivatized analyte signals.
-
Crystal Formation: The introduction of the hydrazino group will influence the crystal lattice structure. The ability of 3-HBA to form homogenous co-crystals with analytes would need to be experimentally determined.
-
Stability: The stability of the hydrazino group under laser irradiation and high vacuum would need to be assessed.
Hypothetical Experimental Protocol for 3-HBA
The following is a proposed starting point for a protocol to evaluate 3-HBA as a MALDI matrix, based on standard procedures for benzoic acid-derived matrices.
Objective: To evaluate the performance of 3-HBA as a MALDI matrix for a model peptide and a model carbonyl-containing analyte.
Materials:
-
This compound (3-HBA)
-
Model peptide (e.g., Angiotensin II)
-
Model carbonyl-containing analyte (e.g., a simple sugar or a ketosteroid)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Workflow Diagram:
Sources
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. MALDI Theory and Basics [ssi.shimadzu.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Matrix Optical Absorption in UV-MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MALDI matrices for low molecular weight compounds: an endless story? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrazine-Based Derivatization Reagents for the Analysis of Carbonyl Compounds
For researchers, scientists, and drug development professionals engaged in the intricate analysis of carbonyl compounds, chemical derivatization is an indispensable technique to enhance detection, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. Hydrazine derivatives have long been a cornerstone in this field, reacting with aldehydes and ketones to form stable hydrazones that are amenable to a variety of analytical platforms. This guide provides an in-depth comparison of the derivatization efficiency of several common hydrazine derivatives, with a special focus on the potential of 3-Hydroxybenzaldehyde (3-HBA) and its related structures. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Critical Role of Derivatization in Carbonyl Analysis
Aldehydes and ketones are a diverse class of molecules with significant roles in biological systems, industrial processes, and environmental chemistry. However, their direct analysis is often hampered by their volatility, thermal instability, and poor ionization efficiency, especially for low molecular weight carbonyls. Derivatization with hydrazine reagents addresses these challenges by introducing a chromophore or fluorophore for UV or fluorescence detection, a readily ionizable group for mass spectrometry, and increasing the overall molecular weight and stability of the analyte.[1]
The ideal derivatization reagent should exhibit several key characteristics:
-
High Reactivity: A rapid and complete reaction with the target carbonyl compounds under mild conditions.
-
Stability of Derivatives: The resulting hydrazones should be stable throughout sample preparation and analysis.
-
Enhanced Detectability: The derivatizing agent should significantly improve the signal response in the chosen analytical instrument.
-
Minimal Side Products: The reaction should be specific and produce minimal interfering by-products.
-
Good Chromatographic Properties: The derivatives should be well-resolved in the chromatographic system.
A Comparative Analysis of Common Hydrazine Derivatization Reagents
Several hydrazine derivatives have gained prominence in analytical laboratories. Here, we compare the performance of some of the most widely used reagents.
| Derivatization Reagent | Common Abbreviation | Key Advantages | Key Disadvantages | Typical Applications |
| 2,4-Dinitrophenylhydrazine | DNPH | Forms stable, colored derivatives; well-established methods (e.g., EPA Method 8315A)[2]; good for UV-Vis detection.[3] | Potentially explosive in dry form[2]; can have high background in MS; derivatization can be slow and require acidic conditions.[4] | Environmental analysis (air, water), food and beverage testing.[3][5] |
| Dansyl Hydrazine | DH | Produces highly fluorescent derivatives; excellent for sensitive fluorescence detection and LC-MS. | Can be less reactive with ketones compared to aldehydes.[6] | Metabolomics, analysis of biological fluids.[6] |
| 3-Nitrophenylhydrazine | 3-NPH | Reduced background noise in negative ion ESI-MS; enhanced sensitivity for some analytes compared to DNPH. | Less commonly used than DNPH, so fewer established methods. | Metabolomics, analysis of biological samples. |
| 2-Hydrazinoquinoline | HQ | Can derivatize carboxylic acids, aldehydes, and ketones simultaneously; good chromatographic retention.[6] | Requires activation agents for carboxylic acid derivatization.[6] | Metabolomics, analysis of diabetic ketoacidosis.[6] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Forms derivatives suitable for GC-MS with sensitive electron capture detection; reacts quantitatively with a wide range of carbonyls.[7] | Not a hydrazine, but a hydroxylamine; derivatives can be less stable than some hydrazones. | Environmental air monitoring, analysis of volatile carbonyls.[7] |
The Case for 3-Hydroxybenzaldehyde (3-HBA) and its Derivatives: An Emerging Alternative?
While the aforementioned reagents are well-established, the search for novel derivatizing agents with improved properties is ongoing. 3-Hydroxybenzaldehyde (3-HBA) and its corresponding hydrazine, 3-hydroxybenzoyl hydrazide, present an interesting yet underexplored option. The presence of a hydroxyl group on the aromatic ring could potentially influence the reactivity of the hydrazine moiety and the properties of the resulting hydrazone.
Kinetic studies on hydrazone formation have shown that substituents on the benzaldehyde ring can significantly affect reaction rates.[6] While direct, comprehensive studies on the derivatization efficiency of 3-HBA or 3-hydroxybenzoyl hydrazide for analytical purposes are limited in the current literature, research on structurally similar compounds provides some insights. For instance, studies on hydrazide-hydrazones derived from 4-hydroxybenzhydrazide have demonstrated their stable formation, suggesting that the hydroxyl group does not impede the derivatization reaction.[8]
Potential Advantages of 3-HBA Derivatives:
-
Modulated Reactivity: The electron-donating nature of the hydroxyl group could influence the nucleophilicity of the hydrazine, potentially altering reaction kinetics compared to unsubstituted benzoyl hydrazide.
-
Enhanced Polarity: The hydroxyl group increases the polarity of the derivatizing agent and the resulting hydrazone, which could be advantageous for separation in reversed-phase liquid chromatography.
-
Potential for Further Functionalization: The phenolic hydroxyl group offers a site for further chemical modification, which could be exploited for specialized detection methods.
A significant knowledge gap remains regarding the quantitative performance of 3-HBA as a derivatization reagent. Further research is needed to establish optimal reaction conditions, assess the stability of the formed hydrazones, and compare its derivatization efficiency directly with established reagents like DNPH and dansyl hydrazine under standardized conditions.
Experimental Protocols
To ensure the practical application of this guide, we provide detailed, step-by-step methodologies for derivatization using two of the most common hydrazine reagents.
Protocol 1: Derivatization of Carbonyl Compounds using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted from established methods like EPA Method 8315A.[2]
Materials:
-
DNPH reagent: 2 g/L in acetonitrile, acidified with sulfuric acid (e.g., 1 mL concentrated H₂SO₄ per L). Caution: DNPH is potentially explosive when dry and should be handled with care.
-
Sample containing carbonyl compounds.
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
Solid Phase Extraction (SPE) cartridges (C18).
-
Vortex mixer.
-
Nitrogen evaporator.
Procedure:
-
Sample Preparation:
-
For aqueous samples, adjust the pH to ~3 with sulfuric acid.
-
For samples in organic solvents, ensure compatibility with acetonitrile.
-
-
Derivatization:
-
To 1 mL of the sample, add 1 mL of the DNPH reagent.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
-
Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove excess reagent.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the DNPH-hydrazone derivatives with 2 mL of acetonitrile.
-
-
Analysis:
-
The eluate can be directly analyzed by HPLC-UV at 360 nm or diluted as necessary.
-
Protocol 2: Derivatization of Carbonyl Compounds using Dansyl Hydrazine
This protocol is suitable for sensitive fluorescence detection and LC-MS analysis.
Materials:
-
Dansyl hydrazine solution: 1 mg/mL in acetonitrile.
-
Sample containing carbonyl compounds.
-
Trichloroacetic acid (TCA) solution: 10% (w/v) in acetonitrile.
-
Acetonitrile (HPLC grade).
-
Heating block or water bath.
-
Vortex mixer.
Procedure:
-
Sample Preparation:
-
Ensure the sample is in a solvent compatible with acetonitrile.
-
-
Derivatization:
-
To 100 µL of the sample, add 100 µL of the dansyl hydrazine solution.
-
Add 10 µL of the 10% TCA solution to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in the dark.
-
-
Analysis:
-
After cooling to room temperature, the reaction mixture can be directly injected into the LC system.
-
For fluorescence detection, use an excitation wavelength of ~340 nm and an emission wavelength of ~530 nm.
-
For LC-MS analysis, monitor the protonated molecular ions of the dansyl hydrazones.
-
Visualizing the Derivatization Process
To better understand the chemical transformations and workflows, the following diagrams are provided.
Caption: General mechanism of hydrazone formation from a carbonyl compound and a hydrazine derivative.
Caption: A typical experimental workflow for the derivatization and analysis of carbonyl compounds.
Conclusion and Future Perspectives
The choice of a derivatization reagent is critical for the successful analysis of carbonyl compounds. While established reagents like DNPH and dansyl hydrazine offer reliable performance for specific applications, there is always a need for improved methods. 3-Hydroxybenzaldehyde and its corresponding hydrazine derivative represent a promising, yet understudied, class of reagents. The introduction of a hydroxyl group on the aromatic ring may offer unique advantages in terms of reactivity, chromatographic behavior, and detection possibilities.
Future research should focus on a systematic evaluation of 3-HBA-based derivatization, including:
-
Optimization of Reaction Conditions: A thorough investigation of parameters such as pH, temperature, reaction time, and catalyst effects.
-
Quantitative Performance Evaluation: Determination of derivatization efficiency, reaction kinetics, and limits of detection for a range of carbonyl compounds.
-
Stability Studies: Assessment of the stability of the resulting 3-hydroxybenzoyl hydrazones under various storage and analytical conditions.
-
Direct Comparison with Existing Reagents: A head-to-head comparison with established reagents like DNPH, dansyl hydrazine, and 3-NPH using standardized methods and real-world samples.
By addressing these knowledge gaps, the scientific community can fully assess the potential of 3-HBA and its derivatives to become a valuable addition to the analytical chemist's toolbox for carbonyl analysis.
References
-
Vogel, M., Buldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 366(7), 781–791. [Link]
-
Luo, S., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Proteome Research, 12(11), 5093–5101. [Link]
-
Kool, E. T., et al. (2009). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 131(29), 9910–9911. [Link]
-
Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(40), 7523-7525. [Link]
-
Szymański, P., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2957. [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
The Hive Chemistry Discourse. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18361-18374. [Link]
-
European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes. EP 0068725 A1. [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
Han, J., & Lin, K. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 8(3), 51. [Link]
-
Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 663-698. [Link]
-
Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. Retrieved from [Link]
-
Flinders, B., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085–2094. [Link]
-
Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
de Andrade, J. B., et al. (2012). Analysis of 31 hydrazones of carbonyl compounds by RRLC-UV and RRLC-MS(/MS): A comparison of methods. Journal of the Brazilian Chemical Society, 23(1), 146-156. [Link]
-
Cecinato, A., et al. (2019). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. Atmosphere, 10(12), 779. [Link]
-
Zeynizadeh, B., & Zahmatkesh, S. (2009). Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study). Journal of the Chilean Chemical Society, 54(4), 415-419. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-hydroxybenzoyl hydrazine amide derivatives [a, b], 2-hydroxybenzohydrazide [c] and 2-hydroxybenzoyl isothiocyanate [d]. Retrieved from [Link]
-
CORESTA. (n.d.). Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
Demissy, M., et al. (2012). Hydrazine borane: synthesis, characterization, and application prospects in chemical hydrogen storage. Physical Chemistry Chemical Physics, 14(12), 4066-4072. [Link]
-
Chinese Journal of Chromatography. (2025). LC-HRMS/MS spectra of three differential metabolites. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. Rapid and Highly Sensitive Determination of Low-Molecular-Weight Carbonyl Compounds in Drinking Water and Natural Water by Preconcentration HPLC with 2,4-Dinitrophenylhydrazine: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Bioconjugation Efficiency with 3-Hydrazinobenzoic Acid
Introduction: The Critical Role of the Linker in Bioconjugate Design
In the landscape of targeted therapeutics and advanced diagnostics, the covalent attachment of a payload—be it a potent cytotoxin, a fluorescent dye, or a functional probe—to a biomolecule like a monoclonal antibody is a foundational process. This is the essence of bioconjugation. The success of the resulting bioconjugate, particularly in complex biological systems, is critically dependent on the chemical linker that bridges the two entities. An ideal linker must not only facilitate an efficient and specific conjugation reaction but also dictate the stability, pharmacokinetics, and release mechanism of the payload.[1][2]
Among the arsenal of conjugation chemistries, the formation of a hydrazone bond through the reaction of a hydrazine derivative with an aldehyde or ketone is a frequently employed strategy.[3][4] This guide focuses specifically on 3-Hydrazinobenzoic acid (3-HBA), a bifunctional linker that offers a hydrazine moiety for carbonyl conjugation and a carboxylic acid for further functionalization, often to a biomolecule's primary amines. We will delve into the core principles of validating bioconjugation reactions using 3-HBA, compare its performance against alternative chemistries, and provide robust, field-tested protocols for accurate characterization.
The Chemistry of this compound: Hydrazone Bond Formation
The utility of 3-HBA lies in the reaction between its hydrazine group (-NHNH₂) and a carbonyl group (an aldehyde or ketone) on a payload or biomolecule. This condensation reaction forms a hydrazone bond (C=N-NH-). The reaction is pH-sensitive; it proceeds most efficiently under mildly acidic conditions (typically pH 4.5-6.0). This is a mechanistic necessity: the acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, the pH must not be so low as to fully protonate the hydrazine, which would render it non-nucleophilic.
The aromatic nature of the hydrazine in 3-HBA is a key design feature. Hydrazones derived from aromatic hydrazines exhibit greater stability compared to those from aliphatic hydrazines, due to resonance stabilization.[5] This is a crucial consideration for bioconjugates that must remain intact in the bloodstream (pH ~7.4).
Caption: Mechanism of hydrazone bond formation.
Validating Bioconjugation Efficiency: A Multi-Parametric Approach
Validating the efficiency of a bioconjugation reaction is not merely about confirming that a reaction occurred. It requires a rigorous, quantitative assessment of several Critical Quality Attributes (CQAs) that collectively define the conjugate's identity, purity, potency, and stability.[6][7] For antibody-drug conjugates (ADCs), the quintessential application, these CQAs are paramount for ensuring safety and efficacy.[8][9]
Core Analytical Techniques
A suite of orthogonal analytical methods is essential for comprehensive characterization. No single technique can provide all the necessary information.
| Analytical Method | Principle | Information Obtained | Primary Application for 3-HBA Conjugates |
| UV/Vis Spectroscopy | Measures absorbance of light | Average Drug-to-Antibody Ratio (DAR), confirmation of conjugation | Quick estimation of average DAR, but lacks resolution for distribution.[10] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates molecules based on hydrophobicity | Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4) | The gold standard for determining DAR distribution for cysteine-linked ADCs and other conjugates where the payload adds significant hydrophobicity.[9][10] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on polarity | Purity, stability analysis, quantification of free payload, DAR on light/heavy chains (after reduction) | Assessing conjugate stability over time by monitoring for premature payload release.[5][10] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Confirmation of conjugate identity, exact mass of different DAR species, identification of conjugation sites (peptide mapping) | Provides unambiguous mass confirmation of the conjugate and precise DAR values.[8][9] |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on size | Quantification of aggregates and fragments | Essential for ensuring the conjugation process has not induced aggregation, which can impact safety and efficacy.[9] |
Performance Comparison: Hydrazone vs. Alternative Linkages
The choice of linker chemistry is a critical decision in the design of a bioconjugate. While the pH-sensitive nature of the hydrazone bond can be exploited for payload release in acidic tumor microenvironments or endosomes, its relative instability at physiological pH is a significant consideration.[5]
| Linker Chemistry | Bond Formed | Relative Stability (pH 7.4) | Key Advantages | Key Considerations |
| Hydrazine + Aldehyde/Ketone | Hydrazone | Moderate | pH-sensitive release mechanism.[5] | Susceptible to hydrolysis at neutral pH, leading to potential premature payload release.[5][11] Reaction can be reversible.[3] |
| Aminooxy + Aldehyde/Ketone | Oxime | High | Significantly more stable than hydrazones across a range of pH values.[11][12] | Slower reaction kinetics compared to some hydrazone formations, though catalysis can mitigate this.[13][14] |
| Maleimide + Thiol | Thioether | Moderate to High | Highly selective for thiols (cysteine), fast reaction rates.[2][15] | Thioether bond can undergo retro-Michael addition, especially in the presence of other thiols, leading to payload exchange.[15] |
| NHS Ester + Amine | Amide | Very High | Forms a highly stable, irreversible bond; well-established protocols.[15] | Reacts with multiple lysine residues, leading to a heterogeneous product. Susceptible to hydrolysis in aqueous solutions.[15] |
| Azide + Alkyne (Click Chemistry) | Triazole | Very High | Bioorthogonal, high selectivity and efficiency, forms a very stable linkage.[1][15] | Copper-catalyzed variants (CuAAC) require removal of cytotoxic copper. Strain-promoted variants (SPAAC) can have slower kinetics.[15] |
Experimental data consistently shows that oxime linkages are substantially more stable than hydrazone linkages. Studies have demonstrated that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[11][12] This makes aminooxy-based linkers a more robust choice for applications requiring long-term stability in circulation. However, the cleavable nature of the hydrazone bond remains a valuable tool for specific drug-release strategies.[1][16]
Experimental Protocols
The following protocols provide a framework for the conjugation and validation process. Causality: Each step is designed to control specific reaction parameters to ensure reproducibility and efficiency. For example, the use of specific buffers and pH control is critical for both the conjugation reaction and the subsequent analytical characterization.
Protocol 1: Bioconjugation of an Aldehyde-Payload to an Antibody via 3-HBA
This protocol assumes the antibody has been functionalized with 3-HBA via EDC/NHS chemistry to its lysine residues.
Objective: To conjugate an aldehyde-containing payload to a 3-HBA-modified antibody.
Materials:
-
3-HBA-modified antibody (Ab-HBA) in PBS
-
Aldehyde-containing payload (Payload-CHO) dissolved in DMSO
-
Reaction Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5
-
PD-10 desalting columns
Procedure:
-
Buffer Exchange: Exchange the Ab-HBA into the Reaction Buffer using a PD-10 desalting column to a final concentration of 5-10 mg/mL. Rationale: The mildly acidic pH is optimal for efficient hydrazone formation.
-
Payload Addition: Add a 5-10 molar excess of the Payload-CHO solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 4-16 hours. The optimal time and temperature should be determined empirically.
-
Purification: Remove excess, unreacted payload by purifying the reaction mixture using a PD-10 desalting column, exchanging the final antibody-drug conjugate (ADC) into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the protein concentration using A280 and proceed immediately to analytical characterization as described in Protocol 2.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR.[9]
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the purified ADC to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-0.8 mL/min. Set the UV detector to 280 nm. Maintain column temperature at 25°C.
-
Injection: Inject 20-50 µg of the prepared ADC sample.
-
Chromatographic Separation: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. Rationale: As the salt concentration (hydrophilic mobile phase) decreases, more hydrophobic species (higher DAR) will elute from the column.
-
Data Analysis:
-
Integrate the peak areas for each species (A₀ for DAR0, A₂ for DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(DARᵢ * Aᵢ) / Σ(Aᵢ) (e.g., ( (0A₀) + (2A₂) + (4*A₄) + ... ) / ( A₀ + A₂ + A₄ + ... ) )
-
Caption: Experimental workflow for bioconjugation and validation.
Conclusion
The validation of bioconjugation efficiency is a cornerstone of modern drug development and research. While this compound provides a valuable tool for creating pH-sensitive linkages, its performance must be critically and quantitatively assessed. The choice of a hydrazone linker necessitates a thorough evaluation of its stability profile against the desired in-use requirements of the bioconjugate. A comprehensive analytical strategy, employing orthogonal methods like HIC-HPLC, SEC, and Mass Spectrometry, is not merely recommended—it is essential for ensuring the creation of a well-characterized, safe, and effective product. By understanding the underlying chemistry and applying robust validation protocols, researchers can confidently advance their bioconjugate candidates from the bench to their intended application.
References
-
Janas, M. L., et al. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry, 23(6), 417-426. [Link]
-
Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova Technical Library. [Link]
-
Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova Technical Library. [Link]
-
Wilkin, B. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Drug Target Review. [Link]
-
Dirksen, A., & Hackeng, T. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(1), 1-100. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm Blog. [Link]
-
Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(18), 4053–4055. [Link]
-
Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 9(4), 63. [Link]
-
Biopharma PEG. (2021). How To Choose The Best ADC Linker?. Biopharma PEG Blog. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Journal of Organic Chemistry, 78(3), 1184-1189. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. veranova.com [veranova.com]
- 8. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydrazinobenzoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 3-Hydrazinobenzoic acid, a valuable building block in organic synthesis, is also a compound that demands meticulous handling and disposal due to its inherent hazardous properties. This guide provides a procedural, in-depth framework for the proper disposal of this compound, grounded in established safety protocols and chemical principles. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste safely and effectively, thereby fostering a culture of safety and environmental responsibility.
Understanding the Imperative for Proper Disposal: Chemical Hazards and Risks
This compound (C₇H₈N₂O₂) is classified as a hazardous substance, and a thorough understanding of its risk profile is the first step toward safe disposal.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Suspected Carcinogen: Hydrazine and its derivatives are suspected of causing cancer.
The hydrazino- group (-NHNH₂) is the primary source of its reactivity and toxicity. Improper disposal can lead to the contamination of water sources and pose a significant threat to aquatic life. Therefore, simply discarding this compound down the drain or in regular waste is not a viable or ethical option.
Disposal Pathways: A Two-Pronged Approach
The appropriate disposal route for this compound depends on the quantity of waste and the capabilities of your institution. The two primary pathways are:
-
Licensed Hazardous Waste Disposal: For bulk quantities and routine waste streams, collection by a licensed hazardous waste disposal company is the most secure and compliant method.
-
In-Lab Chemical Neutralization: For small quantities, chemical neutralization to less hazardous compounds can be a viable option before final disposal. This approach requires a thorough understanding of the chemical reactions involved and strict adherence to safety protocols.
This guide will focus on providing a detailed protocol for in-lab chemical neutralization, a process that offers more immediate control over small quantities of waste generated during research.
In-Lab Neutralization Protocol: Oxidation of this compound
The principle behind the chemical neutralization of hydrazines is the oxidation of the hydrazino- group to nitrogen gas, a stable and non-toxic substance. Common oxidizing agents for this purpose include sodium hypochlorite (bleach) and potassium permanganate.
Important Safety Consideration: The oxidation of hydrazines can sometimes produce carcinogenic byproducts such as N-nitrosamines. Therefore, this procedure must be carried out with extreme caution in a well-ventilated fume hood, and all personal protective equipment (PPE) must be worn.
Method 1: Neutralization with Sodium Hypochlorite (NaOCl)
This method is suitable for dilute aqueous solutions of this compound.
Materials:
-
Waste solution of this compound
-
Commercial bleach (containing ~5-8% sodium hypochlorite)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Stir bar and stir plate
-
Large beaker (at least 5 times the volume of the waste solution)
-
pH paper or pH meter
Procedure:
-
Preparation: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Perform the entire procedure in a certified chemical fume hood.
-
Dilution: If the waste is a solid or a concentrated solution, dilute it with a large volume of water in the beaker. The final concentration of this compound should not exceed 5 g/L.
-
Alkalinization: Adjust the pH of the solution to >10 by slowly adding 1 M sodium hydroxide solution while stirring. This is crucial to facilitate the oxidation reaction.
-
Oxidation: While stirring vigorously, slowly add household bleach to the solution. A general rule of thumb is to use a significant excess of bleach (approximately 10 mL of bleach for every 1 mL of a 5% hydrazine solution equivalent). The reaction may be exothermic, so add the bleach in small portions to control the temperature.
-
Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete oxidation.
-
Neutralization of Excess Hypochlorite: After the initial reaction, there will be excess hypochlorite in the solution. This can be neutralized by adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until a test with potassium iodide-starch paper indicates the absence of an oxidizer.
-
Final pH Adjustment: Neutralize the final solution to a pH between 6 and 8 by slowly adding 1 M hydrochloric acid.
-
Disposal: The neutralized solution can now be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Method 2: Neutralization with Potassium Permanganate (KMnO₄)
This method is effective but requires careful control due to the strong oxidizing nature of potassium permanganate.
Materials:
-
Waste solution of this compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄) solution (3 M)
-
Sodium bisulfite (NaHSO₃)
-
Stir bar and stir plate
-
Large beaker
-
Ice bath
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Acidification and Cooling: Dilute the waste solution with water in a large beaker and acidify it by slowly adding 3 M sulfuric acid until the pH is approximately 1. Place the beaker in an ice bath to cool the solution.
-
Oxidation: While stirring the cold solution, slowly add a saturated solution of potassium permanganate dropwise. The purple color of the permanganate should disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that all the hydrazine has been oxidized.
-
Decolorization: Add a small amount of sodium bisulfite to the solution to quench the excess potassium permanganate. The solution should become colorless.
-
Final Disposal: The resulting solution, containing manganese salts, should be collected as hazardous waste for disposal by a licensed contractor. Do not pour this solution down the drain.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process and the procedural flow, the following diagram illustrates the recommended disposal pathway for this compound.
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Hydrazinobenzoic Acid
As researchers and scientists in drug development, our work with novel compounds is foundational to progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, direct guidance on the proper selection and use of Personal Protective Equipment (PPE) when handling 3-Hydrazinobenzoic acid. This is not merely a checklist, but a procedural framework grounded in the specific hazards of the chemical, ensuring that every step you take in the lab is a safe one. The protocols herein are designed to be self-validating systems, integrating engineering controls and personal protection to create a robust safety environment.
Hazard Identification: Understanding the Risk Profile
Effective protection begins with a clear understanding of the risks. This compound is a solid compound that presents several health hazards. According to the Globally Harmonized System (GHS), its primary classifications are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2/2A): The compound can cause significant eye irritation upon contact.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.[1][3]
-
Potential Organ Damage (H371): Some classifications indicate it may cause damage to organs.[2]
Furthermore, this compound belongs to the hydrazine family of compounds. Hydrazines as a class are known to be corrosive, potential carcinogens, sensitizers, and reproductive toxins.[5] Therefore, minimizing exposure through all routes—inhalation, dermal contact, and ingestion—is paramount.
The Hierarchy of Controls: Your Primary Defense
PPE is the final barrier between you and a chemical hazard. Its effectiveness depends on the successful implementation of higher-level controls.
-
Engineering Controls: These are the most critical layer of protection. All work involving this compound, especially the handling of its solid form, must be conducted within a properly functioning chemical fume hood.[5][6] The fume hood is designed to capture and exhaust dust and vapors, significantly reducing the risk of inhalation.[5] An approved emergency eyewash station and safety shower must be immediately accessible in the work area.[6][7]
-
Administrative Controls: Your laboratory's Standard Operating Procedures (SOPs) are a vital administrative control. This includes mandatory training on the specific hazards of this compound, never working alone, and conducting experiments during normal business hours when support is available.[6]
Personal Protective Equipment: A Task-Specific Approach
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not required inside a certified chemical fume hood. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not required inside a certified chemical fume hood. |
| Conducting Reactions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not required inside a certified chemical fume hood. |
| Small Spill Cleanup (Dry) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | NIOSH-approved respirator for dusts.[8] |
| Waste Disposal | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not required if handling sealed containers. |
Detailed PPE Selection Rationale
-
Eye and Face Protection: Due to its classification as a serious eye irritant, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[6][7] When there is a heightened risk of splashing, such as during solution preparation or reaction quenching, a face shield must be worn in addition to goggles.[5][7][8]
-
Hand Protection: Complete skin protection is essential.[5] Nitrile or neoprene gloves are recommended for handling hydrazines.[6][7] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and to understand the breakthrough time for the specific glove being used.[7]
-
Body Protection: A lab coat must be worn and kept buttoned.[5] To prevent any skin exposure, full-length pants and closed-toe shoes are also required.[6][7]
-
Respiratory Protection: For routine handling of this compound inside a certified chemical fume hood, respiratory protection is not necessary as the engineering control adequately manages the hazard.[5] However, in the event of a significant spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges is required.[8][9]
Operational Plan: Step-by-Step Safety Protocols
Protocol 1: Weighing Solid this compound
-
Preparation: Don all required PPE (goggles, gloves, lab coat).
-
Location: Perform all weighing operations inside a chemical fume hood to contain any airborne dust.
-
Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Cleanup: After weighing, gently wipe the spatula and any contaminated surfaces within the hood with a damp cloth to be disposed of as hazardous waste.
-
Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[5]
Protocol 2: Waste and Contaminated Material Disposal
-
Segregation: All solid waste, contaminated gloves, weigh boats, and paper towels must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."
-
Prohibition: Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[8][10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[8]
Emergency Procedures: Immediate Action Plan
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][11] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][10]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
In Case of a Spill:
-
Large Spill: Do not attempt to clean it up. Evacuate the laboratory immediately, close the doors, and alert your institution's emergency response team.[5][6]
-
Small Dry Spill (inside a fume hood): Wearing your full PPE, carefully sweep or vacuum the material to avoid generating dust.[8] Place the collected material and all cleaning supplies into your designated hazardous waste container.
PPE Selection Workflow Diagram
The following diagram provides a logical workflow for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound.
References
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
-
Hydrazine - Risk Management and Safety. University of Washington. [Link]
-
Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar. [Link]
-
Standard Operating Procedure for the Safe Use of Hydrazines. The Brückner Research Group, University of Connecticut. [Link]
-
This compound | C7H8N2O2 | CID 2736521. PubChem, National Institutes of Health. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
SAFETY DATA SHEET: this compound. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: 4-Hydrazinobenzoic acid. Carl ROTH. [Link]
-
SAFETY DATA SHEET: 2-Hydrazinobenzoic acid hydrochloride. Thermo Fisher Scientific. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
Sources
- 1. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 38235-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. benchchem.com [benchchem.com]
- 9. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 10. carlroth.com [carlroth.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
